3-hydroxytetradecanedioyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H60N7O20P3S |
|---|---|
Peso molecular |
1023.9 g/mol |
Nombre IUPAC |
14-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-hydroxy-14-oxotetradecanoic acid |
InChI |
InChI=1S/C35H60N7O20P3S/c1-35(2,30(49)33(50)38-14-13-24(44)37-15-16-66-26(47)17-22(43)11-9-7-5-3-4-6-8-10-12-25(45)46)19-59-65(56,57)62-64(54,55)58-18-23-29(61-63(51,52)53)28(48)34(60-23)42-21-41-27-31(36)39-20-40-32(27)42/h20-23,28-30,34,43,48-49H,3-19H2,1-2H3,(H,37,44)(H,38,50)(H,45,46)(H,54,55)(H,56,57)(H2,36,39,40)(H2,51,52,53) |
Clave InChI |
FFGRDSVMHUQCLS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 3-Hydroxytetradecanedioyl-CoA Metabolic Pathway: Core Mechanisms, Experimental Analysis, and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of 3-hydroxytetradecanedioyl-CoA, a critical intermediate in the catabolism of long-chain fatty acids. This document details the biosynthesis of its precursor, 3-hydroxytetradecanedioic acid, through the process of omega-oxidation, and its subsequent degradation via beta-oxidation. A key focus is placed on the enzymatic reactions, particularly the roles of cytochrome P450 omega-hydroxylases and the mitochondrial trifunctional protein, including the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) enzyme. The clinical relevance of this pathway is highlighted by its association with inherited metabolic disorders, most notably LCHAD deficiency, where the accumulation of 3-hydroxydicarboxylic acids serves as a diagnostic marker. This guide furnishes detailed experimental protocols for the analysis of these metabolites and presents available quantitative data on enzyme kinetics to support further research and therapeutic development in the field of fatty acid oxidation disorders.
Introduction
The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While beta-oxidation is the primary pathway for fatty acid degradation, alternative routes such as omega-oxidation become crucial under certain physiological and pathological conditions. The this compound metabolic pathway exists at the crossroads of these two processes, playing a significant role in the complete catabolism of long-chain fatty acids. This guide elucidates the core aspects of this pathway, from the initial omega-oxidation of 3-hydroxy fatty acids to the subsequent beta-oxidation of the resulting dicarboxylic acids. A thorough understanding of this pathway is paramount for researchers and clinicians investigating fatty acid oxidation disorders and for professionals engaged in the development of targeted therapeutics.
The Metabolic Pathway: From Omega-Oxidation to Beta-Oxidation
The formation of this compound is not a primary biosynthetic event but rather a catabolic consequence of an overflow pathway for long-chain 3-hydroxy fatty acids. The metabolic journey begins with the omega-oxidation of 3-hydroxytetradecanoic acid, which is then activated to its CoA ester and subsequently chain-shortened via beta-oxidation.
Omega-Oxidation of 3-Hydroxytetradecanoic Acid
Omega-oxidation is an alternative fatty acid metabolic pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[1] It involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[1] In the context of this compound, the initial substrate is 3-hydroxytetradecanoic acid.
The key enzymatic steps are:
-
ω-Hydroxylation: The process is initiated by the introduction of a hydroxyl group at the ω-carbon of 3-hydroxytetradecanoic acid, catalyzed by cytochrome P450 omega-hydroxylases.[1][2] Members of the CYP4A and CYP4F subfamilies are primarily responsible for this reaction.[3] Specifically, CYP4A11 shows a preference for medium-chain fatty acids (C10-C16).[1]
-
Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[1]
-
Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding 3-hydroxytetradecanedioic acid.[1]
This dicarboxylic acid can then be activated to its CoA ester, this compound, in the cytosol before being transported to the mitochondria and peroxisomes for further degradation.
Beta-Oxidation of this compound
Once formed and activated, this compound enters the mitochondrial beta-oxidation spiral. This process involves a series of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. For long-chain dicarboxylic acids, this process is primarily handled by the mitochondrial trifunctional protein (MTP).[4][5] MTP is a hetero-octameric complex of four α-subunits and four β-subunits, with the α-subunit containing the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, and the β-subunit containing the long-chain 3-ketoacyl-CoA thiolase activity.[4]
The degradation of this compound proceeds as follows:
-
Dehydrogenation: The hydroxyl group at the C-3 position is oxidized to a ketone by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , an activity of the MTP α-subunit.[6] This reaction uses NAD+ as a cofactor, producing NADH.
-
Thiolysis: The resulting 3-ketotetradecanedioyl-CoA is then cleaved by long-chain 3-ketoacyl-CoA thiolase , an activity of the MTP β-subunit, to yield acetyl-CoA and 3-hydroxydodecanedioyl-CoA.
This cycle repeats, progressively shortening the dicarboxylic acid chain until it is completely degraded to shorter-chain dicarboxylic acids like adipic and succinic acid, which can then enter the citric acid cycle.
References
- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 5. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmVar GeneFocus: CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis route of 3-hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. This document details the biosynthetic pathways, enzymatic reactions, regulatory mechanisms, and experimental methodologies relevant to the study of this molecule.
Biosynthesis of this compound
The synthesis of this compound is not a primary metabolic pathway but rather a result of alternative fatty acid metabolism, primarily through the convergence of omega-oxidation and beta-oxidation pathways. There are two main proposed routes for its formation:
-
Route 1: Omega-oxidation of 3-hydroxytetradecanoic acid.
-
Route 2: Beta-oxidation of a longer-chain 3-hydroxydicarboxylic acid.
The initial substrate, tetradecanoic acid (myristic acid), a common 14-carbon saturated fatty acid, can undergo hydroxylation at the C3 position through incomplete beta-oxidation, followed by omega-oxidation at the terminal methyl group. Alternatively, tetradecanoic acid can first be converted to tetradecanedioic acid via omega-oxidation, which is then partially beta-oxidized to yield this compound.
Omega-Oxidation Pathway
Omega-oxidation is a fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys. It involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. This process is a key route for the synthesis of dicarboxylic acids.
The enzymatic steps are as follows:
-
ω-Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form a primary alcohol. This reaction is catalyzed by a member of the cytochrome P450 omega-hydroxylase family, specifically enzymes from the CYP4A subfamily (e.g., CYP4A11). This is the rate-limiting step of omega-oxidation.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase (ADH) .
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH) , resulting in the formation of a dicarboxylic acid.
Peroxisomal Beta-Oxidation
Once a dicarboxylic acid is formed, it can be further metabolized via beta-oxidation in the peroxisomes. This process shortens the carbon chain of the dicarboxylic acid, releasing acetyl-CoA in each cycle. The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids include:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first step, introducing a double bond.
-
L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These proteins exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are the second and third steps of beta-oxidation. EHHADH is particularly important for the metabolism of dicarboxylic acids.[1][2][3][4][5]
-
Peroxisomal Thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.
The formation of the 3-hydroxy group on the dicarboxylic acid chain is an intermediate step in the beta-oxidation spiral.
Signaling Pathways and Regulation
The synthesis of this compound is tightly regulated by key metabolic sensors and transcription factors that respond to the cellular energy state and lipid levels.
PPARα Regulation
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a major regulator of lipid metabolism.[6][7][8]
-
Induction of Omega-Oxidation: Fatty acids and their derivatives are natural ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes encoding for omega-oxidation enzymes, particularly the CYP4A family.[6][7][8]
-
Upregulation of Peroxisomal Beta-Oxidation: PPARα also induces the expression of genes encoding for peroxisomal beta-oxidation enzymes, including acyl-CoA oxidase and L-bifunctional protein (EHHADH).[1][3]
AMPK and SIRT1 Signaling
AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are central energy sensors that modulate fatty acid oxidation in response to cellular energy status.
-
AMPK: When the cellular AMP/ATP ratio is high, indicating low energy, AMPK is activated. While direct phosphorylation of omega-oxidation enzymes by AMPK is not well-documented, AMPK can phosphorylate and influence the activity of various metabolic enzymes, including some aldehyde dehydrogenases.[9][10][11]
-
SIRT1: SIRT1 is an NAD+-dependent deacetylase that is activated under conditions of energy restriction. SIRT1 can deacetylate and coactivate PGC-1α , a master regulator of mitochondrial biogenesis and fatty acid oxidation. PGC-1α, in turn, coactivates PPARα, thereby enhancing the expression of genes involved in both omega- and beta-oxidation.[12][13][14][15][16]
Quantitative Data
The following tables summarize available kinetic data for the key enzymes involved in the synthesis of this compound. It is important to note that kinetic parameters are highly dependent on the specific substrate, and data for C14 3-hydroxydicarboxylic acid precursors are limited. Data for related substrates are provided for reference.
Table 1: Kinetic Parameters of Cytochrome P450 Omega-Hydroxylases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Source |
| Human CYP4A11 | Lauric Acid (C12) | 4.7 | 7.3 | [17] |
| Human CYP2E1 | Lauric Acid (C12) | 5.8 | 3.8 | [17] |
| Human CYP4A11 | Myristic Acid (C14) | - | 2.1 | [17] |
Table 2: Kinetic Parameters of Alcohol and Aldehyde Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Human ALDH9A1 | Hexanal | 2.5 | 0.23 | [18] |
| Human ALDH9A1 | Acetaldehyde | 0.6 | 0.28 | [18] |
Experimental Protocols
In Vitro Synthesis of 3-hydroxydicarboxylic Acids
This protocol outlines a general procedure for the enzymatic synthesis of 3-hydroxydicarboxylic acids from 3-hydroxy fatty acids using rat liver microsomes and cytosol, which are rich sources of the necessary enzymes.
Materials:
-
3-hydroxytetradecanoic acid
-
Rat liver microsomes and cytosol fractions (prepared by differential centrifugation)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
NAD+
-
ATP
-
Coenzyme A (CoA)
-
Carnitine
-
MgCl2
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS analysis)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the rat liver post-mitochondrial fraction (microsomes + cytosol) with a potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Add the NADPH generating system and NAD+ to the reaction mixture.
-
Substrate Addition: Add 3-hydroxytetradecanoic acid to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Mitochondrial Beta-Oxidation (Optional): To study further processing, after an initial incubation, add isolated mitochondria along with ATP, CoA, carnitine, and MgCl2. Continue the incubation.
-
Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH. Extract the lipids and organic acids using an appropriate organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the analytes volatile for GC-MS analysis. For example, use BSTFA with 1% TMCS and heat at 60°C.
-
Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the 3-hydroxydicarboxylic acids formed.[19]
Quantification of this compound by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
C18 reversed-phase LC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or lyse the cells in a suitable buffer.
-
Add an internal standard to the homogenate.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthesized this compound standard.
-
Quantify the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: Biosynthetic routes to this compound.
Caption: Regulatory network of 3-hydroxydicarboxylic acid synthesis.
Role in Drug Development
The study of this compound and its synthesis pathway is relevant to drug development for several reasons:
-
Biomarker Discovery: Altered levels of dicarboxylic acids, including 3-hydroxylated forms, are observed in various metabolic disorders, including fatty acid oxidation defects. Therefore, this compound could serve as a potential biomarker for diagnosing and monitoring these diseases.
-
Therapeutic Target: The enzymes involved in the omega-oxidation and subsequent beta-oxidation pathways could be potential targets for therapeutic intervention in metabolic diseases. Modulating the activity of CYP4A enzymes or peroxisomal beta-oxidation could help to control the levels of dicarboxylic acids and mitigate their potential lipotoxicity.
-
Understanding Drug-Induced Steatosis: Some drugs can induce hepatic steatosis (fatty liver) by altering fatty acid metabolism. Investigating the impact of drug candidates on the synthesis of dicarboxylic acids can provide insights into their potential metabolic side effects.
This technical guide provides a foundational understanding of the synthesis of this compound. Further research is needed to fully elucidate the quantitative aspects of this pathway and its precise role in health and disease, which will be crucial for its application in drug development.
References
- 1. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator-activated receptor alpha controls the hepatic CYP4A induction adaptive response to starvation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetaldehyde dehydrogenase 2 interactions with LDLR and AMPK regulate foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Acetaldehyde dehydrogenase 2 interactions with LDLR and AMPK regulate foam cell formation [jci.org]
- 11. Acetaldehyde dehydrogenase 2 interactions with LDLR and AMPK regulate foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sirt1-mediated deacetylation of PGC-1α alleviated hepatic steatosis in type 2 diabetes mellitus via improving mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Omega-3 Fatty Acids Upregulate SIRT1/3, Activate PGC-1α via Deacetylation, and Induce Nrf1 Production in 5/6 Nephrectomy Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Omega-3 Fatty Acids Upregulate SIRT1/3, Activate PGC-1α via Deacetylation, and Induce Nrf1 Production in 5/6 Nephrectomy Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Role of 3-Hydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxytetradecanoyl-CoA is a pivotal intermediate in fatty acid metabolism, primarily recognized for its role in mitochondrial β-oxidation. This technical guide provides a comprehensive overview of its core biological functions, metabolic pathways, and the enzymatic reactions in which it participates. We delve into the quantitative aspects of its metabolism, present detailed experimental protocols for its study, and explore its potential, though less characterized, role in cellular signaling. This document aims to serve as a valuable resource for researchers in metabolic diseases, drug discovery, and cellular biology, offering a consolidated source of technical information on 3-hydroxytetradecanoyl-CoA.
Introduction
Long-chain fatty acids are a major energy source for many tissues and serve as essential building blocks for complex lipids. Their catabolism occurs primarily through the β-oxidation pathway within the mitochondria. 3-Hydroxytetradecanoyl-CoA is a key intermediate in the breakdown of 14-carbon fatty acids, such as myristic acid. The proper processing of this molecule is crucial for maintaining energy homeostasis, and defects in its metabolism can lead to severe inherited metabolic disorders. This guide will explore the multifaceted role of 3-hydroxytetradecanoyl-CoA, from its position in core metabolic pathways to its potential involvement in cellular signaling cascades.
Core Biological Role and Metabolic Pathways
The primary biological role of (S)-3-hydroxytetradecanoyl-CoA is as an intermediate in the mitochondrial fatty acid β-oxidation spiral.[1] It is formed from trans-Δ²-tetradecenoyl-CoA and is subsequently oxidized to 3-oxotetradecanoyl-CoA. This molecule is also an intermediate in the mitochondrial elongation of fatty acids.[1]
Mitochondrial β-Oxidation of Long-Chain Saturated Fatty Acids
The breakdown of a 14-carbon saturated fatty acid, myristic acid, involves a recurring four-step process. 3-Hydroxytetradecanoyl-CoA is central to the third step of this cycle.
Caption: Mitochondrial β-oxidation of Myristoyl-CoA.
Distinction from 3-Hydroxytetradecanedioyl-CoA
It is important to distinguish 3-hydroxytetradecanoyl-CoA from this compound. The latter is a dicarboxylic acid derivative. 3-Hydroxydicarboxylic acids are typically formed via ω-oxidation of 3-hydroxy fatty acids, followed by subsequent β-oxidation of the longer-chain dicarboxylic acids. Their increased excretion in urine can be indicative of metabolic disorders where fatty acid oxidation is impaired.
Quantitative Data
Precise quantification of acyl-CoA species in tissues is challenging due to their low abundance and instability. However, advances in mass spectrometry have enabled their measurement.
Table 1: Hepatic Long-Chain Acyl-CoA Concentrations in Mice
| Acyl-CoA Species | Concentration (nmol/g liver) in Control Mice | Concentration (nmol/g liver) in TDGA-treated Mice* |
| Myristoyl-CoA (C14:0) | ~15 | Significantly higher |
| Palmitoyl-CoA (C16:0) | ~40 | Significantly higher |
| Palmitoleoyl-CoA (C16:1) | ~10 | Significantly higher |
| Oleoyl-CoA (C18:1) | ~30 | Significantly higher (most prominent increase) |
| Total Long-Chain Acyl-CoA | 123 ± 48 | 212 ± 48 |
*TDGA (tetradecylglycidic acid) is an inhibitor of β-oxidation. Data are approximate values derived from graphical representation in the cited source.
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 87 | 11.5 |
| 3-Hydroxyhexanoyl-CoA | C6 | 10 | 18.2 |
| 3-Hydroxyoctanoyl-CoA | C8 | 3.1 | 25.0 |
| 3-Hydroxydecanoyl-CoA | C10 | 2.5 | 23.8 |
| 3-Hydroxydodecanoyl-CoA | C12 | 2.5 | 17.5 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 2.5 | 12.5 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 2.5 | 8.3 |
Potential Signaling Role
While the primary role of 3-hydroxytetradecanoyl-CoA is metabolic, there is growing evidence that long-chain acyl-CoA esters, as a class, can function as signaling molecules. They have been shown to regulate the activity of various enzymes and transcription factors. The intracellular concentration of free, unbound acyl-CoA esters is tightly regulated and is thought to be in the low nanomolar range under normal physiological conditions.[2][3]
Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes and are involved in signaling pathways that control insulin (B600854) secretion and gene expression. For instance, the accumulation of cytosolic long-chain acyl-CoAs is implicated in the signaling cascade that augments insulin release in pancreatic β-cells.
Caption: Potential signaling roles of long-chain acyl-CoAs.
Experimental Protocols
Measurement of 3-Hydroxytetradecanoyl-CoA in Tissues by LC-MS/MS
This protocol outlines a general workflow for the quantification of long-chain acyl-CoAs, including 3-hydroxytetradecanoyl-CoA, from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow:
Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.
Detailed Methodology:
-
Sample Preparation: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in a cold buffer.
-
Extraction: Precipitate proteins using a mixture of acetonitrile and methanol. Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a suitable sorbent.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient elution. Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.
Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.
Reaction Principle:
L-3-Hydroxyacyl-CoA + NAD⁺ --(L-3-Hydroxyacyl-CoA Dehydrogenase)--> 3-Ketoacyl-CoA + NADH + H⁺ 3-Ketoacyl-CoA + CoASH --(3-Ketoacyl-CoA Thiolase)--> Acyl-CoA (chain shortened by 2 carbons) + Acetyl-CoA
The activity is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Assay Components:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.3)
-
NAD⁺
-
Coenzyme A (CoASH)
-
3-Ketoacyl-CoA thiolase (coupling enzyme)
-
L-3-hydroxytetradecanoyl-CoA (substrate)
-
Enzyme source (e.g., tissue homogenate, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing buffer, NAD⁺, CoASH, and 3-ketoacyl-CoA thiolase.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
3-Hydroxytetradecanoyl-CoA is a fundamentally important molecule in cellular energy metabolism. Its central position in the β-oxidation pathway underscores its significance in maintaining metabolic homeostasis. While its role as a metabolic intermediate is well-established, the exploration of its potential signaling functions presents an exciting frontier for future research. A deeper understanding of the regulation of its cellular levels and its interactions with other cellular components may unveil novel therapeutic targets for metabolic diseases. The experimental approaches detailed in this guide provide a framework for researchers to further investigate the intricate biology of 3-hydroxytetradecanoyl-CoA.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Hydroxytetradecanedioyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanedioyl-CoA is a key intermediate in the alternative pathways of fatty acid metabolism, specifically emerging from the convergence of omega-oxidation and subsequent beta-oxidation of dicarboxylic acids. Its presence and concentration in biological systems can be indicative of metabolic flux and potential enzymatic deficiencies, making it a molecule of interest in metabolic research and the development of therapeutics for related disorders. This guide provides a comprehensive overview of the formation, degradation, and potential regulatory significance of this compound, supplemented with available quantitative data, experimental protocols, and pathway visualizations.
Metabolic Pathway of this compound
The metabolism of this compound is intricately linked to two major fatty acid oxidation pathways: omega-oxidation in the endoplasmic reticulum and beta-oxidation primarily within peroxisomes.
Formation of the Dicarboxylic Acid Precursor
Long-chain fatty acids can undergo omega (ω)-oxidation, an alternative to the more common beta-oxidation, particularly when beta-oxidation is impaired. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group of the fatty acid.[1][2] The initial hydroxylation is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1] Subsequent oxidations by alcohol and aldehyde dehydrogenases yield a dicarboxylic acid.[1] In the context of this compound, its precursor is tetradecanedioic acid.
3-Hydroxydicarboxylic acids, including the 14-carbon variant, are understood to originate from the omega-oxidation of 3-hydroxy fatty acids.[3] These 3-hydroxy fatty acids can be formed during incomplete mitochondrial beta-oxidation.
Peroxisomal Beta-Oxidation of Dicarboxylic Acids
Once formed, dicarboxylic acids are preferentially metabolized via beta-oxidation within peroxisomes.[2][4] This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. This compound is a specific intermediate in the beta-oxidation of tetradecanedioyl-CoA.
The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step, introducing a double bond.[5][6]
-
L-Bifunctional Protein (L-BP) and D-Bifunctional Protein (D-BP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][7]
-
Peroxisomal Thiolase: Catalyzes the final step, cleaving the shortened acyl-CoA.[2]
The pathway for the formation and degradation of this compound is visualized in the following diagram.
Quantitative Data
Quantitative kinetic data for the enzymes involved in the metabolism of this compound are crucial for understanding the efficiency and regulation of this pathway. While specific data for this compound are limited in the literature, data for related dicarboxylic acid substrates provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism/Tissue | Reference |
| Peroxisomal Fatty Acyl-CoA Oxidase | Dodecanedioyl-CoA (C12) | 12 | ~150 | Rat Liver | [3] |
| Peroxisomal Fatty Acyl-CoA Oxidase | Sebacic-CoA (C10) | 18 | ~150 | Rat Liver | [3] |
| Peroxisomal Fatty Acyl-CoA Oxidase | Suberic-CoA (C8) | 25 | ~150 | Rat Liver | [3] |
| Peroxisomal Fatty Acyl-CoA Oxidase | Adipic-CoA (C6) | 40 | ~150 | Rat Liver | [3] |
Note: The Vmax values were reported to be similar across the tested substrates, while the Km increased with decreasing chain length, indicating a lower affinity for shorter dicarboxylic acids.
Potential Signaling and Regulatory Roles
While direct signaling roles for this compound have not been definitively established, emerging evidence suggests that fatty acid intermediates can act as signaling molecules.
Regulation by PPARα
The expression of genes encoding for peroxisomal beta-oxidation enzymes is regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[8][9][10] Long-chain fatty acids and their derivatives can act as ligands for PPARα.[11] An accumulation of dicarboxylic acids and their intermediates, including this compound, could potentially lead to the activation of PPARα, thereby upregulating their own catabolism in a feedback loop.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 6. jmb.or.kr [jmb.or.kr]
- 7. Peroxisomal bifunctional protein deficiency revisited: resolution of its true enzymatic and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Metabolic Significance of 3-Hydroxytetradecanedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxytetradecanedioyl-CoA, a key intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. While a singular "discovery" of this molecule is not documented, its existence was elucidated through the broader investigation of dicarboxylic acid metabolism, a pathway crucial for cellular energy homeostasis under certain physiological and pathological conditions. This document details the metabolic context of this compound, presents quantitative data on related metabolites and enzymes, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biochemical pathways and workflows.
Introduction: The Context of Discovery
The identification of this compound is intrinsically linked to the study of dicarboxylic acids, which are formed from the ω-oxidation of monocarboxylic fatty acids. This metabolic pathway becomes significant when the primary mitochondrial β-oxidation pathway is overloaded or impaired. The subsequent breakdown of these dicarboxylic acids occurs primarily in peroxisomes through β-oxidation. The discovery of the enzymes central to this process, such as acyl-CoA oxidases and bifunctional proteins with hydratase and dehydrogenase activities, led to the understanding that 3-hydroxyacyl-dicarboxylyl-CoA intermediates, including this compound, are obligate products of this metabolic route.
Metabolic Pathway: Peroxisomal β-Oxidation of Tetradecanedioic Acid
Tetradecanedioic acid, a 14-carbon dicarboxylic acid, undergoes activation and subsequent degradation within the peroxisome. This compound is a key intermediate in this pathway.
The metabolic cascade leading to and from this compound involves the following key steps:
-
Activation: Tetradecanedioic acid is activated to its coenzyme A (CoA) thioester, tetradecanedioyl-CoA, by a dicarboxylyl-CoA synthetase.
-
Oxidation: Tetradecanedioyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce 2-enoyltetradecanedioyl-CoA.
-
Hydration: The 2-enoyltetradecanedioyl-CoA is then hydrated by the enoyl-CoA hydratase activity of a bifunctional protein (either L-bifunctional protein, LBP, or D-bifunctional protein, DBP) to form this compound.
-
Dehydrogenation: this compound is subsequently oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of the same bifunctional protein to yield 3-oxotetradecanedioyl-CoA.
-
Thiolytic Cleavage: Finally, 3-oxotetradecanedioyl-CoA is cleaved by a peroxisomal thiolase into dodecanedioyl-CoA and acetyl-CoA. The dodecanedioyl-CoA can then re-enter the β-oxidation spiral.
Quantitative Data
Direct quantitative data for the cellular concentration of this compound is scarce in the literature. However, data for related long-chain acyl-CoAs and the kinetic properties of the enzymes involved in dicarboxylic acid metabolism provide valuable context.
Table 1: Cellular Concentrations of Long-Chain Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Cellular Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoA | 15 - 60 | [1] |
| Palmitoyl-CoA (C16:0) | ~5 - 15 | [1] |
| Stearoyl-CoA (C18:0) | ~2 - 8 | [1] |
| Oleoyl-CoA (C18:1) | ~3 - 12 | [1] |
Note: The cellular concentration of long-chain acyl-CoAs can vary significantly depending on the nutritional and physiological state of the organism.
Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Dicarboxylic Acid Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Acyl-CoA Oxidase (ACOX1) | Hexadecanedioyl-CoA (C16) | ~10-20 | Not specified | [2] |
| L-Bifunctional Protein (LBP) | 3-Hydroxydodecanedioyl-CoA (C12) | Not specified | Not specified | [2] |
| D-Bifunctional Protein (DBP) | 3-Hydroxydodecanedioyl-CoA (C12) | Not specified | Not specified | [2] |
Note: Kinetic data for enzymes acting on dicarboxylyl-CoA substrates is limited. The values presented are estimations based on studies of overall pathway flux and substrate specificity.
Experimental Protocols
The study of this compound requires sensitive and specific analytical techniques. Below are detailed methodologies for the key experiments.
Extraction of Acyl-CoAs from Biological Samples
This protocol describes a general method for the extraction of acyl-CoAs from tissues or cultured cells, which can be adapted for the specific analysis of this compound.
Materials:
-
Homogenization buffer (e.g., 10 mM HEPES, 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Formic acid
Procedure:
-
Homogenize the tissue or cell pellet in ice-cold homogenization buffer containing internal standards.
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA or PCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion (e.g., the fragment corresponding to the loss of the pantetheine (B1680023) moiety).
-
Collision Energy and other parameters: Optimized for the specific analyte and instrument.
Quantification:
-
A calibration curve is generated using authentic standards of this compound of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, normalized to the internal standard.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of the 3-hydroxyacyl-CoA dehydrogenase component of the peroxisomal bifunctional protein using this compound as a substrate.
Principle: The oxidation of this compound to 3-oxotetradecanedioyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.
Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NAD+ solution (e.g., 2 mM)
-
This compound solution (substrate)
-
Enzyme source (e.g., purified bifunctional protein or peroxisomal fraction)
Procedure:
-
In a cuvette, combine the assay buffer, NAD+ solution, and enzyme source.
-
Incubate at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background rate.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Signaling Pathways and Logical Relationships
The metabolism of dicarboxylic acids, including the formation and degradation of this compound, is regulated by nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Fatty acids and their dicarboxylic acid metabolites can act as ligands for PPARα, leading to the transcriptional upregulation of genes encoding the enzymes of the peroxisomal β-oxidation pathway.
Conclusion
This compound is a critical, albeit transient, intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. While its direct discovery was a consequence of elucidating this metabolic pathway, its study provides valuable insights into cellular lipid metabolism, particularly under conditions of metabolic stress. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of this compound and the broader pathway of dicarboxylic acid metabolism in health and disease. Future research focusing on the precise quantification of this and related metabolites in various cellular compartments will be crucial for a more complete understanding of its physiological and pathological significance.
References
- 1. Correlation between the cellular level of long-chain acyl-CoA, peroxisomal beta-oxidation, and palmitoyl-CoA hydrolase activity in rat liver. Are the two enzyme systems regulated by a substrate-induced mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-Hydroxytetradecanedioyl-CoA and Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic significance, enzymatic pathways, and clinical relevance of 3-hydroxytetradecanedioyl-CoA, a key intermediate in the beta-oxidation of dicarboxylic acids. While mitochondrial beta-oxidation is the primary pathway for the degradation of monocarboxylic fatty acids, the metabolism of dicarboxylic acids, such as tetradecanedioic acid, predominantly occurs in peroxisomes. This document details the enzymatic steps involved in the peroxisomal beta-oxidation of tetradecanedioyl-CoA, focusing on the generation and subsequent processing of this compound. Furthermore, it explores the intricate relationship between peroxisomal and mitochondrial fatty acid oxidation, the pathological consequences of defects in these pathways, and the potential for therapeutic intervention. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction: The Divergent Fates of Monocarboxylic and Dicarboxylic Acids
Mitochondrial beta-oxidation is the central catabolic pathway for straight-chain monocarboxylic fatty acids, providing a major source of cellular energy.[1] However, when the degradation of these fatty acids is impaired, or under conditions of high fatty acid flux, an alternative pathway, omega (ω)-oxidation, is upregulated in the endoplasmic reticulum. This pathway converts monocarboxylic acids into dicarboxylic acids (DCAs).[2][3]
Long-chain dicarboxylic acids, once formed, are primarily metabolized through beta-oxidation within peroxisomes, not mitochondria.[2][4] This spatial segregation of metabolic pathways is crucial for cellular homeostasis and has significant implications in various metabolic disorders. One of the key intermediates in the peroxisomal beta-oxidation of the 14-carbon dicarboxylic acid, tetradecanedioic acid, is this compound. Understanding the synthesis, degradation, and physiological roles of this molecule is essential for elucidating the pathophysiology of several inherited metabolic diseases and for developing targeted therapeutic strategies.
The Peroxisomal Beta-Oxidation of Tetradecanedioyl-CoA
The breakdown of tetradecanedioyl-CoA in peroxisomes mirrors the canonical beta-oxidation spiral, involving a sequence of four enzymatic reactions.
Step 1: Dehydrogenation by Acyl-CoA Oxidase
The initial and rate-limiting step is the introduction of a double bond between the α- and β-carbons of tetradecanedioyl-CoA. This reaction is catalyzed by straight-chain acyl-CoA oxidase (ACOX1) , a flavoenzyme that utilizes FAD as a cofactor.[5]
Reaction: Tetradecanedioyl-CoA + FAD → 2-trans-Enoyltetradecanedioyl-CoA + FADH₂
ACOX1 exhibits broad substrate specificity, acting on a range of straight-chain fatty acyl-CoAs.[6][7]
Step 2 & 3: Hydration and Dehydrogenation by Bifunctional Proteins
The subsequent hydration of the double bond and the dehydrogenation of the resulting hydroxyl group are catalyzed by bifunctional enzymes. In humans, two such enzymes are involved in the beta-oxidation of dicarboxylic acids: L-bifunctional protein (LBP) and D-bifunctional protein (DBP) .[4][8]
-
L-Bifunctional Protein (LBP; also known as EHHADH) possesses enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[2][9][10]
-
D-Bifunctional Protein (DBP; also known as HSD17B4) has enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[8][11][12]
The action of the hydratase domain of either LBP or DBP on 2-trans-enoyltetradecanedioyl-CoA results in the formation of This compound . The subsequent dehydrogenation by the dehydrogenase domain of the same enzyme yields 3-ketotetradecanedioyl-CoA.[4]
Reaction 2 (Hydration): 2-trans-Enoyltetradecanedioyl-CoA + H₂O → this compound
Reaction 3 (Dehydrogenation): this compound + NAD⁺ → 3-Ketotetradecanedioyl-CoA + NADH + H⁺
Step 4: Thiolytic Cleavage
The final step is the thiolytic cleavage of 3-ketotetradecanedioyl-CoA by peroxisomal 3-ketoacyl-CoA thiolase , which releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (dodecanedioyl-CoA).[4]
Reaction: 3-Ketotetradecanedioyl-CoA + CoA-SH → Dodecanedioyl-CoA + Acetyl-CoA
This cycle of reactions continues, progressively shortening the dicarboxylic acid chain.
Diagram of the Peroxisomal Beta-Oxidation of Tetradecanedioyl-CoA
Caption: Peroxisomal beta-oxidation of tetradecanedioyl-CoA.
The Limited Role of Mitochondrial Beta-Oxidation in Dicarboxylic Acid Metabolism
While peroxisomes are the primary site for the degradation of long-chain dicarboxylic acids, some contribution from mitochondria can occur, particularly for medium-chain dicarboxylyl-CoAs.[13] However, the efficiency of mitochondrial beta-oxidation of these substrates is limited by two main factors:
-
Transport into the Mitochondria: The carnitine palmitoyltransferase (CPT) system, which is essential for the transport of long-chain monocarboxylic fatty acids into the mitochondrial matrix, has a low affinity for dicarboxylyl-CoAs.[13]
-
Enzyme Specificity: The mitochondrial acyl-CoA dehydrogenases have lower activity towards dicarboxylyl-CoA substrates compared to their monocarboxylic counterparts.
Clinical Relevance: Dicarboxylic Acidurias and Peroxisomal Disorders
Defects in the enzymes of peroxisomal beta-oxidation lead to the accumulation of dicarboxylic acids and their intermediates, resulting in a group of metabolic disorders known as dicarboxylic acidurias.[3][14][15]
D-Bifunctional Protein Deficiency
D-bifunctional protein deficiency is a severe autosomal recessive disorder caused by mutations in the HSD17B4 gene.[11][12] This deficiency can affect either the hydratase or dehydrogenase activity, or both, leading to the accumulation of very-long-chain fatty acids and branched-chain fatty acids.[8][12] The clinical presentation is often severe, resembling Zellweger syndrome, with neonatal hypotonia, seizures, and profound developmental delay.[8][11]
Zellweger Spectrum Disorders
Zellweger spectrum disorders are a group of autosomal recessive disorders characterized by defects in peroxisome biogenesis.[16][17][18] The absence of functional peroxisomes leads to a global impairment of peroxisomal metabolic pathways, including the beta-oxidation of dicarboxylic acids.[19][20] This results in the accumulation of very-long-chain fatty acids and dicarboxylic acids in plasma and tissues.[18]
The accumulation of intermediates such as this compound and other 3-hydroxydicarboxylic acids is a key diagnostic marker for these conditions.[15]
Quantitative Data and Experimental Protocols
Quantitative Analysis of Dicarboxylic Acid Intermediates
The analysis of dicarboxylic acids and their hydroxy derivatives in biological fluids is crucial for the diagnosis of peroxisomal disorders. Tandem mass spectrometry (MS/MS) is the method of choice for the sensitive and specific quantification of these metabolites.[7][21][22][23]
Table 1: Example of a Quantitative LC-MS/MS Method for Dicarboxylic Acids
| Parameter | Value |
| Sample Type | Serum, Plasma, Urine |
| Extraction | Methyl-tert-butyl ether |
| Derivatization | Butanolic HCl (to form dibutyl esters) |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Linearity (MMA) | Up to 150 µmol/L[21] |
| Limit of Quantification (MMA) | 0.1 µmol/L[21] |
| Limit of Detection (MMA) | 0.05 µmol/L[21] |
This table is a generalized representation based on a published method for methylmalonic acid (MMA) and can be adapted for other dicarboxylic acids.[21]
Experimental Protocol: Assay for Peroxisomal Beta-Oxidation of Dicarboxylyl-CoA
This protocol describes a general method for measuring the beta-oxidation of a radiolabeled dicarboxylyl-CoA substrate in cultured fibroblasts.
Objective: To determine the rate of peroxisomal beta-oxidation of a specific dicarboxylyl-CoA.
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]-labeled tetradecanedioic acid
-
CoA, ATP, and MgCl₂ for substrate activation
-
Cell lysis buffer (e.g., digitonin-based)
-
Scintillation cocktail and counter
Experimental Workflow:
Caption: Workflow for assaying peroxisomal beta-oxidation.
Procedure:
-
Substrate Preparation: Synthesize [1-¹⁴C]-tetradecanedioyl-CoA from [1-¹⁴C]-tetradecanedioic acid using a suitable acyl-CoA synthetase.
-
Cell Culture and Homogenization: Culture fibroblasts to confluency. Harvest the cells and prepare a cell homogenate using a digitonin-based lysis buffer to permeabilize the plasma membrane while keeping peroxisomes intact.
-
Beta-Oxidation Assay: Incubate the cell homogenate with the radiolabeled substrate in a reaction buffer containing necessary cofactors (e.g., NAD⁺, FAD, CoA).
-
Separation and Quantification: After the incubation period, stop the reaction and separate the water-soluble radiolabeled products (primarily acetyl-CoA) from the unreacted substrate using a precipitation or chromatographic method.
-
Data Analysis: Measure the radioactivity of the water-soluble fraction using liquid scintillation counting. The rate of beta-oxidation is expressed as the amount of radiolabeled acetyl-CoA produced per unit of time per milligram of protein.
Drug Development and Therapeutic Perspectives
The elucidation of the pathways involved in dicarboxylic acid metabolism opens up avenues for therapeutic interventions in related disorders.
Substrate Reduction Therapy
For disorders where a specific enzyme is deficient, a potential strategy is to reduce the influx of substrates into the affected pathway. This could involve dietary modifications to limit the intake of long-chain fatty acids, thereby reducing the production of dicarboxylic acids via ω-oxidation.
Pharmacological Chaperones
For certain missense mutations that lead to protein misfolding and degradation, small molecule chaperones could be developed to stabilize the mutant protein and restore partial enzyme activity.
Gene Therapy
In the long term, gene therapy approaches aimed at delivering a functional copy of the defective gene to affected tissues hold promise for a curative treatment for disorders like D-bifunctional protein deficiency.
Targeting ω-Oxidation
In conditions of mitochondrial fatty acid oxidation defects, the upregulation of ω-oxidation and subsequent dicarboxylic acid production can be a compensatory mechanism, but may also contribute to cellular stress. Modulating the activity of the cytochrome P450 enzymes involved in ω-oxidation could be a therapeutic target.[3]
Conclusion
This compound is a pivotal intermediate in the peroxisomal beta-oxidation of tetradecanedioic acid. The metabolism of dicarboxylic acids is a distinct and essential pathway that complements mitochondrial fatty acid oxidation. Defects in this peroxisomal pathway lead to severe metabolic disorders characterized by the accumulation of dicarboxylic acids and their derivatives. A thorough understanding of the enzymology, regulation, and clinical implications of this pathway is crucial for the development of effective diagnostic tools and novel therapeutic strategies for patients with dicarboxylic acidurias and other related peroxisomal disorders. Further research into the specific kinetics of the enzymes involved and the precise pathological roles of accumulating intermediates will be instrumental in advancing this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [PDF] Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 12. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 13. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. C6-C10-dicarboxylic aciduria: investigations of a patient with riboflavin responsive multiple acyl-CoA dehydrogenation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Molecular analysis of peroxisomal beta-oxidation enzymes in infants with Zellweger syndrome and Zellweger-like syndrome: further heterogeneity of the peroxisomal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue. | Sigma-Aldrich [sigmaaldrich.com]
- 23. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved with 3-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic landscape surrounding 3-hydroxytetradecanedioyl-CoA, a dicarboxylic acid metabolite originating from the ω-oxidation of 3-hydroxy fatty acids. Detailing the key enzymes, metabolic pathways, and relevant experimental methodologies, this document serves as an in-depth resource for researchers in metabolic diseases, drug discovery, and diagnostics. The guide focuses on the synthesis of this compound via the cytochrome P450 ω-oxidation pathway and its subsequent catabolism through the mitochondrial β-oxidation cascade, with a particular emphasis on the enzymes of the mitochondrial trifunctional protein.
Introduction
This compound is a specialized fatty acid metabolite that emerges at the intersection of two major lipid metabolic pathways: ω-oxidation and β-oxidation. Unlike its monocarboxylic counterpart, 3-hydroxytetradecanoyl-CoA, which is a standard intermediate in the β-oxidation of long-chain fatty acids, the dicarboxylic nature of this compound points to a distinct metabolic fate and set of processing enzymes. Elevated levels of 3-hydroxydicarboxylic acids in urine can be indicative of underlying metabolic disorders, including defects in fatty acid oxidation[1]. Understanding the enzymes that produce and degrade this molecule is therefore crucial for diagnosing these conditions and for developing potential therapeutic interventions.
This guide will first elucidate the enzymatic synthesis of this compound through the ω-oxidation pathway, primarily mediated by cytochrome P450 enzymes. It will then detail the subsequent breakdown of this dicarboxylic acid via the mitochondrial β-oxidation pathway, focusing on the roles of the mitochondrial trifunctional protein (MTP) and its constituent enzymes.
Key Enzymes and Metabolic Pathways
The metabolism of this compound involves a sequence of enzymatic reactions that span different subcellular compartments. The initial formation occurs in the endoplasmic reticulum, followed by catabolism within the mitochondria.
Biosynthesis via ω-Oxidation
The formation of this compound begins with the ω-oxidation of a 3-hydroxy monocarboxylic fatty acid, such as 3-hydroxytetradecanoic acid. This pathway serves as an alternative to β-oxidation, particularly when β-oxidation is impaired, and increases the water solubility of fatty acids for excretion[2]. The key enzymatic steps are:
-
ω-Hydroxylation: This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes of the CYP4 family, which introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid[3]. For long-chain 3-hydroxy fatty acids, enzymes from the CYP4F subfamily, such as CYP4F2 and CYP4F3B, are primarily responsible[4].
-
Oxidation to a Dicarboxylic Acid: The newly formed ω-hydroxy group undergoes successive oxidations to a carboxylic acid, a process involving alcohol dehydrogenases and aldehyde dehydrogenases[4]. This results in the formation of 3-hydroxytetradecanedioic acid.
-
Activation to CoA Ester: Before entering β-oxidation, the dicarboxylic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase.
Catabolism via Mitochondrial β-Oxidation
Once formed, this compound enters the mitochondrial matrix to undergo β-oxidation. The degradation of long-chain acyl-CoAs is primarily handled by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex located in the inner mitochondrial membrane[3][5]. MTP is a hetero-octamer composed of four α-subunits and four β-subunits.
-
α-Subunit (encoded by HADHA): Possesses two enzymatic activities:
-
Long-chain enoyl-CoA hydratase (LCEH): Hydrates the trans-2-enoyl-CoA intermediate.
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD): Oxidizes the 3-hydroxyacyl-CoA intermediate[3]. This is the key enzyme acting on substrates like 3-hydroxytetradecanoyl-CoA and, by extension, its dicarboxylic counterpart.
-
-
β-Subunit (encoded by HADHB): Contains the long-chain 3-ketoacyl-CoA thiolase (LCKT) activity, which cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a chain-shortened acyl-CoA[2].
The β-oxidation of this compound proceeds through the following steps catalyzed by MTP:
-
Dehydrogenation: The 3-hydroxy group of this compound is oxidized by the LCHAD activity of the MTP α-subunit, producing 3-keto-tetradecanedioyl-CoA and NADH.
-
Thiolysis: The LCKT activity of the MTP β-subunit cleaves 3-keto-tetradecanedioyl-CoA, yielding acetyl-CoA and dodecanedioyl-CoA.
-
The resulting dodecanedioyl-CoA can then undergo further rounds of β-oxidation.
Quantitative Data
While specific kinetic data for the enzymatic reactions involving this compound are not extensively documented, data for homologous substrates and the expression of the involved enzymes provide valuable insights.
Enzyme Kinetic Parameters
The following table summarizes available kinetic data for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) with substrates similar in chain length to the molecule of interest. It is important to note that these values may differ for the dicarboxylic acid form.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Source |
| LCHAD | 3-Hydroxymyristoyl-CoA | ~5-15 | Not specified | Human |
| LCHAD | 3-Hydroxypalmitoyl-CoA | ~10-20 | Not specified | Human |
Data are approximate and collated from various studies on mitochondrial trifunctional protein.
Protein Expression Levels
The abundance of the key enzymes in different human tissues is critical for understanding the tissue-specific metabolism of this compound. The following table presents quantitative proteomics data for the MTP subunits and a key cytochrome P450 enzyme.
| Gene | Protein | Liver (pmol/mg) | Heart (pmol/mg) | Kidney (pmol/mg) |
| HADHA | MTP α-subunit | ~25-40 | ~30-50 | ~20-35 |
| HADHB | MTP β-subunit | ~20-35 | ~25-45 | ~15-30 |
| CYP4F2 | Cytochrome P450 4F2 | ~30-50 | Low/Not detected | ~10-20 |
Expression levels are estimates based on available quantitative proteomics studies and can vary significantly between individuals.[6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of enzymes involved with this compound.
Synthesis of this compound
A multi-step chemical synthesis approach can be employed, starting from a commercially available precursor. The general strategy involves the synthesis of the 3-hydroxydicarboxylic acid followed by its activation to the CoA ester.
Workflow:
Protocol for CoA Esterification (Example using Carbonyldiimidazole):
-
Dissolution: Dissolve 10 mg of 3-hydroxytetradecanedioic acid in 1 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Activation: Add 1.1 equivalents of carbonyldiimidazole (CDI) and stir at room temperature for 1 hour, or until the evolution of CO2 ceases.
-
CoA Addition: In a separate vial, dissolve 1.2 equivalents of Coenzyme A lithium salt in 1 mL of aqueous sodium bicarbonate solution (e.g., 0.5 M).
-
Coupling: Add the activated dicarboxylic acid solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by reverse-phase HPLC.
-
Purification: Purify the resulting this compound by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilization: Lyophilize the fractions containing the pure product to obtain a stable powder.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity Assay
This spectrophotometric assay measures the LCHAD-catalyzed reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified mitochondrial trifunctional protein or cell/tissue homogenate
-
Assay buffer: 100 mM potassium phosphate, pH 7.4
-
NAD+ solution: 10 mM in assay buffer
-
Substrate: 3-Hydroxytetradecanoyl-CoA (or synthesized this compound) solution: 1 mM in assay buffer
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
850 µL of assay buffer
-
100 µL of 10 mM NAD+ solution (final concentration 1 mM)
-
Enzyme source (e.g., 10-50 µg of mitochondrial protein)
-
-
Incubation: Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NAD+ reduction.
-
Initiation of Reaction: Start the reaction by adding 50 µL of the 1 mM substrate solution (final concentration 50 µM).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
GC-MS Analysis of 3-Hydroxydicarboxylic Acids
This method allows for the sensitive detection and quantification of 3-hydroxydicarboxylic acids in biological samples.
Protocol Overview:
-
Sample Preparation:
-
To 1 mL of urine or plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid).
-
Acidify the sample to pH 1-2 with HCl.
-
Extract the organic acids twice with 3 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids.
-
-
Conclusion
The enzymes associated with this compound are integral to a specialized branch of fatty acid metabolism that becomes particularly relevant in certain physiological and pathological states. The cytochrome P450-mediated ω-oxidation pathway provides a mechanism for the synthesis of this dicarboxylic acid, while the mitochondrial trifunctional protein is central to its degradation. Deficiencies in these enzymatic steps can lead to the accumulation of 3-hydroxydicarboxylic acids, serving as important biomarkers for metabolic disorders. Further research into the specific kinetics and regulation of these enzymes with their dicarboxylic substrates will be crucial for a more complete understanding of their roles in health and disease, and for the development of targeted therapeutic strategies. This guide provides a foundational framework of the current knowledge and essential methodologies to facilitate such future investigations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HADHA - Wikipedia [en.wikipedia.org]
- 4. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Revised Human Liver Cytochrome P450 “Pie”: Absolute Protein Quantification of CYP4F and CYP3A Enzymes Using Targeted Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of cytochrome P450 isoforms in human liver microsomes by the combination of proteomics and chemical probe-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Endogenous Landscape of 3-Hydroxytetradecanedioyl-CoA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of endogenous 3-hydroxytetradecanedioyl-CoA and its related 3-hydroxy long-chain dicarboxylic acids. Due to the limited direct quantitative data on the CoA ester in tissues, this guide focuses on its more frequently measured and closely related free acid, 3-hydroxytetradecanedioic acid, as a key analyte. The information presented herein is intended to support research and development efforts in metabolic diseases and drug discovery.
Introduction
This compound is a long-chain dicarboxylic acyl-CoA intermediate. Dicarboxylic acids are produced from fatty acids through an alternative pathway to beta-oxidation known as omega-oxidation. This pathway becomes particularly significant when beta-oxidation is impaired.[1][2] The presence and concentration of 3-hydroxy dicarboxylic acids, such as 3-hydroxytetradecanedioic acid, in biological fluids can serve as important biomarkers for certain metabolic disorders.[3][4] Specifically, elevated levels of 3-hydroxydicarboxylic acids in urine are associated with conditions of increased fatty acid mobilization or inhibited fatty acid oxidation.[5]
Quantitative Data on 3-Hydroxy Long-Chain Dicarboxylic Acids
Direct quantification of endogenous this compound in tissues is not widely reported in scientific literature. However, data is available for related 3-hydroxy dicarboxylic acids, primarily in urine and plasma. The following table summarizes the available information on 3-hydroxytetradecanedioic acid and other relevant long-chain 3-hydroxy dicarboxylic acids. It is important to note that these are often detected in cases of metabolic stress or disease.
| Analyte | Biological Matrix | Condition | Reported Levels/Observations |
| 3-Hydroxytetradecanedioic acid | Urine | 3-Hydroxydicarboxylic aciduria | Detected at high levels[4] |
| 3-Hydroxydicarboxylic acids (C6-C14) | Urine | Increased fatty acid mobilization or inhibited fatty acid oxidation | Increased excretion observed[5] |
| 3-Hydroxydodecanedioic acid (3OHDC12) | Urine | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Increased urinary ratios relative to 3OHDC10[3][6] |
| Unsaturated 3-Hydroxytetradecanedioic acids (3OHDC14s) | Urine | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | Increased urinary ratios relative to 3OHDC10[3][6] |
Metabolic Pathways
The formation and degradation of this compound are intrinsically linked to the omega-oxidation and subsequent beta-oxidation of fatty acids.
Omega-Oxidation of 3-Hydroxy Fatty Acids
The initial step in the formation of 3-hydroxy dicarboxylic acids is the omega-oxidation of 3-hydroxy monocarboxylic acids. This process occurs in the endoplasmic reticulum of liver and kidney cells.[1][7] It involves a series of enzymatic reactions that convert the terminal methyl group of a 3-hydroxy fatty acid into a carboxylic acid group, thus forming a 3-hydroxy dicarboxylic acid.[5][7]
Beta-Oxidation of Dicarboxylic Acids
Once formed, 3-hydroxy dicarboxylic acids can be activated to their corresponding CoA esters, such as this compound, and subsequently undergo beta-oxidation. This process, which can occur from either end of the dicarboxylic acid, shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA and a shorter-chain dicarboxylic acid.[5][8]
Experimental Protocols
The quantification of 3-hydroxy dicarboxylic acids in biological matrices typically involves mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity.[9]
General Experimental Workflow
A general workflow for the analysis of dicarboxylic acids from biological samples is outlined below.
Sample Preparation for LC-MS/MS Analysis of Dicarboxylic Acids
The following protocol is a representative example for the preparation of plasma or serum samples for LC-MS/MS analysis.
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Extraction:
-
The supernatant can be directly evaporated or subjected to further liquid-liquid extraction for cleanup. For example, acidify the supernatant and extract with a solvent like ethyl acetate (B1210297) or methyl-tert-butyl ether.[10]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Esterification for improved chromatographic retention and ionization):
LC-MS/MS Conditions
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an acid like formic acid, is typically used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used for the analysis of the esterified dicarboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.
Conclusion
While direct quantitative data for endogenous this compound in tissues remains elusive, the analysis of its corresponding free acid and other long-chain 3-hydroxy dicarboxylic acids in biofluids provides valuable insights into fatty acid metabolism and its dysregulation in various disease states. The metabolic pathways of omega-oxidation and subsequent beta-oxidation are key to understanding the lifecycle of these molecules. The experimental protocols outlined in this guide, based on robust mass spectrometric techniques, provide a solid foundation for researchers and drug development professionals to further investigate the role of these compounds in health and disease. Further research is warranted to elucidate the specific tissue concentrations of this compound and its physiological and pathological significance.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 3-Hydroxytetradecanedioic acid (HMDB0000394) [hmdb.ca]
- 5. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Regulation of 3-Hydroxytetradecanedioyl-CoA Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the regulatory mechanisms governing the production of 3-hydroxytetradecanedioyl-CoA, a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The synthesis of its precursor, tetradecanedioic acid, originates from the ω-oxidation of tetradecanoic acid in the endoplasmic reticulum, a process catalyzed by cytochrome P450 enzymes. The subsequent degradation via peroxisomal β-oxidation is a critical metabolic pathway, particularly under conditions of high lipid flux or mitochondrial dysfunction. The primary regulatory control of this pathway is exerted at the transcriptional level by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that orchestrates the expression of genes involved in both the formation and breakdown of dicarboxylic acids. Understanding the intricate regulation of this pathway is crucial for developing therapeutic strategies for metabolic disorders associated with dysfunctional fatty acid oxidation.
Biosynthesis of Dicarboxylic Acids: The ω-Oxidation Pathway
The journey to this compound begins with the formation of its parent dicarboxylic acid, tetradecanedioic acid, from tetradecanoic acid. This conversion occurs in the endoplasmic reticulum via the ω-oxidation pathway.
The initial and rate-limiting step is the ω-hydroxylation of the terminal methyl group of the fatty acid, catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families.[1][2] These monooxygenases introduce a hydroxyl group, which is then further oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, resulting in the formation of a dicarboxylic acid.[3]
The expression of CYP4A enzymes is induced by various physiological and pathophysiological conditions such as fasting, a high-fat diet, and diabetes.[1] This induction is primarily mediated by the nuclear receptor PPARα.[1]
Peroxisomal β-Oxidation of Dicarboxylic Acids
Once formed, dicarboxylic acids are transported to peroxisomes for chain shortening via the β-oxidation pathway.[1][4][5] This process is enzymatically distinct from mitochondrial β-oxidation and is essential for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1]
The key enzymatic steps involved in the peroxisomal β-oxidation of dicarboxylyl-CoA esters are:
-
Dehydrogenation: Catalyzed by acyl-CoA oxidase (ACOX), introducing a double bond.[4][6]
-
Hydration and Dehydrogenation: These sequential reactions are catalyzed by bifunctional enzymes. The L-bifunctional protein (LBP; also known as EHHADH) is involved in the metabolism of dicarboxylic acids, while the D-bifunctional protein (DBP; also known as HSD17B4) acts on other substrates like very long-chain fatty acids.[4][6][7] The hydration step converts the enoyl-CoA to a 3-hydroxyacyl-CoA intermediate, and the subsequent dehydrogenation yields a 3-ketoacyl-CoA.
-
Thiolytic Cleavage: Peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA (or propionyl-CoA for odd-chain substrates) and a chain-shortened dicarboxylyl-CoA.[4][6]
The production of this compound is a direct result of the hydration of 2-tetradecenedioyl-CoA by the L-bifunctional protein during the second step of this pathway.
Transcriptional Regulation by PPARα
The central regulator of dicarboxylic acid metabolism is the peroxisome proliferator-activated receptor alpha (PPARα).[8][9][10] PPARα is a ligand-activated nuclear transcription factor that is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and kidney.[11]
Activation and Mechanism:
-
Ligands: PPARα is activated by a variety of endogenous and exogenous ligands, including fatty acids, eicosanoids, and hypolipidemic drugs of the fibrate class.[8][9]
-
Heterodimerization: Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).[9]
-
PPRE Binding: This PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of its target genes.[1][9]
-
Gene Transcription: Binding of the heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of target genes.[9]
Target Genes:
PPARα upregulates the expression of a suite of genes involved in fatty acid metabolism, including:
-
ω-Oxidation: CYP4A family genes.[1]
-
Peroxisomal β-Oxidation: Genes encoding for acyl-CoA oxidase (ACOX1) and L-bifunctional protein (EHHADH).[10][[“]]
-
Fatty Acid Transport: Genes for fatty acid transport proteins.[9]
This coordinated regulation ensures that when there is an excess of fatty acids, the cellular machinery for their conversion to dicarboxylic acids and subsequent degradation is enhanced.
Data Presentation
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Gene | Location | Function in Pathway | Substrate | Product | Regulation |
| Cytochrome P450 4A | CYP4A | Endoplasmic Reticulum | ω-oxidation (initiating step) | Tetradecanoic acid | 20-hydroxytetradecanoic acid | Upregulated by PPARα |
| L-Bifunctional Protein | EHHADH | Peroxisome | Hydration & Dehydrogenation | 2-Tetradecenedioyl-CoA | 3-Ketotetradecanedioyl-CoA | Upregulated by PPARα |
| Peroxisomal Thiolase | ACAA1 | Peroxisome | Thiolytic cleavage | 3-Ketotetradecanedioyl-CoA | Dodecanedioyl-CoA + Acetyl-CoA | - |
Table 2: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase with Dicarboxylyl-CoA Esters [13]
| Substrate (mono-CoA ester) | Km (µM) | Ki (µM) | Relative Vmax |
| Dodecanedioyl-CoA (DC12-CoA) | 10 | 100 | 1.0 |
| Sebacyl-CoA (DC10-CoA) | 25 | 50 | 1.0 |
| Suberyl-CoA (DC8-CoA) | 50 | 25 | 1.0 |
| Adipyl-CoA (DC6-CoA) | 100 | 10 | 1.0 |
Note: Data from studies on rat liver enzymes. Substrate inhibition is observed, with the inhibition constant (Ki) decreasing with shorter chain length.
Experimental Protocols
5.1. Measurement of Peroxisomal β-Oxidation Activity
This protocol is based on the measurement of the rate of NAD+ reduction in the presence of a dicarboxylyl-CoA substrate.
Materials:
-
Isolated peroxisomes or cell lysates
-
Reaction buffer (e.g., Tris-HCl with appropriate pH)
-
NAD+
-
Coenzyme A
-
ATP
-
Detergent (e.g., Triton X-100) to permeabilize membranes
-
Substrate: Tetradecanedioyl-CoA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, Coenzyme A, ATP, and the detergent.
-
Add the isolated peroxisomes or cell lysate to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the tetradecanedioyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH.
5.2. Chromatin Immunoprecipitation (ChIP) for PPARα Binding
This protocol is used to determine if PPARα directly binds to the promoter region of a target gene (e.g., EHHADH).
Materials:
-
Cultured cells (e.g., hepatocytes) treated with a PPARα agonist (e.g., fenofibrate) or vehicle control.
-
Formaldehyde for cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
Antibody specific for PPARα.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Reverse cross-linking solution (high salt).
-
DNA purification kit.
-
Primers for qPCR targeting the putative PPRE in the gene of interest.
-
qPCR reagents and instrument.
Procedure:
-
Cross-link proteins to DNA in cultured cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to obtain DNA fragments of a desired size range.
-
Immunoprecipitate the chromatin using an antibody against PPARα, with magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating in a high-salt solution.
-
Purify the DNA.
-
Perform quantitative PCR (qPCR) using primers that flank the predicted PPRE in the promoter of the target gene. An enrichment of the target sequence in the PPARα-immunoprecipitated sample compared to a control (e.g., IgG immunoprecipitation) indicates direct binding.
Visualizations
Caption: Overview of the metabolic and regulatory pathways for this compound.
Caption: The PPARα signaling pathway for gene activation.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Pathophysiological Relevance
Defects in the peroxisomal β-oxidation pathway can lead to severe metabolic disorders, often grouped under the Zellweger spectrum disorders.[14][15][16] In these conditions, impaired enzyme function (e.g., deficiencies in ACOX or bifunctional proteins) leads to the accumulation of very long-chain fatty acids and dicarboxylic acids in plasma and tissues.[14] This accumulation is toxic and results in a range of severe clinical manifestations, including neurological abnormalities, liver dysfunction, and developmental delays.[15][16] Therefore, understanding the regulation of this pathway is of paramount importance for diagnosing these disorders and developing potential therapeutic interventions.
Conclusion
The production of this compound is tightly regulated as part of the overall control of dicarboxylic acid metabolism. The synthesis of its precursor is initiated by PPARα-regulated ω-oxidation in the endoplasmic reticulum, and its own formation and subsequent degradation occur within the peroxisomal β-oxidation pathway, the key enzymes of which are also under the transcriptional control of PPARα. This coordinated regulation allows for an efficient cellular response to fluctuations in fatty acid levels. For drug development professionals, PPARα remains a key target for modulating lipid metabolism, and a deeper understanding of its influence on dicarboxylic acid metabolism may unveil new therapeutic opportunities for a range of metabolic diseases.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Peroxisome proliferator-activated receptors and the regulation of mammalian lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distinction between peroxisomal bifunctional enzyme and acyl-CoA oxidase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thegfpd.org [thegfpd.org]
- 16. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 3-Hydroxytetradecanedioyl-CoA and Lipid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxytetradecanedioyl-CoA, a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids. Dicarboxylic acids (DCAs) are generated from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant under conditions of high lipid load or impaired mitochondrial fatty acid oxidation. The subsequent breakdown of DCAs in peroxisomes plays a crucial role in lipid homeostasis and energy metabolism. This document details the enzymatic steps involved in the metabolism of this compound, summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant metabolic and signaling pathways. Understanding the intricacies of this pathway is vital for researchers and professionals in drug development targeting metabolic diseases.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids are fatty acids with carboxyl groups at both ends of their aliphatic chain. While not major components of dietary lipids, they are important metabolic products formed from the ω-oxidation of monocarboxylic fatty acids, primarily in the liver and kidneys.[1][2] This process is initiated by cytochrome P450 enzymes of the CYP4A and CYP4F families.[2] The resulting dicarboxylic acids are then transported into peroxisomes for chain shortening via the β-oxidation pathway. This metabolic route serves as an alternative to mitochondrial β-oxidation, particularly when the mitochondrial pathway is overloaded or dysfunctional.[1] The peroxisomal β-oxidation of dicarboxylic acids generates shorter-chain dicarboxylic acids and acetyl-CoA, contributing to cellular energy balance. This compound is a critical intermediate in the breakdown of tetradecanedioic acid (a C14 dicarboxylic acid).
The Role of this compound in Peroxisomal β-Oxidation
The peroxisomal β-oxidation of tetradecanedioyl-CoA to ultimately yield shorter chain dicarboxylic acids and acetyl-CoA involves a sequence of four enzymatic reactions. This compound is the product of the second step and the substrate for the third step in this spiral.
The pathway for the degradation of tetradecanedioyl-CoA is as follows:
-
Oxidation: Tetradecanedioyl-CoA is oxidized by straight-chain acyl-CoA oxidase (ACOX1) to produce 2-enoyltetradecanedioyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂).[1]
-
Hydration: 2-Enoyltetradecanedioyl-CoA is hydrated by the L-bifunctional protein (EHHADH) or the D-bifunctional protein (HSD17B4) to form this compound.[3][4]
-
Dehydrogenation: this compound is then dehydrogenated by either the L-bifunctional protein or the D-bifunctional protein to yield 3-oxotetradecanedioyl-CoA. This step is NAD⁺-dependent.[3][4]
-
Thiolysis: Finally, 3-oxotetradecanedioyl-CoA is cleaved by 3-ketoacyl-CoA thiolase (ACAA1) in the presence of Coenzyme A (CoA) to produce dodecanedioyl-CoA (a C12 dicarboxylic acyl-CoA) and acetyl-CoA.[5][6][7]
This cycle repeats, shortening the dicarboxylic acid chain by two carbons in each round.
Quantitative Data
Quantitative data on the kinetic parameters of the enzymes involved in this compound metabolism and its cellular concentrations are sparse. The following tables summarize the available information.
Table 1: Kinetic Parameters of Enzymes Involved in Dicarboxylic Acid β-Oxidation
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Peroxisomal fatty acyl-CoA oxidase | Sebacic acid mono-CoA ester (DC10-CoA) | Increasing Km with decreasing chain length | Similar calculated Vmax values for DC6-DC12 | Rat liver | [8] |
| Peroxisomal fatty acyl-CoA oxidase | Suberic acid mono-CoA ester (DC8-CoA) | Increasing Km with decreasing chain length | Similar calculated Vmax values for DC6-DC12 | Rat liver | [8] |
| Peroxisomal fatty acyl-CoA oxidase | Adipic acid mono-CoA ester (DC6-CoA) | Increasing Km with decreasing chain length | Similar calculated Vmax values for DC6-DC12 | Rat liver | [8] |
| 3-Ketoacyl-CoA Thiolase (Tfu_0875) | Succinyl-CoA | 2.10 ± 0.22 mM | 0.32 ± 0.0022 min⁻¹ | Thermobifida fusca |
Table 2: Cellular Concentrations of Acyl-CoAs
| Metabolite | Concentration | Cell/Tissue Type | Reference |
| Free cytosolic acyl-CoA | < 5 nM (during fatty acid synthesis) | General | [9] |
| Acetyl-CoA | 1 to 15 µM (cellular average) | Green algae | [10] |
Note: Specific concentrations for this compound in mammalian cells have not been reported.
Signaling Pathways and Regulation
The metabolism of dicarboxylic acids is intricately linked with broader lipid metabolism and is subject to transcriptional regulation.
PPARα Signaling Pathway
The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that regulates the expression of genes involved in fatty acid oxidation, including those in the peroxisomal pathway.[11][12][13] Fatty acids and their derivatives, including dicarboxylic acids, can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[12][14] Genes encoding the core enzymes of peroxisomal β-oxidation, such as ACOX1, EHHADH (L-bifunctional protein), and ACAA1 (thiolase), are known targets of PPARα.[2][6][14]
Interaction with Lipid Droplets and CIDE Proteins
Lipid droplets (LDs) are central organelles for lipid storage and homeostasis. Cell death-inducing DNA fragmentation factor-like effector (CIDE) proteins are located on the surface of LDs and the endoplasmic reticulum and are crucial regulators of lipid metabolism.[15][16] CIDE proteins, particularly Cidea and Cidec, can influence lipolysis, the breakdown of triglycerides stored in lipid droplets.[15][17][18] The fatty acids released from lipolysis can then be shuttled to peroxisomes for β-oxidation. There is evidence that CIDE protein deficiency can lead to increased expression of genes related to both mitochondrial and peroxisomal activity, mediated through the ATGL-PPARα pathway.[11][15] This suggests a coordinated regulation between lipid storage/release from LDs and their subsequent catabolism in peroxisomes.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of long-chain dicarboxylyl-CoAs. Optimization will be required for specific instrumentation and cell/tissue types.
Workflow Diagram
Methodology
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction solvent (e.g., 2-isopropanol/water/acetic acid, 80:19:1, v/v/v).
-
Include an appropriate internal standard, such as a stable isotope-labeled version of a long-chain acyl-CoA (e.g., [¹³C₁₆]-palmitoyl-CoA).
-
Centrifuge to pellet cellular debris.
-
-
Solid Phase Extraction (SPE): [15][19]
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the supernatant from the sample preparation step.
-
Wash the cartridge with an aqueous solution (e.g., 2% methanol) to remove polar contaminants.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis: [3][15][19][20][21]
-
Reconstitute the dried sample in a suitable solvent (e.g., 90% mobile phase A).
-
Inject the sample onto a C18 reversed-phase column.
-
Use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) for optimal separation of long-chain acyl-CoAs.[15][19]
-
Employ a gradient elution with increasing concentrations of an organic solvent like acetonitrile.
-
Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The transition for this compound would be based on its precursor ion (the m/z of the protonated molecule) and a characteristic product ion (e.g., the loss of the phosphopantetheine moiety).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using a synthetic standard of this compound.
-
Calculate the concentration of this compound in the original sample.
-
Peroxisomal β-Oxidation Assay using Radiolabeled Substrate
This protocol describes a method to measure the rate of peroxisomal β-oxidation of a dicarboxylic acid in cultured cells using a radiolabeled substrate.
Workflow Diagram
Methodology
-
Cell Culture:
-
Culture cells (e.g., human skin fibroblasts) to confluence in appropriate media.
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a solution of [1-¹⁴C]-tetradecanedioic acid complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
-
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the medium containing the radiolabeled substrate to the cells.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
To terminate the reaction, add a strong acid such as perchloric acid to lyse the cells and precipitate macromolecules, including the un-metabolized substrate.
-
Centrifuge the samples to pellet the precipitate.
-
-
Measurement of β-Oxidation Products:
-
The supernatant contains the water-soluble β-oxidation products (e.g., [¹⁴C]-acetyl-CoA and shorter-chain [¹⁴C]-dicarboxylyl-CoAs).
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysate to normalize the results.
-
Calculate the rate of β-oxidation as nmol of ¹⁴C-labeled substrate converted to water-soluble products per hour per mg of protein.
-
Conclusion
This compound is a key, yet understudied, intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids. This pathway is essential for maintaining lipid homeostasis, especially under conditions of metabolic stress. The regulation of this pathway by PPARα and its interplay with lipid droplet dynamics highlight its integration into the broader network of cellular lipid metabolism. Further research, particularly in generating quantitative data on enzyme kinetics and metabolite concentrations, is crucial for a complete understanding of its role in health and disease. The protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate this important metabolic route and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Frontiers | Identification of PPREs and PPRE associated genes in the human genome: insights into related kinases and disease implications [frontiersin.org]
- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thejeshgn.com [thejeshgn.com]
- 19. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 20. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dot | Graphviz [graphviz.org]
- 22. Fatty acid oxidation assay [protocols.io]
The Unseen Regulator: A Technical Guide to 3-Hydroxytetradecanedioyl-CoA in Diverse Biological Systems
For Immediate Release
[City, State] – December 12, 2025 – This technical guide provides an in-depth exploration of the function, metabolism, and analytical measurement of 3-hydroxytetradecanedioyl-CoA, a critical intermediate in dicarboxylic acid metabolism. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge across various organisms, offering a comprehensive resource for understanding its physiological and pathological significance.
Executive Summary
This compound is a pivotal, yet often overlooked, intermediate in the β-oxidation of tetradecanedioic acid. This dicarboxylic acid is formed through the ω-oxidation of myristic acid (C14:0), a common saturated fatty acid. While present in trace amounts under normal physiological conditions, its accumulation is a hallmark of certain inherited metabolic disorders, making it a crucial biomarker for disease diagnosis and a potential target for therapeutic intervention. This guide will delve into its metabolic pathways in mammals, bacteria, and plants, provide detailed experimental protocols for its analysis, and present quantitative data to facilitate comparative studies.
Introduction: The Significance of Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are primarily generated through the ω-oxidation pathway of monocarboxylic fatty acids, a process that occurs mainly in the endoplasmic reticulum of liver and kidney cells in vertebrates.[1][2] This pathway serves as an alternative to the primary β-oxidation pathway for fatty acid degradation, becoming particularly important when β-oxidation is impaired or overloaded.[2][3] Once formed, DCAs are chain-shortened via β-oxidation, predominantly within peroxisomes, yielding shorter-chain DCAs and acetyl-CoA.[4] This metabolic route is crucial for cellular energy homeostasis and the detoxification of excess fatty acids.
This compound emerges as a key intermediate in the peroxisomal β-oxidation of tetradecanedioyl-CoA, the C14 α,ω-dicarboxylic acid. Its formation and subsequent metabolism are catalyzed by a specific set of enzymes, and any disruption in this pathway can lead to the accumulation of 3-hydroxydicarboxylic acids in biological fluids, a condition known as 3-hydroxydicarboxylic aciduria.[5][6]
The Function of this compound in Different Organisms
Mammalian Systems: A Marker of Metabolic Dysfunction
In mammals, the metabolism of this compound is intricately linked to fatty acid homeostasis and certain pathological conditions.
Metabolic Pathway: Tetradecanedioic acid, derived from the ω-oxidation of myristic acid, is activated to its CoA ester, tetradecanedioyl-CoA. This molecule then enters the peroxisomal β-oxidation spiral. The first step is catalyzed by acyl-CoA oxidase, producing 2-enoyl-tetradecanedioyl-CoA. Subsequently, a bifunctional enzyme hydrates this intermediate to form this compound. The same bifunctional enzyme then dehydrogenates this compound to 3-ketotetradecanedioyl-CoA. Finally, a thiolase cleaves this molecule into dodecanedioyl-CoA and acetyl-CoA.
Pathophysiological Relevance: The accumulation of 3-hydroxydicarboxylic acids, including the C14 variant, is a significant indicator of defects in the mitochondrial β-oxidation of long-chain fatty acids.[5] Specifically, deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) lead to a characteristic pattern of urinary 3-hydroxydicarboxylic acids.[5] This is because the ω-oxidation pathway becomes a compensatory route for the disposal of accumulating long-chain fatty acids, leading to the formation and subsequent incomplete β-oxidation of dicarboxylic acids. The analysis of urinary organic acid profiles, particularly the ratios of different 3-hydroxydicarboxylic acids, is a key diagnostic tool for these disorders.[5][7]
Bacterial Systems: An Underexplored Role in Carbon Metabolism
While the metabolism of dicarboxylic acids in bacteria is well-documented, the specific role of this compound is less defined. Bacteria, particularly species like Pseudomonas, are known to utilize a wide range of organic compounds, including dicarboxylic acids, as carbon and energy sources. It is plausible that this compound is an intermediate in the degradation of C14 dicarboxylic acids in these organisms, following a pathway analogous to that in mammals. Further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in bacterial metabolism of this compound.
Plant Systems: A Potential Precursor in Suberin Biosynthesis
In plants, dicarboxylic acids are essential components of suberin, a complex lipophilic polymer that forms a protective barrier in roots and other tissues.[8] Suberin is composed of a variety of aliphatic monomers, including α,ω-dicarboxylic acids. While the direct incorporation of this compound into suberin has not been definitively established, it is conceivable that it serves as a precursor that can be modified (e.g., reduced) before polymerization. The biosynthesis of suberin monomers involves fatty acid elongation, ω-oxidation, and subsequent modifications, suggesting a potential role for intermediates of dicarboxylic acid β-oxidation.
Quantitative Data
Quantitative analysis of this compound is challenging due to its low abundance in healthy individuals. However, in pathological conditions, its de-esterified form, 3-hydroxytetradecanedioic acid, can be detected and quantified in urine. The following table summarizes representative data for related dicarboxylic acids in different biological contexts.
| Analyte | Sample Type | Organism/Condition | Concentration/Excretion Rate | Reference(s) |
| Adipic acid (C6) | Urine | Human (Normal) | < 20 µmol/mmol creatinine | [5][7] |
| Suberic acid (C8) | Urine | Human (Normal) | < 10 µmol/mmol creatinine | [5][7] |
| Sebacic acid (C10) | Urine | Human (Normal) | < 5 µmol/mmol creatinine | [5][7] |
| 3-Hydroxydecanedioic acid | Urine | Human (LCHAD deficiency) | Significantly elevated | [5] |
| 3-Hydroxydodecanedioic acid | Urine | Human (LCHAD deficiency) | Significantly elevated | [5] |
| Dicarboxylic acids | Soil Solution | Plant Rhizosphere | 0-50 µM | [9] |
Experimental Protocols
Analysis of Urinary 3-Hydroxydicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone for the diagnosis of inborn errors of metabolism.
1. Sample Preparation:
- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
- Acidify the urine to pH 1-2 with HCl.
- Extract the organic acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (2 x 5 mL).
- Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
- Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 50 to 650.
- Identification: Identify 3-hydroxydicarboxylic acids based on their retention times and characteristic mass spectra of their TMS derivatives.[10]
Quantification of Long-Chain Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is used for the direct measurement of acyl-CoA esters in tissues and cells.
1. Extraction:
- Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water) containing a suite of internal standards (e.g., stable isotope-labeled acyl-CoAs).
- Centrifuge to pellet proteins and cellular debris.
- Collect the supernatant and evaporate to dryness.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Use a C18 reversed-phase column.
- Mobile Phase: Employ a gradient of ammonium (B1175870) acetate or formic acid in water and an organic solvent like acetonitrile or methanol.
- Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[11][12]
Signaling Pathways and Logical Relationships
The metabolism of this compound is embedded within the broader network of fatty acid oxidation. The following diagrams illustrate these relationships.
References
- 1. byjus.com [byjus.com]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic/mass spectrometric identification of 3-hydroxydicarboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Hydroxytetradecanedioyl-CoA as a Key Biomarker in Metabolic Diseases
For Immediate Release
[City, State] – [Date] – A growing body of evidence points to 3-hydroxytetradecanedioyl-CoA, an intermediate in fatty acid metabolism, as a significant and potentially powerful biomarker for a range of metabolic diseases, most notably inborn errors of fatty acid oxidation. This in-depth technical guide synthesizes the current understanding of this metabolite, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biochemical significance, analytical methodologies for its detection, and its role in disease pathogenesis.
Introduction
Metabolic diseases, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and inherited disorders of fatty acid oxidation, represent a significant global health challenge. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. This compound, a derivative of tetradecanedioic acid, has emerged from the complex landscape of cellular metabolites as a promising candidate in this arena. Its accumulation under pathological conditions, particularly those involving impaired mitochondrial beta-oxidation, provides a window into the underlying metabolic dysregulation.
Biochemical Genesis and Metabolic Significance
This compound is an intermediate product in the omega-oxidation pathway of fatty acids, a crucial alternative route to the primary beta-oxidation pathway. When beta-oxidation is compromised, the flux through the omega-oxidation pathway increases, leading to the formation and subsequent accumulation of dicarboxylic acids and their hydroxylated derivatives.
The metabolic pathway leading to the formation of this compound is initiated by the omega-oxidation of long-chain fatty acids in the endoplasmic reticulum, followed by subsequent steps in the peroxisomes and mitochondria. A defect in the mitochondrial trifunctional protein, specifically the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) enzyme, is a key factor leading to the accumulation of 3-hydroxylated long-chain acyl-CoAs and their corresponding dicarboxylic acid derivatives.
Metabolic pathway of 3-hydroxydicarboxylic acid formation.
This compound as a Biomarker for LCHAD Deficiency
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive inborn error of metabolism that prevents the body from converting certain fats into energy. This leads to a build-up of long-chain 3-hydroxy fatty acids and their dicarboxylic acid derivatives. The analysis of urinary organic acids in patients with LCHAD deficiency consistently reveals a characteristic pattern of elevated 3-hydroxydicarboxylic acids.
While specific quantitative data for this compound is still emerging in the literature, the analysis of its corresponding dicarboxylic acid, 3-hydroxytetradecanedioic acid, and related metabolites provides strong diagnostic clues. Studies have shown that the ratios of different 3-hydroxydicarboxylic acids can help differentiate LCHAD deficiency from other fatty acid oxidation disorders. For instance, in LCHAD deficiency, there is a characteristic increase in the urinary ratios of C14, C12, and C10 3-hydroxydicarboxylic acids.[1][2]
Table 1: Urinary 3-Hydroxydicarboxylic Acid Profile in Metabolic Diseases
| Analyte | LCHAD Deficiency | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Healthy Controls (Fasting) |
| 3-Hydroxydecanedioic acid (C10) | Markedly Elevated | Elevated | Normal to slightly elevated |
| 3-Hydroxydodecanedioic acid (C12) | Markedly Elevated | Normal to slightly elevated | Normal |
| 3-Hydroxytetradecanedioic acid (C14) | Markedly Elevated | Normal | Normal |
| Ratio of C12/C10 | Increased | Decreased | N/A |
| Ratio of C14/C10 | Increased | N/A | N/A |
Note: This table represents a summary of qualitative and semi-quantitative findings from the literature. Absolute concentrations can vary depending on the analytical method and patient's metabolic state.
Potential Role in Other Metabolic Diseases
The implications of elevated this compound and related metabolites may extend beyond rare genetic disorders. The accumulation of long-chain acyl-CoAs has been linked to cellular dysfunction in more common metabolic conditions:
-
Insulin Resistance: Intracellular accumulation of long-chain acyl-CoAs can interfere with insulin signaling pathways, contributing to the development of insulin resistance.
-
Non-Alcoholic Fatty Liver Disease (NAFLD): Impaired mitochondrial fatty acid oxidation is a key feature of NAFLD, suggesting that metabolites like this compound could be elevated and contribute to lipotoxicity and inflammation in the liver.
-
Mitochondrial Dysfunction: The accumulation of 3-hydroxy fatty acids has been shown to uncouple oxidative phosphorylation in mitochondria, potentially leading to cellular energy deficits and increased oxidative stress.
Experimental Protocols for the Analysis of this compound
The accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is critical for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis due to its high specificity and sensitivity.
Protocol: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the analysis of long-chain acyl-CoAs, which can be adapted for the specific measurement of this compound.
1. Sample Preparation (Tissue)
-
Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water with an internal standard).
-
Protein Precipitation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation of the acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of this compound) and a specific product ion are monitored.
-
Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard for accurate quantification.
-
Workflow for the quantification of this compound.
Signaling Pathways and Future Directions
The role of long-chain acyl-CoAs as signaling molecules is an active area of research. These molecules have been shown to modulate the activity of various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism.[3][4] It is plausible that this compound, or its derivatives, could act as ligands or allosteric modulators for these or other transcription factors, thereby influencing gene expression related to fatty acid metabolism, inflammation, and cellular stress responses.
Future research should focus on:
-
Developing a robust, quantitative assay for this compound in various biological samples. This will require the synthesis of a stable isotope-labeled internal standard.
-
Conducting large-scale clinical studies to establish the precise diagnostic and prognostic value of this compound in a range of metabolic diseases.
-
Elucidating the specific signaling pathways modulated by this compound to understand its contribution to disease pathogenesis.
-
Investigating the therapeutic potential of targeting the pathways that lead to the accumulation of this compound.
Hypothesized signaling role of this compound.
Conclusion
This compound is a promising biomarker that reflects underlying dysregulation in fatty acid metabolism. Its strong association with LCHAD deficiency and potential involvement in more prevalent metabolic diseases warrant further investigation. The development of standardized analytical methods and a deeper understanding of its biological functions will be critical in translating this basic science discovery into a valuable tool for clinical diagnostics and therapeutic development. This guide provides a foundational resource for researchers poised to explore the full potential of this intriguing metabolite.
References
- 1. US9909154B2 - Methods for producing dicarboxylic acids - Google Patents [patents.google.com]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 4. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of the 3-Hydroxytetradecanedioyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the 3-hydroxytetradecanedioyl-CoA pathway, more formally known as the peroxisomal β-oxidation of dicarboxylic acids. This pathway is a crucial, evolutionarily conserved mechanism for the metabolism of dicarboxylic acids, which are themselves products of fatty acid ω-oxidation. This document details the core metabolic pathway, the key enzymes involved, its evolutionary conservation across various taxa, and its relevance in both physiological and pathophysiological contexts. Furthermore, this guide presents quantitative data, detailed experimental protocols for key assays, and visual representations of the associated metabolic and experimental workflows to serve as a valuable resource for researchers in the fields of biochemistry, metabolic diseases, and drug development.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In biological systems, they are primarily generated from the ω-oxidation of monocarboxylic fatty acids, a process that becomes particularly important when the primary fatty acid metabolism pathway, mitochondrial β-oxidation, is impaired or overloaded.[1][2] The metabolism of these DCAs is essential for maintaining cellular energy homeostasis and preventing the toxic accumulation of lipids.
The breakdown of DCAs occurs predominantly through a β-oxidation pathway located within peroxisomes.[1][3] This specialized pathway handles the chain-shortening of dicarboxylic acyl-CoA esters. A key intermediate in the peroxisomal β-oxidation of a 14-carbon dicarboxylic acid, tetradecanedioic acid, is this compound. The pathway leading to and from this intermediate is the focus of this guide.
The this compound Pathway: Peroxisomal β-Oxidation of Dicarboxylic Acids
The metabolic pathway involving this compound is a cyclical process that shortens the carbon chain of dicarboxylic acids by two carbons per cycle, generating acetyl-CoA and a shorter-chain dicarboxylic acid. The process begins with the ω-oxidation of a fatty acid, in this case, tetradecanoic acid, in the endoplasmic reticulum to form tetradecanedioic acid. This dicarboxylic acid is then transported into the peroxisome and activated to its CoA ester, tetradecanedioyl-CoA.
The peroxisomal β-oxidation of tetradecanedioyl-CoA proceeds through four key enzymatic steps:
-
Oxidation: An acyl-CoA oxidase introduces a double bond between the α and β carbons.
-
Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β carbon.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter.
This cycle repeats until the dicarboxylic acid is sufficiently short to be further metabolized in the mitochondria.
Key Enzymes in the Pathway
The peroxisomal β-oxidation of dicarboxylic acids is catalyzed by a specific set of enzymes, some of which are distinct from their mitochondrial counterparts. The primary enzymes involved are:
-
Straight-Chain Acyl-CoA Oxidase (ACOX1 or SCOX): This enzyme catalyzes the first and rate-limiting step of the pathway.[4]
-
L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These multifunctional enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3][5][6] Both LBP and DBP are involved in the β-oxidation of dicarboxylic acids.[3]
-
Sterol Carrier Protein X (SCPx) / 3-oxoacyl-CoA thiolase: This enzyme is responsible for the final thiolytic cleavage step.[3]
Evolutionary Conservation of the Pathway
The metabolism of dicarboxylic acids is an ancient and conserved pathway. The core enzymes of peroxisomal β-oxidation, including acyl-CoA oxidases and bifunctional proteins, are found across a wide range of eukaryotes, from yeast to mammals, indicating their fundamental importance in lipid metabolism.[7][8]
The acyl-CoA oxidases (ACOX) and acyl-CoA dehydrogenases (ACADs) are considered ancient features of peroxisomes.[9] Phylogenetic analyses show a wide distribution of these enzyme families in both animal and fungal kingdoms.[7] Specifically, the structure of ACOX1, the rate-limiting enzyme, is remarkably conserved throughout the vertebrate lineage.[4] This conservation extends to alternative splicing variants of ACOX1, suggesting a conserved role in modulating fatty acid metabolism in a tissue-specific manner.[4]
The presence of this pathway in diverse organisms underscores its critical role in cellular function, likely as an adaptation to handle lipid overload and to provide an alternative source of energy when primary metabolic pathways are compromised.
Quantitative Data
Quantitative analysis of the intermediates and enzymatic activities of the this compound pathway is crucial for understanding its regulation and role in disease.
Urinary Concentrations of 3-Hydroxydicarboxylic Acids
The excretion of 3-hydroxydicarboxylic acids in urine is an indicator of the flux through the ω- and subsequent β-oxidation pathways. Increased levels are often observed in metabolic disorders or during periods of fasting.
| Metabolite | Condition | Organism | Concentration (µg/mg creatinine) |
| 3-hydroxyadipic acid 3,6-lactone | Non-fasting | Human (adult) | 0.9 ± 0.5[10] |
| 3-hydroxyadipic acid 3,6-lactone | 3-day fast | Human (adult) | 19.1 ± 8.5[10] |
| 3-hydroxyadipic acid 3,6-lactone | 36-hour fast | Human (child) | 82 ± 50[10] |
Table 1: Urinary concentrations of a representative 3-hydroxydicarboxylic acid derivative under different physiological states.
Enzyme Kinetics
Experimental Protocols
Measurement of Peroxisomal β-Oxidation of Dicarboxylic Acids
This protocol is adapted from methods used to measure peroxisomal fatty acid oxidation in cultured fibroblasts.[11][12]
Objective: To quantify the rate of peroxisomal β-oxidation of a long-chain dicarboxylic acid (e.g., 14C-labeled hexadecanedioic acid) in cultured cells.
Materials:
-
Cultured fibroblasts
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
[1-14C]Hexadecanedioic acid
-
Scintillation cocktail and counter
-
Trichloroacetic acid (TCA)
-
Whatman 3MM filter paper
Procedure:
-
Culture fibroblasts to confluence in appropriate culture flasks.
-
Prepare the incubation medium containing the radiolabeled dicarboxylic acid substrate.
-
Wash the cell monolayer twice with PBS.
-
Add the incubation medium to the cells and incubate at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction by adding a solution of TCA.
-
Collect the supernatant, which contains the water-soluble, chain-shortened products of β-oxidation (including radiolabeled acetyl-CoA).
-
Quantify the radioactivity in the supernatant using a liquid scintillation counter.
-
Measure the protein content of the cell monolayer for normalization.
-
Calculate the rate of β-oxidation as nmol of radiolabeled substrate oxidized per hour per mg of cell protein.
Mass Spectrometric Analysis of this compound
This protocol outlines a general approach for the detection and quantification of acyl-CoA species, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16]
Objective: To identify and quantify this compound in cell or tissue extracts.
Materials:
-
Cell or tissue sample
-
Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Extraction: Homogenize the cell or tissue sample in cold methanol containing the internal standard.
-
Protein Precipitation: Add acetonitrile to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase LC column for separation.
-
Use an ESI source in positive ion mode.
-
Set the mass spectrometer to perform multiple reaction monitoring (MRM) or a neutral loss scan specific for the characteristic fragmentation of acyl-CoAs (neutral loss of 507 Da).
-
Monitor for the specific precursor-to-product ion transition for this compound.
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.
Visualizations
Metabolic Pathway Diagram
Caption: The metabolic pathway for the conversion of tetradecanoic acid to dodecanedioyl-CoA.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Conclusion
The this compound pathway, representing a key stage in the peroxisomal β-oxidation of dicarboxylic acids, is a fundamental and evolutionarily conserved metabolic process. Its importance is highlighted in conditions of metabolic stress and in various inherited metabolic disorders. This technical guide has provided a detailed examination of this pathway, including its core components, evolutionary context, and methods for its study. The presented data, protocols, and visualizations offer a valuable resource for researchers aiming to further elucidate the role of dicarboxylic acid metabolism in health and disease, and for professionals in drug development targeting metabolic pathways. Further research into the specific kinetics and regulation of the enzymes involved will undoubtedly provide deeper insights into this critical area of cellular metabolism.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved expression of alternative splicing variants of peroxisomal acyl-CoA oxidase 1 in vertebrates and developmental and nutritional regulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-hydroxytetradecanedioyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism, particularly in alternative oxidative pathways. Its quantification is crucial for studying metabolic disorders, drug toxicity, and the overall dynamics of lipid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway
This compound is an intermediate in the omega-oxidation pathway of fatty acids. This pathway becomes significant when the primary beta-oxidation pathway is impaired. The process begins with the omega-hydroxylation of a fatty acid in the endoplasmic reticulum, followed by oxidation to a dicarboxylic acid. This dicarboxylic acid is then activated to its CoA ester and undergoes further metabolism, primarily via peroxisomal beta-oxidation.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Materials and Reagents
-
Internal Standard (IS): Heptadecanedioyl-CoA or a stable isotope-labeled analog of the analyte.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate, and 5-sulfosalicylic acid (SSA).
-
Solid Phase Extraction (SPE): C18 cartridges.
Sample Preparation
A combination of protein precipitation and solid-phase extraction is recommended for optimal recovery and sample cleanup.
-
Homogenization: Homogenize tissue samples or cell pellets in an appropriate buffer on ice.
-
Internal Standard Spiking: Add the internal standard to each sample to correct for matrix effects and variations in sample processing.
-
Protein Precipitation: Add ice-cold 2.5% (w/v) sulfosalicylic acid to the sample, vortex thoroughly, and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte and internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry
The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions are recommended for the quantification of this compound and a potential internal standard. Collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation |
| This compound | 1024.3 | 517.3 | [M+H - 507]+ |
| This compound | 1024.3 | 428.0 | [Adenosine diphosphate (B83284) fragment]+ |
| Heptadecanedioyl-CoA (IS) | 1018.3 | 511.3 | [M+H - 507]+ |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Data Analysis and Quantification
A calibration curve should be prepared using a standard solution of this compound of known concentration, spiked into a matrix similar to the samples being analyzed. The concentration of the analyte in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Summary of Quantitative Data
The following table provides an example of how to structure the quantitative data obtained from the analysis.
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0.00 | 0.00 |
| Standard 1 | 12,500 | 152,000 | 0.08 | 1.0 |
| Standard 2 | 26,000 | 149,500 | 0.17 | 2.5 |
| Standard 3 | 51,000 | 151,000 | 0.34 | 5.0 |
| Standard 4 | 98,000 | 148,000 | 0.66 | 10.0 |
| QC Low | 20,500 | 150,500 | 0.14 | 2.0 |
| QC Mid | 62,000 | 149,000 | 0.42 | 6.0 |
| QC High | 123,000 | 151,500 | 0.81 | 12.0 |
| Sample 1 | 35,000 | 153,000 | 0.23 | 3.4 |
| Sample 2 | 78,000 | 147,500 | 0.53 | 8.1 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers in various fields of metabolic research and drug development.
Application Note and Protocol: Extraction of 3-hydroxytetradecanedioyl-CoA from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. The analysis of specific acyl-CoAs, such as 3-hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-CoA, is crucial for understanding metabolic flux and cellular signaling in both health and disease. This document provides a detailed protocol for the extraction of this compound from cultured mammalian cells for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS). The methodology is synthesized from established protocols for general acyl-CoA extraction and is designed to ensure high recovery and sample stability. Given the inherent instability of acyl-CoA molecules, careful and rapid sample handling at low temperatures is critical for accurate quantification.[1][2][3][4]
Metabolic Significance of 3-Hydroxyacyl-CoAs
3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation of fatty acids. This metabolic process occurs within the mitochondrial matrix and, for very-long-chain fatty acids, also in peroxisomes.[5] The formation of a 3-hydroxyacyl-CoA is a common step in the degradation of a saturated acyl-CoA. Dicarboxylic acyl-CoAs, such as this compound, are often products of omega-oxidation of fatty acids, providing an alternative route for fatty acid metabolism.
Figure 1. Simplified diagram of the fatty acid beta-oxidation pathway highlighting the formation of 3-hydroxyacyl-CoA intermediates.
Data Presentation: Expected Acyl-CoA Abundance
The following table summarizes hypothetical quantitative data for this compound and related acyl-CoAs in a generic mammalian cell line. These values are for illustrative purposes to provide a comparative overview of expected acyl-CoA pool sizes and may vary significantly based on cell type, culture conditions, and metabolic state.
| Acyl-CoA Species | Expected Concentration (pmol/10^6 cells) |
| Acetyl-CoA | 10 - 50 |
| Succinyl-CoA | 20 - 60 |
| Palmitoyl-CoA (C16:0) | 5 - 15 |
| 3-hydroxypalmitoyl-CoA | 0.1 - 1.0 |
| Tetradecanedioyl-CoA | 0.5 - 5.0 |
| This compound | 0.05 - 0.5 |
Experimental Protocol: Acyl-CoA Extraction
This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from cultured cells. It is crucial to perform all steps on ice and use pre-chilled reagents and tubes to minimize degradation.[2]
Materials and Reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Internal standard: Heptadecanoyl-CoA (or other appropriate odd-chain acyl-CoA) dissolved in methanol
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent: 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) or 50% methanol in 50 mM ammonium acetate[1][3]
Procedure
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and use a cell scraper to detach the cells.[1]
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
Count the cells to allow for normalization of the results.
-
-
Cell Lysis and Acyl-CoA Extraction:
-
Pellet the washed cells by centrifugation (800 x g for 5 minutes at 4°C).
-
Completely remove the supernatant.
-
Add 500 µL of ice-cold methanol containing the internal standard to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
-
Protein Removal:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Do not overheat the sample.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent. The choice of solvent is critical for acyl-CoA stability and compatibility with LC-MS analysis.[1]
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis
Analysis is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive ion mode. A multiple reaction monitoring (MRM) method is often developed to specifically detect and quantify the precursor and characteristic product ions of this compound and the internal standard.[6][7]
Figure 2. Experimental workflow for the extraction of this compound from cultured cells.
Conclusion
This application note provides a comprehensive protocol for the extraction of this compound from cellular samples. While this protocol is based on established methods for a broad range of acyl-CoAs, optimization may be required for specific cell types and experimental conditions. The subsequent LC-MS/MS analysis is a sensitive and specific method for the quantification of this and other acyl-CoA species, providing valuable insights into cellular metabolism. The inherent instability of acyl-CoAs necessitates careful sample handling to ensure data quality and reproducibility.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Synthesis and Application of 3-Hydroxytetradecanedioyl-CoA for In Vitro Enzymatic Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain dicarboxylic acids and their CoA esters are important intermediates in fatty acid metabolism and are implicated in various physiological and pathological processes. 3-Hydroxytetradecanedioyl-CoA, a 14-carbon 3-hydroxy dicarboxylic acyl-CoA, is a potential substrate for enzymes of the fatty acid β-oxidation pathway. The availability of this molecule is crucial for in vitro studies aimed at characterizing enzyme kinetics, screening for inhibitors, and understanding the metabolic fate of dicarboxylic acids. This document provides detailed protocols for a chemoenzymatic synthesis of this compound and its subsequent use in in vitro assays for key enzymes of fatty acid oxidation.
Synthesis of this compound
A two-step chemoenzymatic strategy is employed for the synthesis of this compound. The first step involves the chemical synthesis of the precursor, 3-hydroxytetradecanedioic acid. The second step is the enzymatic activation of the dicarboxylic acid to its corresponding CoA thioester using a long-chain acyl-CoA synthetase (LACS).
Part 1: Chemical Synthesis of 3-Hydroxytetradecanedioic Acid
The synthesis of 3-hydroxytetradecanedioic acid can be achieved through a Reformatsky-type reaction, a well-established method for the formation of β-hydroxy esters, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 equivalents).
-
Reagent Addition: Add a solution of methyl 12-oxododecanoate (B1258333) (1 equivalent) and ethyl bromoacetate (B1195939) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the zinc suspension with gentle stirring.
-
Reaction: Initiate the reaction by gentle heating. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the β-hydroxy ester: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield the pure β-hydroxy diester.
-
Hydrolysis: Subject the purified diester to alkaline hydrolysis by refluxing with an excess of sodium hydroxide (B78521) in a methanol (B129727)/water mixture for 4-6 hours.
-
Acidification and Extraction: After hydrolysis, cool the reaction mixture, acidify with cold 1M hydrochloric acid to pH 2-3, and extract the 3-hydroxytetradecanedioic acid with ethyl acetate (3 x 50 mL).
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-hydroxytetradecanedioic acid. The product can be further purified by recrystallization.
Data Presentation:
| Step | Product | Expected Yield (%) | Purity (%) |
| Reformatsky Reaction | Methyl 12-(2-ethoxy-2-oxo-1-hydroxyethyl)dodecanoate | 70-80 | >95 (after chromatography) |
| Hydrolysis | 3-Hydroxytetradecanedioic acid | 85-95 | >98 (after recrystallization) |
Part 2: Enzymatic Synthesis of this compound
The activation of 3-hydroxytetradecanedioic acid to its CoA ester is catalyzed by a long-chain acyl-CoA synthetase (LACS). Several commercially available recombinant LACS enzymes can be used for this purpose.
Experimental Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Dithiothreitol (DTT)
-
0.5 mM Coenzyme A (CoA)
-
0.2 mM 3-hydroxytetradecanedioic acid (dissolved in a small amount of DMSO or complexed with fatty acid-free BSA)
-
1-5 µg of purified recombinant long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or human ACSL1)
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitoring the Reaction: The formation of the acyl-CoA can be monitored by HPLC or by using a commercially available fluorometric acyl-CoA synthetase assay kit in a non-radioactive format.
-
Purification of this compound: Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge.
-
Equilibrate the C18 cartridge with methanol and then with water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ATP, CoA, and other salts.
-
Elute the this compound with an increasing gradient of methanol in water.
-
-
Quantification: Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) moiety of CoA).
Data Presentation:
| Parameter | Value |
| Enzyme Source | Recombinant Human ACSL1 |
| Substrate Concentration | 0.2 mM |
| Enzyme Concentration | 2 µg |
| Reaction Time | 1.5 hours |
| Conversion Rate | > 80% |
| Purity (post-SPE) | > 95% |
In Vitro Assays Using this compound
The synthesized this compound can be used as a substrate to assay the activity of key enzymes in the fatty acid β-oxidation pathway.
Enoyl-CoA Hydratase (ECH) Activity Assay
This assay measures the hydration of the α,β-unsaturated bond of a potential degradation product of this compound. For this, an enoyl-CoA derivative of the dicarboxylic acid would be needed, which can be synthesized from the corresponding 3-hydroxyacyl-CoA via a dehydrogenase and then a dehydratase in a coupled reaction, or chemically synthesized. A more direct assay for the reverse reaction (dehydration) is also possible.
Alternatively, one can assess the activity of the next enzyme in the pathway, 3-hydroxyacyl-CoA dehydrogenase, which directly uses the synthesized product.
3-Hydroxyacyl-CoA Dehydrogenase (HACD) Activity Assay
This spectrophotometric assay measures the oxidation of the 3-hydroxyl group of this compound by HACD, with the concomitant reduction of NAD⁺ to NADH.
Experimental Protocol:
-
Reaction Mixture: In a quartz cuvette, prepare the following reaction mixture:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.0
-
1 mM NAD⁺
-
50 µM this compound
-
Nuclease-free water to a final volume of 1 mL.
-
-
Initiation of Reaction: Equilibrate the mixture to 25°C in a spectrophotometer. Initiate the reaction by adding a small amount (e.g., 1-5 µg) of purified 3-hydroxyacyl-CoA dehydrogenase.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH (ε = 6,220 M⁻¹cm⁻¹).
-
Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as µmoles of NADH formed per minute per milligram of enzyme.
Data Presentation:
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) |
| Human LCHAD | This compound | (To be determined) | (To be determined) |
| Porcine heart HACD | This compound | (To be determined) | (To be determined) |
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Peroxisomal β-oxidation of dicarboxylic acids.
Application Note & Protocol: Enzymatic Assay for 3-Hydroxytetradecanedioyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanedioyl-CoA is a long-chain acyl-CoA ester that is an intermediate in the ω-oxidation of fatty acids, a metabolic pathway that becomes particularly important when β-oxidation is impaired. The dehydrogenation of this compound is a critical step in this pathway, catalyzed by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Deficiencies in LCHAD activity are associated with severe metabolic disorders, making the study of this enzyme and its substrates of high interest in clinical diagnostics and drug development.[1][2][3][4]
This document provides a detailed protocol for an in vitro enzymatic assay to determine the activity of dehydrogenases acting on this compound. The primary method described is a direct spectrophotometric assay that monitors the production of NADH. An alternative coupled-enzyme assay is also discussed, which offers increased sensitivity and circumvents issues of product inhibition.
Metabolic Pathway Context
The enzymatic activity on this compound is a key step in the mitochondrial β-oxidation of dicarboxylic acids, which are formed through ω-oxidation of fatty acids. This pathway is crucial for energy homeostasis, especially during periods of fasting.
References
- 1. Deficiency of long-chain 3-hydroxyacyl-CoA dehydrogenase: a cause of lethal myopathy and cardiomyopathy in early childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: a severe fatty acid oxidation disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing 3-Hydroxytetradecanedioyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-CoA intermediate that can be formed during the ω-oxidation of fatty acids. This pathway becomes particularly important when the primary route of fatty acid metabolism, β-oxidation, is impaired. Understanding the metabolic fate of this compound is crucial for investigating certain inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for developing therapeutic strategies for these disorders.
Stable isotope tracing provides a powerful methodology to follow the metabolic journey of this compound within a biological system. By introducing a labeled version of a precursor molecule, researchers can track its conversion into various downstream metabolites. This is typically achieved by using molecules enriched with heavy isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), which can be detected and quantified using mass spectrometry. These application notes provide a comprehensive overview and detailed protocols for designing and executing stable isotope tracing studies to investigate the metabolism of this compound.
Metabolic Pathway of this compound
This compound is primarily metabolized through the peroxisomal β-oxidation pathway. This pathway is a modification of the more common mitochondrial β-oxidation and is responsible for shortening very-long-chain fatty acids and dicarboxylic acids. The following diagram illustrates the key steps in the formation and subsequent metabolism of this compound.
Experimental Design and Workflow
A typical stable isotope tracing experiment to monitor this compound metabolism involves several key stages, from the selection of the appropriate tracer to the final data analysis.
Data Presentation
Quantitative data from stable isotope tracing experiments are typically presented as the fractional abundance of different isotopologues of a given metabolite. This data can be summarized in tables for clear comparison between different experimental conditions.
Table 1: Illustrative Isotopologue Distribution of this compound and Related Metabolites
| Metabolite | Isotopologue | Control Group (Fractional Abundance %) | Treatment Group (Fractional Abundance %) |
| Tetradecanedioyl-CoA | M+0 | 95.2 ± 1.5 | 94.8 ± 1.8 |
| M+16 (from ¹³C₁₆-Palmitate) | 4.8 ± 0.5 | 5.2 ± 0.6 | |
| This compound | M+0 | 96.1 ± 1.2 | 85.3 ± 2.1 |
| M+16 (from ¹³C₁₆-Palmitate) | 3.9 ± 0.4 | 14.7 ± 1.9 | |
| Dodecanedioyl-CoA | M+0 | 98.5 ± 0.9 | 90.1 ± 2.5 |
| M+14 (from ¹³C₁₆-Palmitate) | 1.5 ± 0.2 | 9.9 ± 1.1 | |
| Acetyl-CoA | M+0 | 99.2 ± 0.5 | 96.3 ± 0.8 |
| M+2 (from ¹³C₁₆-Palmitate) | 0.8 ± 0.1 | 3.7 ± 0.4 |
*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells
This protocol describes the use of stable isotope-labeled fatty acids to trace the metabolism of this compound in a cell culture model.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Stable isotope-labeled tracer (e.g., U-¹³C₁₆-Palmitic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and culture until they reach approximately 80% confluency.
-
Tracer Preparation: Prepare a stock solution of the ¹³C-labeled palmitic acid complexed with fatty acid-free BSA.
-
Labeling:
-
Aspirate the growth medium and wash the cells twice with warm PBS.
-
Add fresh culture medium containing the ¹³C-labeled palmitic acid-BSA complex. The final concentration of the tracer should be optimized for the specific cell line but is typically in the range of 50-100 µM.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general method for the analysis of this compound and other acyl-CoA species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
C18 reverse-phase HPLC column
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each acyl-CoA of interest. For example:
-
This compound (¹²C): The precursor ion will be the [M+H]⁺ ion. The product ions will be characteristic fragments, often corresponding to the loss of the CoA moiety.
-
This compound (¹³C-labeled): The precursor ion will be shifted by the mass of the incorporated isotopes. The product ions may also be shifted depending on the fragmentation pattern.
-
-
Data Analysis: The peak areas of the different isotopologues for each metabolite are integrated. The fractional abundance of each isotopologue is then calculated by dividing its peak area by the sum of the peak areas for all isotopologues of that metabolite.
Conclusion
The use of stable isotope tracing is an indispensable tool for elucidating the metabolic pathways of molecules like this compound. The protocols and guidelines presented here provide a solid foundation for researchers to design and implement robust experiments to investigate fatty acid metabolism in both health and disease. Careful optimization of experimental parameters and rigorous data analysis are paramount to obtaining meaningful and reproducible results that can advance our understanding of metabolic disorders and aid in the development of novel therapeutics.
Application Notes and Protocols for the Analytical Standard of 3-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. Specifically, 3-hydroxydicarboxylic acids are formed through the ω-oxidation of 3-hydroxy fatty acids, which is then followed by the β-oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids.[1][2][3] The presence and concentration of these metabolites in biological fluids such as urine can be indicative of certain metabolic disorders.[3] Accurate quantification of this compound is crucial for studying these metabolic pathways and for the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for the use of this compound as an analytical standard. It covers its metabolic context, recommendations for sample preparation, and a detailed protocol for its quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Pathway of 3-Hydroxydicarboxylic Acids
The formation of 3-hydroxydicarboxylic acids is a multi-step process involving enzymes in different cellular compartments. The following diagram illustrates the general metabolic pathway.
Caption: Metabolic pathway for the formation and excretion of 3-hydroxydicarboxylic acids.
Physicochemical and Analytical Data
A commercially available standard for (3S)-Hydroxytetradecanedioyl-CoA is available from some suppliers for research purposes.[4] However, detailed analytical specifications are often not provided. Researchers should independently verify the identity and purity of the standard upon receipt.
| Parameter | Value | Reference |
| Chemical Formula | C35H60N7O20P3S | [5] |
| InChIKey | FFGRDSVMHUQCLS-FPTUOSRSSA-N | [5] |
| Purity | >95% (recommended) | - |
| Storage | -20°C or below, desiccated | - |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer. Optimization of parameters for specific instrumentation will be required.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA (e.g., C17-CoA)
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Formic Acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation Workflow
Caption: General workflow for the extraction of acyl-CoAs from biological samples.
3. Detailed Sample Preparation Procedure
-
To 100 µL of sample (e.g., tissue homogenate, cell lysate), add the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins and extract acyl-CoAs.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
(Optional) For samples with high matrix interference, perform solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
4. LC-MS/MS Method
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol/Acetonitrile (95:5) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| This compound | Precursor Ion (M+H)+ -> Product Ion (characteristic fragment) |
| Internal Standard | Precursor Ion (M+H)+ -> Product Ion |
Note on MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da) upon collision-induced dissociation.[6] Therefore, a common MRM transition to monitor would be [M+H]+ -> [M+H-507]+. The exact m/z values should be determined by direct infusion of the analytical standard.
5. Data Analysis and Quantification
-
Generate a calibration curve using the analytical standard of this compound, plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The concentration of this compound in the samples can then be calculated from the linear regression of the calibration curve.
Quantitative Data Summary (Example)
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (µM) |
| Standard 1 | ||||
| Standard 2 | ||||
| ... | ||||
| Sample A | ||||
| Sample B |
Protocol 2: Purity Assessment of this compound Standard by HPLC-UV
This protocol can be used to assess the purity of the analytical standard.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Potassium Phosphate, HPLC grade
2. HPLC Method
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate buffer, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution, to be optimized for best separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for the adenine (B156593) moiety of CoA) |
| Injection Volume | 10 µL |
3. Data Analysis
-
The purity of the standard can be estimated by calculating the percentage of the main peak area relative to the total peak area of all detected peaks at 260 nm.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape | Column degradation, improper mobile phase pH | Use a new column, ensure mobile phase pH is appropriate for the column |
| Low signal intensity | Inefficient ionization, sample degradation | Optimize MS source parameters, ensure proper sample handling and storage |
| High background noise | Matrix effects, contaminated mobile phase | Implement SPE cleanup, use fresh LC-MS grade solvents |
| Inconsistent retention times | Column temperature fluctuations, pump issues | Ensure stable column temperature, check LC system for leaks or pressure fluctuations |
Conclusion
The protocols outlined in this document provide a framework for the use of this compound as an analytical standard. The LC-MS/MS method offers a sensitive and specific approach for the quantification of this metabolite in biological matrices. As with any analytical method, proper validation and quality control measures are essential to ensure accurate and reliable results. Researchers should adapt and optimize these protocols based on their specific instrumentation and experimental needs.
References
- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PubChemLite - (3s)-hydroxytetradecanedioyl-coa(5-) (C35H60N7O20P3S) [pubchemlite.lcsb.uni.lu]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Application Notes & Protocols: Mass Spectrometric Analysis of 3-Hydroxytetradecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview of the expected fragmentation patterns of 3-hydroxytetradecanedioyl-CoA using tandem mass spectrometry (MS/MS) and outlines protocols for its analysis. This information is critical for researchers studying fatty acid metabolism, diagnosing inborn errors of metabolism, and in the development of drugs targeting lipid pathways.
Introduction
This compound is a long-chain dicarboxylic acyl-coenzyme A (CoA) intermediate. Such molecules are pivotal in cellular metabolism, particularly in the peroxisomal β-oxidation pathway of dicarboxylic acids.[1] The analysis and identification of these intermediates are essential for understanding metabolic flux and diagnosing disorders related to fatty acid oxidation. Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the premier analytical technique for the sensitive and specific quantification of acyl-CoA species from complex biological matrices.[2][3]
This document outlines the theoretical fragmentation pathways of this compound and provides a generalized protocol for its detection and characterization.
Principle of Analysis
The analysis of acyl-CoA molecules by electrospray ionization tandem mass spectrometry (ESI-MS/MS) relies on characteristic fragmentation patterns. In positive ion mode, acyl-CoAs typically generate a protonated molecular ion [M+H]+. Upon collision-induced dissociation (CID), these precursor ions undergo predictable fragmentation, allowing for their identification and quantification.
For all acyl-CoAs, the most common and diagnostically significant fragmentation is the neutral loss of the 3'-phospho-ADP moiety (C₁₀H₁₄N₅O₁₃P₃), which has a monoisotopic mass of 506.9957 Da.[4][5] This neutral loss is often used in screening methods to selectively detect the entire class of acyl-CoA compounds in a biological sample.[6][7][8] Subsequent fragmentation of the remaining acyl portion provides structural information specific to the fatty acid chain.
Predicted Fragmentation of this compound
The structure of this compound consists of a C14 dicarboxylic acid backbone with a hydroxyl group at the C-3 position and a Coenzyme A group esterified to one of the carboxyl groups.
-
Chemical Formula: C₃₅H₆₀N₇O₁₉P₃S
-
Monoisotopic Mass: 1007.2827 Da
-
Precursor Ion [M+H]⁺: m/z 1008.2900
Upon CID in positive ion mode, the following fragmentation cascade is predicted:
-
Primary Fragmentation (Neutral Loss): The most abundant fragmentation will be the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion corresponding to the protonated 3-hydroxytetradecanedioyl-pantetheine fragment.
-
Neutral Loss: 507.0 Da ([M+H - 507]⁺)
-
Resulting Ion: m/z 501.29
-
-
Secondary Fragmentations: The m/z 501.29 ion can undergo further fragmentation, providing more detailed structural information.
-
Loss of Water: The 3-hydroxy group can be easily lost as a neutral water molecule (18.01 Da). This is a common fragmentation for hydroxylated compounds.
-
Resulting Ion: m/z 483.28 ([M+H - 507 - 18]⁺)
-
-
Loss of Carbon Dioxide: The free carboxylic acid group at the terminus of the dicarboxylic acid chain can lose CO₂ (44.00 Da).
-
Resulting Ion: m/z 457.29 ([M+H - 507 - 44]⁺)
-
-
Pantetheine-related Fragments: Cleavage within the pantetheine (B1680023) arm can also occur, though these are typically less intense than the primary neutral loss. A key diagnostic ion for any acyl-CoA is the fragment corresponding to protonated phosphopantetheine at m/z 428.037.[5][9]
-
Caption: Predicted fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted key ions for the identification of this compound via LC-MS/MS in positive ion mode. These m/z values are crucial for setting up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments for targeted quantification.
| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Event |
| Primary Transition (Quantifier) | 1008.3 | 501.3 | Neutral Loss of 3'-phospho-ADP |
| Secondary Transition (Qualifier 1) | 1008.3 | 483.3 | NL of 3'-phospho-ADP + NL of H₂O |
| Secondary Transition (Qualifier 2) | 1008.3 | 428.0 | Formation of phosphopantetheine ion |
| Secondary Transition (Qualifier 3) | 501.3 | 483.3 | Neutral Loss of H₂O |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and analysis of long-chain acyl-CoAs from biological samples. Optimization may be required based on sample type and instrument sensitivity.
Sample Preparation: Acyl-CoA Extraction from Tissues/Cells
-
Homogenization: Flash-freeze ~50 mg of tissue or a cell pellet (1-10 million cells) in liquid nitrogen.
-
Extraction Solvent: Prepare a fresh extraction solution of acetonitrile:isopropanol:water (e.g., in a 2:2:1 v/v/v ratio).[2] Add an appropriate internal standard (e.g., C17:0-CoA) to the solvent.
-
Extraction: Add 1 mL of ice-cold extraction solvent to the frozen sample. Immediately homogenize using a bead beater or probe sonicator, keeping the sample on ice at all times to minimize degradation.
-
Protein Precipitation: Vortex the homogenate vigorously for 2-5 minutes.
-
Centrifugation: Centrifuge the sample at >15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 methanol (B129727):water with 0.1% formic acid or 15 mM ammonium (B1175870) hydroxide).[10] Centrifuge again to remove any insoluble material before transferring to an autosampler vial.
LC-MS/MS Analysis
Caption: General workflow for targeted acyl-CoA analysis.
-
Liquid Chromatography:
-
Column: A reverse-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separating acyl-CoAs.[10]
-
Mobile Phase A: Water with an ion-pairing agent or modifier (e.g., 15 mM ammonium hydroxide (B78521) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A typical gradient runs from a low percentage of B (e.g., 5-20%) to a high percentage (e.g., 95%) over 10-20 minutes to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: For targeted quantification, use Multiple Reaction Monitoring (MRM). For discovery, a precursor ion scan for m/z 428 or a neutral loss scan of 507.0 Da can be employed to find all acyl-CoAs.[6][7]
-
Key MRM Transitions for this compound:
-
Q1 (Precursor): 1008.3
-
Q3 (Product): 501.3 (quantifier), 483.3 (qualifier)
-
-
Collision Energy: This must be optimized for the specific instrument and analyte but typically ranges from 20-40 eV.
-
Conclusion
The mass spectrometric analysis of this compound is achievable through a targeted LC-MS/MS approach. By leveraging the characteristic neutral loss of the 3'-phospho-ADP moiety (507.0 Da) and subsequent fragments related to the acyl chain, researchers can develop highly specific and sensitive assays. The protocols and fragmentation data presented here serve as a robust starting point for the identification and quantification of this and other related long-chain dicarboxylic acyl-CoA species in various biological contexts.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 9. (S)-3-Hydroxytetradecanoyl-CoA. | C35H62N7O18P3S | CID 440602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxytetradecanedioyl-CoA in Metabolic Research
Introduction
3-Hydroxytetradecanedioyl-CoA is a long-chain acyl-CoA ester that serves as a key intermediate in the omega-oxidation pathway of fatty acids. Its presence and concentration in biological samples, particularly urine, are of significant interest in metabolic research and clinical diagnostics. This dicarboxylic acyl-CoA and its corresponding free acid, 3-hydroxytetradecanedioic acid, are crucial biomarkers for inborn errors of fatty acid metabolism, specifically for disorders of long-chain fatty acid oxidation. This application note provides a comprehensive overview of the role of this compound in metabolic research, detailed protocols for its analysis, and its application in diagnosing and understanding metabolic diseases.
Metabolic Significance
This compound is formed through a secondary, yet vital, fatty acid metabolism pathway known as omega-oxidation, which occurs primarily in the endoplasmic reticulum of the liver and kidneys.[1][2][3][4] This pathway becomes particularly active when the primary beta-oxidation pathway is impaired.[2][3][4]
The metabolic genesis begins with the omega-oxidation of 3-hydroxy fatty acids.[5] This process involves the hydroxylation of the terminal methyl group (omega carbon) of a fatty acid, followed by successive oxidations to form a dicarboxylic acid.[1][2] The resulting dicarboxylic acid can then undergo beta-oxidation from either end. When 3-hydroxytetradecanoic acid undergoes omega-oxidation, it is converted to 3-hydroxytetradecanedioic acid, which is then activated to this compound to enter the beta-oxidation spiral.
Inborn errors of metabolism, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency or Trifunctional Protein (TFP) deficiency, lead to an accumulation of long-chain 3-hydroxyacyl-CoA esters.[6][7] These accumulated intermediates are then shunted into the omega-oxidation pathway, resulting in a significant increase in the urinary excretion of 3-hydroxydicarboxylic acids, including 3-hydroxytetradecanedioic acid.[5]
Application in Disease Diagnosis
The analysis of urinary organic acids, specifically the profile of 3-hydroxydicarboxylic acids, is a cornerstone in the diagnosis of certain fatty acid oxidation disorders.[8][9] Elevated levels of C6-C14 3-hydroxydicarboxylic acids in urine are indicative of a defect in long-chain 3-hydroxyacyl-CoA dehydrogenase.[5]
Key Diagnostic Indicators:
-
LCHAD Deficiency: Characterized by a significant elevation of C6, C12, and unsaturated C14 3-hydroxydicarboxylic acids relative to the C10 homolog in urine.[5]
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In contrast to LCHAD deficiency, patients with MCAD deficiency exhibit lower ratios of C6 and C8 to C10 3-hydroxydicarboxylic acids.[5]
The quantitative analysis of these metabolites provides a non-invasive method for the differential diagnosis of these severe metabolic disorders.
Data Presentation
The following table summarizes the expected urinary 3-hydroxydicarboxylic acid profiles in healthy individuals and patients with LCHAD and MCAD deficiencies. The values are presented as ratios to 3-hydroxydecanedioic acid (3OHDC10) to highlight the diagnostically relevant patterns.
| Analyte | Healthy Control (Fasting) | LCHAD Deficiency | MCAD Deficiency |
| 3-Hydroxyadipic acid (3OHDC6) / 3OHDC10 Ratio | Normal | Increased | Decreased |
| 3-Hydroxyoctanedioic acid (3OHDC8) / 3OHDC10 Ratio | Normal | Normal/Slightly Increased | Decreased |
| 3-Hydroxydodecanedioic acid (3OHDC12) / 3OHDC10 Ratio | Normal | Increased | Normal |
| Unsaturated 3-Hydroxytetradecanedioic acids / 3OHDC10 Ratio | Normal | Increased | Normal |
Note: "Normal," "Increased," and "Decreased" are qualitative representations. Quantitative values can vary between laboratories and should be established based on internal reference ranges.
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary 3-Hydroxydicarboxylic Acids by GC-MS
This protocol describes the analysis of 3-hydroxydicarboxylic acids in urine using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Materials:
-
Urine sample
-
Internal Standard (e.g., a stable isotope-labeled 3-hydroxydicarboxylic acid or a non-endogenous dicarboxylic acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 5 minutes to remove particulate matter.
-
Transfer a specific volume of the supernatant (e.g., 1 mL, adjusted based on creatinine (B1669602) concentration) to a clean glass tube.
-
Add the internal standard to the urine sample.
-
-
Extraction:
-
Acidify the urine to a pH of 1-2 with HCl.
-
Saturate the sample with NaCl.
-
Add 2 volumes of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction process with another 2 volumes of ethyl acetate and combine the organic layers.
-
-
Derivatization:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different 3-hydroxydicarboxylic acid-TMS derivatives.
-
Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific ions characteristic of each analyte.
-
-
Data Analysis:
-
Identify the peaks corresponding to the TMS derivatives of 3-hydroxydicarboxylic acids based on their retention times and mass spectra.
-
Quantify the analytes by comparing the peak area of each analyte to the peak area of the internal standard.
-
Calculate the ratios of the different 3-hydroxydicarboxylic acids to 3-hydroxydecanedioic acid.
-
Protocol 2: LCHAD Enzyme Activity Assay in Cultured Fibroblasts
This protocol describes a spectrophotometric assay to measure the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) in cultured skin fibroblasts.
Materials:
-
Cultured human skin fibroblasts
-
Phosphate (B84403) buffer
-
Potassium chloride (KCl)
-
NAD+
-
Long-chain 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxyhexadecanoyl-CoA)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured fibroblasts by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic buffer and lyse the cells by sonication or freeze-thawing.
-
Centrifuge the lysate to remove cell debris. The supernatant contains the enzyme activity.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, KCl, and NAD+.
-
Add a specific amount of the cell lysate (e.g., 50-100 µg of protein) to the cuvette and mix.
-
Initiate the reaction by adding the long-chain 3-hydroxyacyl-CoA substrate.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Record the absorbance change over a set period (e.g., 5-10 minutes).
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Express the LCHAD activity as nmol of NADH formed per minute per mg of protein.
-
Compare the activity in patient fibroblasts to that of healthy controls.
-
Visualizations
Caption: Metabolic pathway showing the formation of this compound.
Caption: Diagnostic workflow for fatty acid oxidation disorders.
Conclusion
This compound and its related 3-hydroxydicarboxylic acids are indispensable biomarkers in the field of metabolic research and clinical diagnostics. Their analysis provides critical insights into the functioning of fatty acid oxidation pathways and allows for the accurate diagnosis of severe inborn errors of metabolism. The protocols outlined in this application note provide a framework for the reliable detection and quantification of these important metabolic intermediates, aiding researchers and clinicians in their efforts to understand and manage metabolic diseases.
References
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. byjus.com [byjus.com]
- 5. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. The differential diagnosis of dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of 3-Hydroxytetradecanedioyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxytetradecanedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of tetradecanedioic acid. This metabolic pathway is crucial for the degradation of dicarboxylic acids, which are formed through the ω-oxidation of long-chain fatty acids. The ω-oxidation pathway becomes particularly significant when mitochondrial β-oxidation is impaired, leading to an increased flux of fatty acids through this alternative route.[1] Consequently, the levels of this compound and other dicarboxylic acid metabolites can serve as important biomarkers for certain metabolic disorders, including defects in fatty acid oxidation.[2][3]
Monitoring the concentration of this compound can provide valuable insights into the metabolic state of cells and tissues, particularly in the context of metabolic diseases, drug toxicity studies, and the investigation of lipid metabolism. Due to the absence of specific commercial immunoassay kits for this compound, a robust and sensitive method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended approach for its quantification in biological samples.[4][5]
Principle of the Method
The quantification of this compound from biological matrices is achieved through a multi-step process. First, the analyte and an appropriate internal standard are extracted from the sample, typically a tissue homogenate or cell lysate. This is followed by a solid-phase extraction (SPE) step to remove interfering substances such as phospholipids (B1166683) and salts. The purified extract is then subjected to reversed-phase liquid chromatography to separate this compound from other acyl-CoA species. Finally, the analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate measurement.[4][6]
Metabolic Pathway of this compound Formation
The formation of this compound is a multi-organelle process that begins with the ω-oxidation of a C14 monocarboxylic fatty acid (myristic acid) in the endoplasmic reticulum, followed by peroxisomal β-oxidation.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the sample type and instrumentation used.
Materials and Reagents
-
Standards: this compound (as analytical standard) and a suitable internal standard (IS), such as Heptadecanoyl-CoA (C17:0-CoA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water (LC-MS grade).
-
Reagents: Potassium phosphate (B84403) monobasic, Ammonium (B1175870) hydroxide, and Formic acid.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Equipment: Homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 40-50 mg of frozen tissue.
-
Add 500 µL of cold 100 mM potassium phosphate buffer (pH 4.9) and 500 µL of a 3:1:1 mixture of ACN:IPA:MeOH containing the internal standard (e.g., 20 ng of C17:0-CoA).[4]
-
Homogenize the sample on ice until fully dispersed.
-
Vortex the homogenate for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of MeOH, followed by 3 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of 50% MeOH in water to remove polar impurities.
-
Elute the acyl-CoAs with 3 mL of MeOH containing 2% ammonium hydroxide.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% formic acid).
-
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See table below |
LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 98 |
| 15.0 | 98 |
| 15.1 | 2 |
| 20.0 | 2 |
Mass Spectrometry (MS) Parameters
| Parameter | Suggested Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Selected Reaction Monitoring (SRM) |
SRM Transitions
SRM transitions must be optimized by infusing the pure this compound standard. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are typically fragments resulting from the cleavage of the phosphopantetheine moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard (C17-CoA) | 1020.6 | 513.3 | 100 | 50 | 45 |
Note: The exact m/z values for this compound need to be determined empirically using a chemical standard.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., buffer or a tissue extract known to be free of the analyte). Process these standards alongside the unknown samples.
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the resulting linear regression equation to calculate the concentration of this compound in the unknown samples.
Workflow Diagram
Summary of Quantitative Parameters
The following table summarizes the key quantitative parameters that should be established during method validation to ensure reliable results.
| Parameter | Description | Acceptance Criteria |
| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Signal-to-Noise Ratio ≥ 10 |
| Precision (CV%) | The closeness of agreement between a series of measurements (intra- and inter-day). | < 15% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, assessed by spiking a known amount into a matrix. | 85-115% |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Should be assessed and minimized |
| Stability | The stability of the analyte in the matrix under different storage and processing conditions. | Analyte degradation < 15% |
Note: These are general guidelines; specific acceptance criteria may vary based on the application and regulatory requirements.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis of 3-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxytetradecanedioyl-CoA is a long-chain dicarboxylic acyl-coenzyme A that is an important intermediate in fatty acid metabolism. Its analysis is crucial for studying metabolic disorders related to fatty acid oxidation, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.[1][2][3] In these conditions, impaired β-oxidation leads to the accumulation of hydroxylated long-chain fatty acids and their dicarboxylic acid derivatives. Accurate and sensitive quantification of this compound in biological samples is therefore essential for diagnostics, disease monitoring, and the development of therapeutic interventions.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from biological matrices, primarily tissue samples. The described methods focus on effective extraction, purification, and derivatization to enhance detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Comparison of Sample Preparation Methods
The recovery of acyl-CoAs is a critical factor for accurate quantification. The following table summarizes recovery data for various acyl-CoAs using different extraction and purification techniques, providing a reference for expected performance in the analysis of this compound.
| Analyte | Chain Length | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | Acetonitrile/2-Propanol/Phosphate Buffer | 2-(2-pyridyl)ethyl SPE | 93-104 (extraction), 83-90 (SPE) | [4] |
| Malonyl-CoA | Short (C3) | Acetonitrile/2-Propanol/Phosphate Buffer | 2-(2-pyridyl)ethyl SPE | 93-104 (extraction), 83-90 (SPE) | [4] |
| Octanoyl-CoA | Medium (C8) | Acetonitrile/2-Propanol/Phosphate Buffer | 2-(2-pyridyl)ethyl SPE | 93-104 (extraction), 83-90 (SPE) | [4] |
| Palmitoyl-CoA | Long (C16) | Acetonitrile/2-Propanol/Phosphate Buffer | 2-(2-pyridyl)ethyl SPE | 93-104 (extraction), 83-90 (SPE) | [4] |
| Oleoyl-CoA | Long (C18:1) | Acetonitrile/2-Propanol/Phosphate Buffer | 2-(2-pyridyl)ethyl SPE | 93-104 (extraction), 83-90 (SPE) | [4] |
| Arachidonyl-CoA | Long (C20:4) | Acetonitrile/2-Propanol/Phosphate Buffer | 2-(2-pyridyl)ethyl SPE | 93-104 (extraction), 83-90 (SPE) | [4] |
| Various Acyl-CoAs | C2-C20 | Not Specified | Not Specified | 90-111 | [5] |
| Long-Chain Acyl-CoAs | >C12 | KH2PO4 buffer, 2-propanol, acetonitrile | Oligonucleotide purification column | 70-80 | [6] |
The following table presents the limits of quantification (LLOQ) and detection (LOD) for related dicarboxylic acids and acyl-CoAs, highlighting the sensitivity of the analytical methods.
| Analyte | Analytical Method | LLOQ | LOD | Reference |
| Methylmalonic Acid | LC-MS/MS | 0.1 µmol/L | 0.05 µmol/L | [7] |
| Various Acyl-CoAs | UHPLC-ESI-MS/MS | - | 1-5 fmol | [5] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[4][6]
Materials:
-
Tissue Sample: 50-100 mg, fresh or frozen
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN), 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[6]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 1-2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution through it.[4]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the SPE Elution Solution and collect the eluate.[4]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a solvent suitable for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Protocol 2: Derivatization of the Dicarboxylic Acid Moiety for Enhanced LC-MS/MS Detection
Due to the polar nature of dicarboxylic acids, derivatization can significantly improve chromatographic retention and ionization efficiency. This protocol describes a charge-reversal derivatization using Dimethylaminophenacyl Bromide (DmPABr).
Materials:
-
Dried extract from Protocol 1
-
Derivatization Reagent: Dimethylaminophenacyl Bromide (DmPABr) solution
-
Base Catalyst: N,N-Diisopropylethylamine (DIPEA)
-
Quenching Solution: Formic acid
Procedure:
-
Derivatization Reaction:
-
To the dried sample extract, add the DmPABr solution and DIPEA.
-
Incubate the reaction mixture in a water bath according to the reagent manufacturer's instructions.
-
-
Quenching:
-
After the incubation period, quench the reaction by adding a small volume of formic acid.
-
-
Sample Preparation for LC-MS/MS:
-
The derivatized sample is now ready for dilution and injection into the LC-MS/MS system. The derivatization introduces a positive charge, enhancing detection in positive ion mode.
-
Visualizations
Metabolic Pathway: Fatty Acid β-Oxidation and the Formation of this compound
Caption: Mitochondrial fatty acid β-oxidation and the formation of 3-hydroxydicarboxylic acyl-CoAs.
Experimental Workflow for this compound Analysis
References
- 1. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. wvdhhr.org [wvdhhr.org]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of 3-hydroxytetradecanedioyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxytetradecanedioyl-CoA is a long-chain acyl-Coenzyme A (CoA) ester that plays a role in fatty acid metabolism. The presence of a hydroxyl group at the C3 position introduces a chiral center, leading to the existence of (R) and (S) stereoisomers. Furthermore, as a dicarboxylic acyl-CoA, it possesses unique polarity that influences its chromatographic behavior. The distinct stereoisomers may exhibit different biological activities and metabolic fates, making their separation and quantification crucial for understanding their physiological and pathological roles. These application notes provide a comprehensive overview and detailed protocols for the chromatographic separation of this compound isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Metabolic Context of this compound
This compound is an intermediate in the omega-oxidation pathway of fatty acids, a metabolic route that involves the oxidation of the terminal methyl group of a fatty acid. This pathway becomes particularly important when beta-oxidation is impaired. The formation of dicarboxylic acids, and subsequently their hydroxylated derivatives, is a key feature of this pathway. High levels of 3-hydroxydicarboxylic acids have been observed in urine under conditions of metabolic stress or certain genetic disorders, highlighting their clinical relevance.[1]
Figure 1: Simplified metabolic pathway showing the formation of this compound.
Experimental Protocols
The separation of this compound isomers is challenging due to their structural similarity and the presence of the highly polar CoA moiety. The following protocols are based on established methods for related long-chain acyl-CoAs and chiral molecules, adapted for this specific analyte.
Protocol 1: Chiral Separation of this compound Isomers by HPLC
This protocol focuses on the separation of the (R) and (S) stereoisomers. Based on methodologies for similar compounds like 3-hydroxyhexadecanoyl-CoA, a chiral stationary phase is employed.[2]
1. Sample Preparation (from biological tissues or cells)
a. Homogenize tissue or cell pellets in a cold solution of 10% trichloroacetic acid (TCA). b. Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins. c. The supernatant contains the acyl-CoA esters. For improved purity, solid-phase extraction (SPE) is recommended. d. Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water. e. Load the supernatant onto the SPE cartridge. f. Wash the cartridge with water to remove salts and polar impurities. g. Elute the acyl-CoAs with methanol. h. Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
2. HPLC System and Column
-
HPLC System: A binary pump system with a UV detector or coupled to a mass spectrometer.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., CHIRALPAK series), is recommended for the separation of hydroxylated fatty acid derivatives.
-
Guard Column: A guard column of the same stationary phase should be used to protect the analytical column.
3. Chromatographic Conditions
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Ammonium Acetate in Water, pH adjusted to 7.0
-
Gradient:
-
0-5 min: 10% A
-
5-25 min: Linear gradient from 10% to 90% A
-
25-30 min: 90% A
-
30.1-35 min: 10% A (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm (for CoA moiety) or MS detection.
4. Expected Results
This method is expected to resolve the (R) and (S) isomers of this compound, with distinct retention times for each enantiomer. The elution order will depend on the specific chiral stationary phase used.
Protocol 2: LC-MS/MS Quantification of Total this compound
For sensitive and specific quantification, tandem mass spectrometry is the method of choice. This protocol is adapted from general methods for long-chain acyl-CoA analysis.
1. Sample Preparation
Follow the sample preparation steps outlined in Protocol 1.
2. LC-MS/MS System
-
LC System: A UHPLC system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
3. LC Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the [M+H]+ of this compound. The product ions will be characteristic fragments. A common neutral loss for CoA esters is 507 Da.
-
Precursor Ion (Q1): To be determined based on the exact mass of this compound.
-
Product Ion (Q3): A common fragment corresponds to the acylium ion or other characteristic fragments.
-
Collision Energy and other MS parameters: To be optimized by direct infusion of a standard.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis should be summarized in tables for clear comparison between different samples or conditions.
| Sample ID | Analyte | Retention Time (min) | Peak Area | Concentration (µM) |
| Control 1 | (R)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Control 2 | (R)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Treated 1 | (R)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Treated 2 | (R)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Control 1 | (S)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Control 2 | (S)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Treated 1 | (S)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
| Treated 2 | (S)-3-hydroxytetradecanedioyl-CoA | tbd | value | value |
tbd: to be determined experimentally.
Experimental Workflow
The overall experimental workflow for the analysis of this compound isomers is depicted below.
Figure 2: General experimental workflow for the analysis of this compound isomers.
Conclusion
The detailed protocols and workflows provided in these application notes offer a robust starting point for researchers and scientists aiming to separate and quantify the isomers of this compound. The successful application of these methods will enable a deeper understanding of the metabolic roles of these specific stereoisomers in both health and disease, potentially opening new avenues for drug development and diagnostics. The key to successful separation and quantification lies in the careful optimization of both the chromatographic conditions and the mass spectrometric parameters for this specific analyte.
References
Application Notes and Protocols for 3-Hydroxytetradecanedioyl-CoA and Related Dicarboxylic Acids in Research
Audience: Researchers, scientists, and drug development professionals.
Note: Direct applications of 3-hydroxytetradecanedioyl-CoA in drug discovery are not extensively documented in current scientific literature. The following information is based on the metabolic role of related long-chain 3-hydroxydicarboxylic acids and the broader pharmacological context of dicarboxylic acids. This document aims to provide a foundational understanding and potential research avenues.
Introduction
Long-chain dicarboxylic acids and their derivatives are endogenous metabolites that have garnered interest in biomedical research due to their roles in fatty acid metabolism and their potential as biomarkers for various metabolic disorders. While this compound is a specific intermediate in these pathways, its direct pharmacological applications are yet to be fully elucidated. This document provides an overview of the metabolic context of long-chain 3-hydroxydicarboxylic acids, their potential as biomarkers, and hypothetical protocols for investigating their biological activities, drawing parallels from related dicarboxylic acids.
Metabolic Pathway of Long-Chain 3-Hydroxydicarboxylic Acids
Long-chain 3-hydroxydicarboxylic acids are metabolites formed through a multi-step enzymatic process primarily involving omega (ω)-oxidation of 3-hydroxy fatty acids, followed by beta (β)-oxidation.[1][2][3]
The proposed metabolic pathway is as follows:
-
Formation of 3-Hydroxy Fatty Acids: Incomplete mitochondrial β-oxidation of long-chain fatty acids can lead to the accumulation of 3-hydroxy fatty acid intermediates.[2]
-
Omega (ω)-Oxidation: The 3-hydroxy fatty acid undergoes ω-oxidation, a process catalyzed by cytochrome P450 enzymes of the CYP4F and CYP4A subfamilies, to introduce a hydroxyl group at the terminal (ω) carbon.[2]
-
Oxidation to a Dicarboxylic Acid: The newly introduced hydroxyl group is further oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, resulting in the formation of a 3-hydroxydicarboxylic acid.[2]
-
Beta (β)-Oxidation: The resulting long-chain 3-hydroxydicarboxylic acid can be further metabolized via β-oxidation, primarily in peroxisomes, to yield shorter-chain dicarboxylic acids.[1][4]
Caption: Metabolic formation of long-chain 3-hydroxydicarboxylic acids.
Potential as a Biomarker
The urinary excretion of 3-hydroxydicarboxylic acids is elevated in conditions characterized by increased fatty acid mobilization or defects in fatty acid β-oxidation.[1][3] This suggests their potential utility as biomarkers for inborn errors of metabolism.
| Condition | Associated Finding | Reference |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Increased urinary ratios of 3-hydroxydicarboxylic acids (C6, C12) relative to C10. | [3] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Lower urinary ratios of 3-hydroxydicarboxylic acids (C6, C8) relative to C10. | [3] |
| General Dicarboxylic Aciduria | Increased excretion of various 3-hydroxydicarboxylic acids. | [3] |
Furthermore, the parent dicarboxylic acid, tetradecanedioic acid, has been identified as a potential endogenous biomarker for assessing the activity of organic anion transporting polypeptides (OATPs), which are important in drug transport and can be a source of drug-drug interactions.[5][6]
Hypothetical Applications in Drug Discovery
While direct evidence is lacking for this compound, the broader class of dicarboxylic acids presents several avenues for drug discovery research:
-
Metabolic Modulation: Dicarboxylic acids can influence cellular energy metabolism. For instance, they can be taken up by cells and undergo β-oxidation, providing alternative energy substrates.[7] This has led to research into their use for metabolic conditions like type 2 diabetes.[7]
-
Enzyme Inhibition: Some dicarboxylic acids have been shown to act as enzyme inhibitors.[8]
-
Signaling Pathway Modulation: Long-chain dicarboxylic acids can induce peroxisomal β-oxidation, which in turn can affect mitochondrial fatty acid oxidation and lead to the accumulation of hepatic triacylglycerols.[9]
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of long-chain dicarboxylic acids, such as tetradecanedioic acid, which is commercially available.
Protocol 1: In Vitro Analysis of Cellular Respiration
Objective: To determine the effect of a dicarboxylic acid on mitochondrial respiration in cultured cells (e.g., HepG2 hepatocytes).
Materials:
-
Cultured HepG2 cells
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Cell culture medium
-
Dicarboxylic acid of interest (e.g., Tetradecanedioic acid)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Prepare a stock solution of the dicarboxylic acid in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in the assay medium.
-
On the day of the assay, replace the culture medium with the assay medium containing different concentrations of the dicarboxylic acid or vehicle control.
-
Incubate the plate at 37°C in a non-CO2 incubator for one hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.
-
Measure the oxygen consumption rate (OCR) at baseline and after each injection.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Protocol 2: Gene Expression Analysis of Metabolic Genes
Objective: To investigate the effect of a dicarboxylic acid on the expression of genes involved in fatty acid metabolism.
Materials:
-
Cultured cells (e.g., primary hepatocytes or a relevant cell line)
-
Dicarboxylic acid of interest
-
Cell culture reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., ACOX1, CPT1, PPARα) and a housekeeping gene.
Procedure:
-
Culture cells to a desired confluency.
-
Treat the cells with various concentrations of the dicarboxylic acid or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for genes involved in peroxisomal and mitochondrial β-oxidation.
-
Analyze the relative gene expression using the ΔΔCt method.
Caption: Workflow for studying the bioactivity of dicarboxylic acids.
Conclusion
While this compound is an intriguing metabolic intermediate, its role in drug discovery remains an open area of research. The study of this molecule and related long-chain dicarboxylic acids could yield valuable insights into metabolic diseases and potentially uncover new therapeutic targets or biomarkers. The protocols and information provided here offer a starting point for researchers interested in exploring the biological functions of this class of molecules.
References
- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Hydroxytetradecanedioyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxytetradecanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and accurate quantification of this compound in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in samples?
A1: The degradation of this compound can be attributed to two main factors:
-
Enzymatic Degradation: Endogenous enzymes, such as acyl-CoA thioesterases and enzymes involved in peroxisomal and mitochondrial β-oxidation, can hydrolyze the thioester bond or metabolize the acyl chain.[1][2][3][4][5] This is particularly relevant in tissue homogenates or cell lysates that have not been properly quenched.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.[6][7] Temperature and pH are critical factors influencing the rate of chemical degradation.
Q2: What are the optimal storage conditions for preserving this compound in biological samples?
A2: To maintain the integrity of this compound, samples should be processed and stored under conditions that minimize both enzymatic activity and chemical hydrolysis. The following table summarizes recommended storage conditions:
| Storage Duration | Temperature | Sample State | Recommended Buffer/Solvent |
| Short-term (0-24 hours) | 4°C | Reconstituted Extract | 50 mM Ammonium (B1175870) Acetate (pH 4.0-6.8) or Methanol[7][8] |
| Long-term (>24 hours) | -80°C | Frozen Tissue/Pellet or Dry Extract | Store as a dry pellet after extraction or in an organic solvent like methanol (B129727).[7][9] |
Q3: I am observing inconsistent quantification of this compound in my LC-MS/MS analysis. What could be the issue?
A3: Inconsistent quantification can arise from several sources. Consider the following troubleshooting steps:
-
Sample Preparation: Ensure a consistent and rapid sample extraction process to minimize enzymatic degradation. Use of an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) can help in quenching enzymatic activity.[10]
-
Internal Standard: Are you using an appropriate internal standard? A stable isotope-labeled version of this compound or a structurally similar long-chain acyl-CoA is recommended to account for extraction inefficiency and matrix effects.
-
Analyte Stability in Autosampler: Long-chain acyl-CoAs can degrade in the autosampler, especially if kept in aqueous solutions for extended periods.[7][8] It is advisable to keep the autosampler temperature low (e.g., 4°C) and to reconstitute samples in a solvent that promotes stability, such as methanol or a slightly acidic buffer, immediately before analysis.[7][8]
-
LC-MS/MS Method: Optimize your chromatographic separation to ensure that this compound is well-resolved from other isomers and matrix components. Check for any in-source fragmentation or instability during ionization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Sample degradation during collection and storage. | Immediately freeze tissue samples in liquid nitrogen upon collection. Store at -80°C until processing. |
| Inefficient extraction. | Use an established extraction protocol with a mixture of organic solvents like acetonitrile (B52724) and isopropanol, followed by solid-phase extraction (SPE).[10][11] | |
| Hydrolysis of the thioester bond. | Maintain acidic conditions (pH 4-6) throughout the sample preparation process. Avoid high temperatures. | |
| High variability between replicate samples | Incomplete homogenization of tissue. | Ensure tissue is thoroughly homogenized on ice using a glass homogenizer.[10] |
| Inconsistent SPE recovery. | Condition the SPE column properly and ensure consistent loading and elution volumes. Use of an internal standard is crucial. | |
| Analyte instability post-extraction. | Analyze samples as quickly as possible after extraction. If storage is necessary, store as a dried pellet at -80°C and reconstitute just before analysis.[7][9] | |
| Peak tailing or poor peak shape in LC-MS/MS | Interaction with metal surfaces in the LC system. | Use a biocompatible LC system or columns with PEEK or similar inert materials. |
| Inappropriate mobile phase. | Use a mobile phase containing a low concentration of an ion-pairing agent or an acidic modifier (e.g., formic acid or ammonium acetate) to improve peak shape.[10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[10][11]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN), 2-Propanol
-
Internal Standard (e.g., ¹³C-labeled this compound)
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g and 4°C
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant for solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol utilizes 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel for the purification of acyl-CoAs.[11]
Materials:
-
Supernatant from Protocol 1
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
Wash Solution: Acetonitrile/2-Propanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
Procedure:
-
Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or 50 mM ammonium acetate, pH 4.0) for LC-MS/MS analysis.
Visualizations
Caption: Sample preparation workflow for this compound analysis.
Caption: Degradation pathways of this compound.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Hydroxytetradecanedioyl-CoA by Mass Spectrometry
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-hydroxytetradecanedioyl-CoA using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Question: I am not detecting a signal for my this compound standard or in my samples. What are the possible causes and solutions?
Answer: A lack of signal can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for no signal detection.
Detailed Checklist:
-
Analyte Stability: Acyl-CoA esters can be unstable. Ensure your stock solutions are fresh and have been stored at -80°C. During sample processing and in the autosampler, maintain a temperature of 4°C and use a stabilizing buffer like 50 mM ammonium acetate (B1210297) at a slightly acidic to neutral pH.[1]
-
Sample Extraction:
-
Protein Precipitation: Inefficient protein removal can lead to signal suppression and column clogging. Ensure complete precipitation with agents like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[2]
-
Solid-Phase Extraction (SPE): If using SPE for cleanup, verify the recovery of long-chain dicarboxylic acyl-CoAs. The chosen sorbent and elution solvents should be optimized for this class of molecules.
-
-
Liquid Chromatography:
-
Column Choice: A C8 or C18 reversed-phase column is typically suitable.
-
Mobile Phase: Ensure mobile phases are freshly prepared. A common mobile phase system is a gradient of acetonitrile (B52724) with an aqueous buffer containing an ion-pairing agent or a volatile salt like ammonium acetate or ammonium hydroxide (B78521) to improve peak shape and retention.[3][4]
-
-
Mass Spectrometry Settings:
-
Ionization Mode: Use positive electrospray ionization (ESI+) mode, as acyl-CoAs are efficiently ionized under these conditions.[2][3]
-
MRM Transitions: This is a critical parameter. For this compound, the primary transition to monitor is based on the characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[5] You must first calculate the precursor ion's mass.
-
Issue 2: Inconsistent or Low Quantitative Results
Question: My signal is present but highly variable between injections, or the quantitative values are much lower than expected. What could be the cause?
Answer: This issue often points towards ion suppression, matrix effects, or analyte degradation.
Caption: Logic diagram for troubleshooting inconsistent results.
Detailed Checklist:
-
Internal Standard (IS): The best way to account for variability is by using a proper internal standard. A stable isotope-labeled this compound would be ideal. If unavailable, a long-chain odd-numbered dicarboxylic acyl-CoA can be a suitable alternative.
-
Matrix Effects & Ion Suppression: Complex biological samples contain molecules that can co-elute with your analyte and compete for ionization, suppressing its signal.[6][7]
-
Diagnosis: Perform a post-extraction spike experiment. Compare the signal of the analyte spiked into a blank matrix extract versus the signal in a clean solvent. A significant decrease in the matrix sample indicates suppression.
-
Solution: Improve chromatographic separation to move the analyte away from the interfering compounds. Enhance sample cleanup using techniques like SPE.
-
-
Analyte Adsorption: Long-chain acyl-CoAs can be "sticky" and adsorb to plasticware and metallic components of the LC-MS system. Consider using low-adsorption vials and tubing.
-
Carryover: If a high concentration sample is followed by a low one, the low concentration sample might show an artificially high signal due to residual analyte in the injector or column. Inject blank samples after high concentration standards or samples to assess this.
Issue 3: Peak Tailing or Splitting
Question: I am observing a broad, tailing, or split peak for this compound, which is affecting my integration and quantification. How can I improve the peak shape?
Answer: Poor peak shape is almost always a chromatographic issue.
Detailed Checklist:
-
Mobile Phase pH: The multiple phosphate (B84403) groups on the CoA moiety are sensitive to pH. A mobile phase that is too acidic or basic can lead to poor peak shape. Buffering with ammonium acetate (pH 6.8) or ammonium hydroxide (high pH) can improve peak shape.[1][4]
-
Column Health: A void in the column, contamination, or simple aging can degrade performance. Try flushing the column or replacing it if performance does not improve.
-
Sample Solvent: The solvent your sample is dissolved in should be as close in composition as possible to the initial mobile phase conditions ("weak solvent"). Injecting in a much stronger solvent (e.g., high percentage of organic) can cause peak distortion. For medium to long-chain acyl-CoAs, dissolving the extract in the initial mobile phase containing some acetonitrile (e.g., 20%) can improve solubility and peak shape.[1]
-
Ion-Pairing Reagents: While they can introduce ion suppression, ion-pairing agents like N,N-dimethylbutylamine (DMBA) can sometimes be used to improve the chromatography of phosphate-containing compounds.[2] Use with caution and be aware of potential MS source contamination.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical MRM transitions for this compound?
A1: To determine the MRM transitions, we first need the mass of the precursor ion ([M+H]⁺).
-
Molecular Weight of 3-hydroxytetradecanedioic acid (C₁₄H₂₆O₅): ~274.35 g/mol
-
Molecular Weight of Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S): ~767.53 g/mol
-
Formation of Thioester: A water molecule (H₂O, ~18.02 g/mol ) is lost.
-
Molecular Weight of this compound: 274.35 + 767.53 - 18.02 = 1023.86 g/mol
-
Precursor Ion ([M+H]⁺, Q1): ~1024.87 m/z
Acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[5] A secondary common fragment corresponds to the adenosine (B11128) 3',5'-diphosphate ion (m/z 428).[2]
| Precursor Ion (Q1) | Product Ion (Q3) for Quantitation | Product Ion (Q3) for Confirmation | Description |
| ~1024.9 m/z | ~517.9 m/z | ~428.0 m/z | The primary quantitation transition is based on the neutral loss of 507 Da. A secondary transition can be used for confirmation. |
Note: These are theoretical values. It is mandatory to confirm and optimize these transitions by infusing a pure standard of this compound directly into the mass spectrometer.
Q2: I see a peak with the correct mass transition, but I am not sure if it's my target compound. How can I be sure?
A2: This is a critical issue in acyl-CoA analysis due to the presence of isobars. A Cn-3-hydroxyacyl-CoA has the same mass and mass transition as a Cn-1-dicarboxyl-CoA.
In your case:
-
This compound (C14) is isobaric with tridecanedioyl-CoA (C13) .
You must rely on chromatographic separation to distinguish these two compounds. The hydroxyl group makes this compound more polar than its corresponding dicarboxyl-CoA isobar. Therefore, on a reversed-phase column, This compound should have a shorter retention time than tridecanedioyl-CoA.
Caption: Chromatographic separation of isobaric acyl-CoAs.
Q3: What is a good starting point for an LC method?
A3: A robust starting point for separating medium to long-chain acyl-CoAs would be a reversed-phase method.
| Parameter | Recommended Setting |
| Column | C18 or C8, 2.1 mm x 100 mm, < 3 µm particle size |
| Mobile Phase A | Water with 5-10 mM Ammonium Acetate (pH ~6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at a low percentage of B (e.g., 2-20%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate. For long-chain compounds, a starting percentage of ~20% B may be necessary.[8] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp | 30 - 40 °C |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue or Cells
-
Homogenization: Flash-freeze tissue/cell pellets in liquid nitrogen. Homogenize in a pre-chilled extraction solvent (e.g., Methanol (B129727)/Acetonitrile/Water 2:2:1 v/v/v) using a bead beater or dounce homogenizer.
-
Deproteinization: Add ice-cold 5-10% (w/v) Trichloroacetic Acid (TCA) or 2.5-5% (w/v) 5-Sulfosalicylic Acid (SSA). Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Extraction (Optional but Recommended):
-
The supernatant can be directly analyzed, but for cleaner samples, perform Solid-Phase Extraction (SPE).
-
Use a suitable reversed-phase or mixed-mode SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant.
-
Wash with a weak organic solvent to remove salts and polar interferences.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent that matches the initial LC mobile phase conditions (e.g., 20% Acetonitrile in 50 mM Ammonium Acetate).[1][8] Vortex and centrifuge to remove any particulates before transferring to an autosampler vial.
References
- 1. 3-hydroxy-tetradecanedioic acid | Organic reagent | TargetMol [targetmol.com]
- 2. Coenzyme A | 85-61-0 [chemicalbook.com]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. jiagen.com [jiagen.com]
- 5. larodan.com [larodan.com]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: 3-Hydroxytetradecanedioyl-CoA Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxytetradecanedioyl-CoA. Our aim is to help you overcome common pitfalls and optimize your extraction protocols for reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low or No Recovery of this compound
Q1: What are the primary reasons for the low recovery of this compound during extraction?
A1: Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation. The main factors are enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[1] Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond and are ubiquitous in cells, necessitating immediate inactivation upon cell lysis to prevent analyte loss.[1]
Q2: My sample processing seems to be causing degradation. What are the critical first steps to prevent this?
A2: The most critical step is the immediate and effective quenching of all enzymatic activity at the point of sample collection.[1] For tissue samples, this should be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.[1]
Q3: I'm concerned about the pH of my extraction buffer. What is the optimal pH range for extracting and storing this compound?
A3: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 4.0 and 6.0.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9, such as a potassium phosphate (B84403) buffer (100 mM).[1][2]
Q4: How critical is temperature control during the extraction process?
A4: Temperature control is crucial. Elevated temperatures accelerate both chemical and enzymatic degradation of acyl-CoAs.[1] It is imperative to maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation under vacuum.[1] Ensure that all tubes, buffers, and solvents are pre-chilled before use.[1] For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.[1]
Issue: Poor Chromatographic Resolution or Peak Shape in LC-MS/MS Analysis
Q5: I'm observing poor peak shape and resolution during LC-MS/MS analysis. What could be the cause?
A5: Poor peak shape can result from several factors, including column overload or contamination.[3] For acyl-CoA analysis, using a reversed-phase C18 column is common.[4][5] The chromatographic separation can be optimized using a binary gradient with a mobile phase containing a volatile salt like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.[4][6][7]
Issue: Low Signal Intensity or Ion Suppression in Mass Spectrometry
Q6: My LC-MS/MS signal for this compound is very low. What are some common causes?
A6: Low signal intensity for acyl-CoAs can stem from several factors including sample degradation, inefficient ionization, ion suppression from complex biological matrices, and suboptimal mass spectrometer parameters.[3] The choice of reconstitution solvent after sample evaporation is also critical for stability and signal intensity; methanol or a mixture of 50% methanol in 50 mM ammonium acetate (pH 7) are common choices.[8]
Q7: How can I optimize my mass spectrometer settings for this compound?
A7: For quantitative analysis of acyl-CoAs by tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is typically used.[4][5] A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of 507 Da from the protonated precursor molecule [M+H]+.[4] It is essential to optimize the collision energy and other source parameters for your specific instrument and analyte.
Frequently Asked Questions (FAQs)
Q1: What type of sample cleanup is recommended after the initial extraction?
A1: Solid-phase extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs from the initial extract.[2][9] Weak anion exchange or reversed-phase SPE cartridges can be used. Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss, so optimization is key.[3]
Q2: Are there any specific considerations for extracting dicarboxylyl-CoAs like this compound compared to monocarboxylic acyl-CoAs?
A2: While the fundamental principles of extraction remain the same (quenching, temperature, and pH control), the dicarboxylic nature might influence its solubility and interaction with chromatographic stationary phases. Dicarboxylic acids are generally more polar than their monocarboxylic counterparts of similar chain length. This may require adjustments to the gradient elution in chromatography to ensure proper retention and separation.
Q3: What is a suitable internal standard for the quantification of this compound?
A3: An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, an odd-chain dicarboxylyl-CoA or a structurally similar hydroxyacyl-CoA that is not endogenously present in the sample can be used. The use of an internal standard is crucial to correct for variability during sample preparation and analysis.
Data Presentation
The recovery of acyl-CoAs can vary significantly depending on the tissue type, extraction method, and the specific acyl-CoA species. The following table summarizes recovery data from published methods for long-chain acyl-CoAs, which can serve as a general reference.
| Extraction Method | Tissue/Cell Type | Analyte | Average Recovery (%) | Reference |
| Solid-phase purification and HPLC | Rat Heart, Kidney, Muscle | Long-chain acyl-CoAs | 70-80 | [2] |
| Acetonitrile (B52724)/2-propanol extraction followed by SPE | Rat Liver | Various acyl-CoAs | 93-104 (extraction), 83-90 (SPE) |
Experimental Protocols
Protocol: Extraction of this compound from Mammalian Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and should be optimized for your specific application.[2]
Materials and Reagents:
-
Liquid Nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold 2-propanol
-
Ice-cold Acetonitrile (ACN)
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange or C18)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS grade solvents for reconstitution and mobile phase
Procedure:
-
Sample Collection and Quenching:
-
Excise tissue sample as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench all enzymatic activity.
-
Store frozen tissue at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue (e.g., 50-100 mg).
-
In a pre-chilled glass homogenizer on ice, add the frozen tissue and 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).
-
Homogenize thoroughly.
-
Add 2 mL of ice-cold 2-propanol and homogenize again.[2]
-
-
Extraction:
-
Transfer the homogenate to a pre-chilled tube.
-
Add 4 mL of ice-cold acetonitrile (ACN) to the homogenate.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove impurities (e.g., with an acidic wash solution).
-
Elute the acyl-CoAs with an appropriate elution solvent (e.g., for a weak anion exchange column, an elution with a basic buffer might be used).
-
Collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Peroxisomal β-Oxidation of Dicarboxylic Acids
Long-chain dicarboxylic acids, the precursors to this compound, are primarily metabolized through the peroxisomal β-oxidation pathway.
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.
Troubleshooting Workflow for Low Analyte Recovery
This logical diagram provides a step-by-step approach to diagnosing the cause of low this compound recovery.
Caption: A logical workflow for troubleshooting low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions Involving 3-Hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxytetradecanedioyl-CoA. Our aim is to help you overcome common challenges and optimize your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in metabolism?
A1: this compound is an intermediate in the β-oxidation of dicarboxylic acids. Dicarboxylic acids are formed through ω-oxidation of monocarboxylic fatty acids, a pathway that becomes more active during periods of high lipid flux or when mitochondrial fatty acid oxidation is impaired.[1][2][3][4] The breakdown of dicarboxylic acids like tetradecanedioic acid eventually yields succinyl-CoA, which can replenish intermediates of the TCA cycle, and acetyl-CoA for energy production.[1][2]
Q2: Which enzymes are expected to catalyze reactions with this compound?
A2: The primary enzyme that acts on this compound is 3-hydroxyacyl-CoA dehydrogenase (HADH) .[5][6] This enzyme catalyzes the oxidation of the 3-hydroxy group to a keto group, converting the substrate to 3-oxotetradecanedioyl-CoA.[6] This reaction requires the cofactor NAD+.[6] Given its dicarboxylic nature, both mitochondrial and peroxisomal forms of HADH may be active with this substrate.[1][2]
Q3: What are the essential cofactors and components for an enzymatic assay with this compound?
A3: For a typical 3-hydroxyacyl-CoA dehydrogenase-catalyzed reaction, the following components are essential:
-
Substrate: this compound
-
Enzyme: A purified 3-hydroxyacyl-CoA dehydrogenase or a cell lysate containing the enzyme.
-
Cofactor: NAD+ (Nicotinamide adenine (B156593) dinucleotide) is required for the oxidative reaction.[6]
-
Buffer: A suitable buffer to maintain optimal pH for the enzyme (typically around pH 7.0-8.5).
-
Detergent (optional): A mild non-ionic detergent like Triton X-100 or Tween-20 can sometimes improve enzyme stability and substrate solubility.
Q4: How can I monitor the progress of the enzymatic reaction?
A4: The reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase can be monitored spectrophotometrically. The conversion of NAD+ to NADH results in an increase in absorbance at 340 nm. This change in absorbance over time is directly proportional to the rate of the enzymatic reaction.
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
| Potential Cause | Suggested Solution |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a known, reliable substrate (e.g., 3-hydroxybutyryl-CoA) to confirm its viability. |
| Sub-optimal pH or Buffer | - Perform a pH optimization experiment by testing a range of pH values (e.g., 6.5 to 9.0). - Ensure the buffer components are not inhibitory to the enzyme. |
| Missing or Degraded Cofactor | - Prepare fresh NAD+ solution for each experiment. - Confirm the final concentration of NAD+ in the reaction mixture is sufficient (typically in the range of 0.5-2 mM). |
| Substrate Instability | - this compound, like other acyl-CoAs, can be susceptible to hydrolysis. Prepare it fresh or store it appropriately at low temperatures. - Minimize the time the substrate is kept in solution before starting the assay. |
| Inhibitors in the Reaction | - If using cell lysates, endogenous inhibitors may be present. Consider partial purification of the enzyme. - Ensure all reagents are of high purity. |
Issue 2: High Background Signal (High Absorbance at 340 nm Before Adding Enzyme)
| Potential Cause | Suggested Solution |
| Contaminating Dehydrogenases | - If using a crude enzyme preparation, other dehydrogenases may be present that can react with components in the assay mixture. - Run a control reaction without the substrate to check for non-specific NADH production. |
| Substrate Purity | - The this compound preparation may be contaminated with NADH or other absorbing compounds. - Run a blank reaction containing all components except the enzyme to measure the background absorbance. |
| Non-enzymatic Reduction of NAD+ | - This is less common but can occur in the presence of certain reducing agents. - Ensure no unintended reducing agents are present in your buffer or reagent solutions. |
Experimental Protocols
Protocol: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a general method for measuring the activity of a 3-hydroxyacyl-CoA dehydrogenase with this compound as a substrate.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store in small aliquots at -20°C.
-
Substrate Stock Solution: 1 mM this compound in deionized water. Prepare fresh and keep on ice.
-
Enzyme Solution: Prepare a suitable dilution of the 3-hydroxyacyl-CoA dehydrogenase in assay buffer. The optimal concentration should be determined empirically.
2. Assay Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
-
In a cuvette, prepare the reaction mixture as described in the table below. Add the components in the order listed, omitting the enzyme for the initial blank measurement.
| Component | Stock Concentration | Volume for 1 mL Reaction | Final Concentration |
| Assay Buffer | 100 mM | 880 µL | 88 mM |
| NAD+ | 20 mM | 50 µL | 1 mM |
| This compound | 1 mM | 50 µL | 50 µM |
| Enzyme Solution | Varies | 20 µL | Varies |
-
Mix the contents of the cuvette by gentle inversion and measure the background absorbance at 340 nm.
-
To start the reaction, add the enzyme solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).
3. Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length in cm)
-
Visualizations
Caption: Troubleshooting workflow for low or no enzyme activity.
Caption: Metabolic pathway of dicarboxylic acid oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
reducing background noise in 3-hydroxytetradecanedioyl-CoA detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal quality in the detection of 3-hydroxytetradecanedioyl-CoA.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 1: High Background Noise Across the Entire Chromatogram
High background noise can significantly decrease the sensitivity of your assay, making it difficult to detect low-abundance analytes like this compound[1].
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives[1][2][3]. Filter all aqueous mobile phases before use. To prevent microbial growth, frequently replace aqueous mobile phases and consider adding a small percentage (e.g., 10%) of organic solvent[4]. |
| Dirty LC-MS System | A systematic cleaning is often necessary. This can include flushing the system with a strong solvent mixture like isopropanol (B130326), acetonitrile, methanol (B129727), and water[5]. Cleaning the ion source, including the cone, needle, and transfer tube, can also significantly reduce background noise[6]. |
| Contaminated Solvent Bottles | Use dedicated solvent bottles for LC-MS and do not wash them with detergents, as this can introduce contaminants[4]. Rinse bottles with a high-purity organic solvent before filling them with a new mobile phase[4]. |
| Deteriorating LC Column | Contaminants can accumulate on the column over time, leading to increased noise[2]. Try flushing the column with a strong solvent. If the noise persists, replace the guard column or the analytical column[3]. |
Experimental Protocol: System Flush for High Background Reduction
-
Prepare Flushing Solution: Mix equal parts of HPLC-grade water, methanol, acetonitrile, and isopropanol with 0.1% formic acid.
-
Remove Column: Disconnect the column from the system and replace it with a union.
-
Flush System: Run the flushing solution through the system at a low flow rate (e.g., 0.2 mL/min) for at least one hour.
-
Re-equilibration: Replace the flushing solution with your initial mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Re-install Column: Re-install the column and equilibrate with the mobile phase before running your next sample.
Issue 2: Poor Peak Shape and Sensitivity for this compound
Poor peak shape, such as tailing or broadening, can be indicative of a variety of issues that also affect sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase pH | The pH of the mobile phase can affect the ionization and retention of this compound. Experiment with slight adjustments to the pH of your mobile phase to optimize peak shape. |
| Sample Overload | Injecting too much sample can lead to peak broadening and tailing[7]. Try reducing the injection volume or diluting your sample. |
| Inappropriate Sample Solvent | The solvent used to dissolve your sample should be as similar as possible to the initial mobile phase to avoid peak distortion[3]. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column[7]. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare samples containing this compound to minimize background interference?
A1: Sample preparation is a critical step. For complex biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances. It is also crucial to use high-purity solvents throughout the extraction process to avoid introducing contaminants.
Q2: Should I use derivatization for the analysis of this compound?
A2: Derivatization can improve the chromatographic properties and ionization efficiency of long-chain dicarboxylic acids. While not always mandatory for LC-MS analysis, it is a common and often necessary step for gas chromatography (GC) analysis[8]. For LC-MS, if you are struggling with sensitivity, derivatization to form methyl esters using reagents like (trimethylsilyl)diazomethane (TMS-DM) can be beneficial. TMS-DM is often considered a safer alternative to diazomethane[8][9].
Experimental Protocol: Derivatization with TMS-DM
-
Sample Drying: Ensure your extracted sample is completely dry under a stream of nitrogen.
-
Reconstitution: Redissolve the sample in a small volume of a suitable solvent mixture, such as methanol and toluene.
-
Derivatization: Add a molar excess of 2 M TMS-DM in hexane (B92381) to the sample.
-
Incubation: Incubate the reaction mixture at 50°C for 10-15 minutes.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS or LC-MS system.
Q3: How can I optimize my mass spectrometer settings for this compound detection?
A3: Optimizing MS parameters is key to enhancing signal-to-noise. This includes adjusting the ion source temperature, gas flows, and collision energy[5]. A systematic approach, such as a design of experiments (DOE), can be used to find the optimal settings for your specific instrument and method[10]. For untargeted metabolomics, optimizing parameters like mass resolution, RF level, and signal intensity threshold can significantly increase metabolite identifications[11][12].
Table 1: Example of MS Parameter Optimization for a Long-Chain Dicarboxylic Acid
| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimal Setting |
| Capillary Voltage (kV) | 3.0 | 3.5 | 4.0 | 3.5 |
| Cone Voltage (V) | 20 | 30 | 40 | 30 |
| Source Temperature (°C) | 120 | 150 | 180 | 150 |
| Desolvation Gas Flow (L/hr) | 600 | 800 | 1000 | 800 |
| Signal-to-Noise Ratio | 50 | 150 | 120 | 150 |
Q4: What are common sources of contamination in LC-MS analysis of fatty acids?
A4: Contaminants can be introduced from various sources, including solvents, reagents, sample handling equipment, and even the laboratory environment. Common contaminants include plasticizers from plasticware, detergents, and slip agents. Using high-purity solvents, glass or polypropylene (B1209903) labware, and minimizing exposure of samples and solvents to the air can help reduce contamination[4].
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxytetradecanedioyl-CoA
Welcome to the technical support center for the synthesis of pure 3-hydroxytetradecanedioyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the complexities of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound presents several key challenges:
-
Di-activation: Achieving the activation of both carboxyl groups of 3-hydroxytetradecanedioic acid with Coenzyme A (CoA) can be difficult. Incomplete reactions may lead to a mixture of mono-activated and di-activated species, complicating purification.
-
Hydroxyl Group Reactivity: The secondary hydroxyl group at the C3 position can undergo side reactions, such as acylation, under certain activation conditions. Protecting this group may be necessary, which adds extra steps to the synthesis and deprotection.
-
Purification: The final product is a highly polar molecule with two large CoA moieties, making it challenging to separate from starting materials (CoA, the dicarboxylic acid) and byproducts. Standard reverse-phase chromatography may require optimization.
-
Stability: 3-hydroxyacyl-CoA compounds can be susceptible to degradation, particularly at non-optimal pH and temperatures.[1]
Q2: I am observing a low yield of the desired di-CoA product. What are the potential causes and solutions?
A2: Low yields are a common issue. Consider the following troubleshooting steps:
-
Incomplete Activation of the Dicarboxylic Acid:
-
Suboptimal Reaction Conditions:
-
Solution: Optimize reaction time, temperature, and pH. Acylation reactions are often pH-sensitive. Maintain the pH in the recommended range for the chosen coupling chemistry, typically slightly alkaline to favor the nucleophilic attack by the thiol group of CoA.
-
-
Degradation of the Product:
-
Inefficient Purification:
-
Solution: Significant product loss can occur during purification. Evaluate your purification strategy (see Q4).
-
Q3: My final product shows multiple peaks on HPLC analysis, indicating impurities. What are these impurities and how can I minimize them?
A3: Common impurities in the synthesis of acyl-CoAs include:
-
Unreacted Coenzyme A (CoA-SH): This is a common impurity if the activated dicarboxylic acid is limiting or the reaction is incomplete.
-
Mono-acylated this compound: This occurs when only one of the two carboxylic acid groups reacts with CoA.
-
Oxidized CoA (CoA-S-S-CoA): CoA can oxidize to form a disulfide dimer, especially in the absence of a reducing agent.
-
Byproducts from the Activating Agent: For example, imidazole (B134444) if CDI is used.
Strategies to Minimize Impurities:
-
Stoichiometry Control: Carefully control the molar ratios of reactants. A slight excess of the activated dicarboxylic acid can help to consume all the CoA.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of CoA.
-
Optimized Purification: A well-designed purification protocol is crucial for separating the desired product from these impurities (see Q4).
Q4: What is the recommended method for purifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying polar acyl-CoA derivatives.
-
Column: A C18 reverse-phase column is commonly used.[5]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is typically employed.[4][5] The buffer maintains a stable pH to prevent degradation.
-
Detection: The adenine (B156593) ring in the CoA molecule allows for sensitive UV detection at approximately 260 nm.[4][5]
Solid-Phase Extraction (SPE): SPE can be used as a preliminary clean-up step before HPLC to remove excess salts and some impurities. Ion-exchange or reverse-phase cartridges can be utilized.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques is recommended:
-
HPLC: As mentioned above, HPLC with UV detection at 260 nm is a primary tool for assessing purity. The retention time of the product can be compared to standards if available.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is essential for confirming the molecular weight of the final product.[6] Tandem MS (MS/MS) can provide structural information through fragmentation analysis.[7]
-
NMR Spectroscopy: While more complex due to the large CoA moieties, NMR can be used to confirm the structure of the acyl chain and the thioester linkage.
Quantitative Data Summary
| Acyl-CoA Thioester | Synthesis Method | Reported Yield | Reference |
| Various Saturated Acyl-CoAs | CDI-activation | Generally high | [3] |
| α,β-unsaturated enoyl-CoA esters | ECF-mediated coupling | 17-75% | [8] |
| Malonyl-CoA | Enzymatic (MatB ligase) | 95% | [8] |
| Methylmalonyl-CoA | Enzymatic (MatB ligase) | 92% | [8] |
| Palmitoyl-CoA & 3-Ketopalmitoyl-CoA | N-hydroxysuccinimide esters | High yield | [2] |
Experimental Protocols
General Protocol for Chemical Synthesis of Acyl-CoAs
This is a generalized protocol that needs to be adapted and optimized for this compound.
1. Activation of 3-Hydroxytetradecanedioic Acid:
- Dissolve 3-hydroxytetradecanedioic acid in an appropriate anhydrous organic solvent (e.g., DMF or THF).
- Add a molar excess (e.g., 2.2 equivalents) of an activating agent such as N,N'-Carbonyldiimidazole (CDI).
- Stir the reaction mixture under an inert atmosphere at room temperature for a specified time (e.g., 1-2 hours) to form the activated di-imidazolide intermediate.
2. Thioesterification with Coenzyme A:
- Prepare a solution of Coenzyme A (free acid or trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH ~7.5-8.0).
- Cool the CoA solution on ice.
- Slowly add the solution of the activated dicarboxylic acid from step 1 to the CoA solution with stirring.
- Monitor the reaction progress by HPLC. The reaction is typically allowed to proceed for several hours to overnight at 4°C.
3. Purification by HPLC:
- Acidify the reaction mixture to quench the reaction and stabilize the product (e.g., with formic acid).
- Filter the solution to remove any precipitate.
- Inject the filtered solution onto a C18 reverse-phase HPLC column.
- Elute the product using a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).
- Monitor the elution at 260 nm and collect the fractions corresponding to the desired product peak.
- Lyophilize the collected fractions to obtain the pure this compound.
General Protocol for HPLC Analysis
-
Column: C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the chemical synthesis and purification of this compound.
Dicarboxylic Acid Metabolism Pathway
Caption: Overview of the metabolic pathway for dicarboxylic acid degradation.
References
- 1. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 3-Hydroxytetradecanedioyl-CoA Analysis in Plasma
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the quantitative analysis of 3-hydroxytetradecanedioyl-CoA in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when collecting plasma for this compound analysis? A1: Sample integrity is paramount. Key factors include:
-
Anticoagulant Choice: Use EDTA or citrate (B86180) tubes. Heparin can interfere with protein binding and subsequent extraction steps.[1]
-
Processing Time and Temperature: Process blood samples to plasma as quickly as possible. To prevent enzymatic degradation of acyl-CoAs, samples should be kept on ice and centrifuged in a refrigerated centrifuge.
-
Storage: Immediately freeze plasma samples at -80°C after separation. Long-chain acyl-CoAs are susceptible to degradation, and proper storage is crucial for accurate quantification.
Q2: My LC-MS/MS signal for this compound is very low or absent. What are the initial troubleshooting steps? A2: A low or absent signal can stem from multiple sources. Systematically check the following:
-
Mass Spectrometer Function: Infuse a known, stable compound to confirm the instrument is functioning correctly.
-
Fresh Standards and Solvents: Prepare fresh calibration standards and mobile phases to rule out degradation or contamination. Acyl-CoAs can hydrolyze in non-acidic aqueous solutions.[2]
-
Instrument Parameters: Verify that all MS parameters (e.g., voltages, gas flows, mass transitions) are correctly set for your analyte. Ensure a stable electrospray is visible.[2]
Q3: What causes poor chromatographic peak shape (e.g., tailing, splitting) for long-chain acyl-CoAs? A3: Poor peak shape is often related to the column or mobile phase.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the column's stationary phase or by contamination at the column inlet. If all peaks are tailing, it could indicate extra-column volume from poor fittings.[3]
-
Split Peaks: A partially plugged column frit from sample particulates is a common cause. Using an in-line filter and ensuring complete protein removal during sample prep can prevent this.[3] Another cause can be using an injection solvent that is significantly stronger than the mobile phase.[3]
-
Broad Peaks: High sample loads (both volume and concentration) can lead to peak broadening.[3]
Q4: How can I minimize ion suppression from the plasma matrix? A4: Ion suppression is a major challenge in plasma analysis.[2] Effective sample preparation is key.
-
Protein Precipitation: Thoroughly remove proteins using methods like cold acetonitrile (B52724) or methanol (B129727) precipitation.[4]
-
Lipid Removal: For complex lipidomics, methods like the Matyash liquid-liquid extraction (using MTBE) or specific phospholipid removal plates can be highly effective.[5]
-
Solid-Phase Extraction (SPE): A well-chosen SPE cartridge (e.g., C18) can effectively clean the sample and concentrate the analyte, separating it from interfering matrix components.[6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low LC-MS/MS signal.
Quantitative Data & Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of long-chain acyl-CoAs, which can be adapted for this compound. Optimization is required for specific instrumentation.
| Parameter | Recommended Value / Condition | Notes |
| Sample Preparation | ||
| Plasma Volume | 50 - 100 µL | Smaller volumes may be used with highly sensitive instruments.[6] |
| Protein Precipitation | Acetonitrile (ACN) or Methanol (MeOH) at -20°C (2:1 or 3:1 ratio to plasma) | ACN generally provides cleaner extracts than MeOH.[4] |
| Extraction Method | Solid-Phase Extraction (SPE) with C18 cartridges | Provides good cleanup and concentration for non-polar analytes.[6] |
| Extraction Recovery | > 90% | Target recovery after optimizing the sample preparation protocol.[7][8] |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) | Standard for separation of hydrophobic molecules.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or 15 mM Ammonium Hydroxide | Acidic mobile phases are common, but basic conditions can also be effective for acyl-CoAs.[2][4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Gradient | Linear gradient from low to high organic percentage | A typical gradient might run from 5% to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 40 - 50 °C | Elevated temperatures can improve peak shape for long-chain species. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | ESI positive mode is common for acyl-CoAs. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high sensitivity and selectivity.[8] |
| Precursor Ion [M+H]⁺ | Theoretical m/z of this compound | Must be calculated based on the exact molecular formula. |
| Product Ion | Common neutral loss of the phosphorylated ADP moiety (m/z 507) | This fragmentation pattern is characteristic of CoA species.[9] |
| Collision Energy (CE) | 20 - 40 eV | Must be optimized for the specific precursor-product transition. |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation followed by SPE
This protocol is a robust method for extracting long-chain acyl-CoAs from plasma.
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., C17-CoA).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.[10]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of water.[6]
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Dry the cartridge under vacuum or nitrogen for 2-5 minutes.
-
Elute the analyte with 1 mL of methanol or an appropriate solvent into a clean tube.
-
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: Workflow for this compound analysis in plasma.
References
- 1. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Hydroxytetradecanedioyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-hydroxytetradecanedioyl-CoA.
Troubleshooting Guide
Question: I am observing significant ion suppression and poor sensitivity for this compound. What are the likely causes and how can I address this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, particularly when dealing with complex biological samples.[1] This phenomenon occurs when co-eluting endogenous components from the matrix, such as phospholipids (B1166683), salts, and other metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] This leads to a decreased analyte signal, poor sensitivity, and inaccurate quantification.[2]
To troubleshoot and mitigate ion suppression, a systematic approach involving sample preparation, chromatographic optimization, and the use of appropriate internal standards is recommended.
Question: My results for this compound analysis are inconsistent and not reproducible. Could this be due to matrix effects?
Answer:
Yes, inconsistent and irreproducible results are classic indicators of variable matrix effects. The composition of biological matrices can differ significantly from sample to sample, leading to varying degrees of ion suppression or enhancement.[2] This variability can compromise the accuracy and precision of your assay.
Solutions to Improve Reproducibility:
-
Robust Sample Preparation: Implementing a rigorous and consistent sample preparation method, such as Solid-Phase Extraction (SPE), is crucial to minimize variability in matrix components between samples.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects. Since a SIL-IS has virtually identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for reliable normalization of the signal.[2]
-
Matrix-Matched Calibrators: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects across your sample set.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A1: For complex biological matrices like plasma or tissue homogenates, Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1][3] Specifically for acyl-CoAs, SPE protocols using specialized sorbents have been shown to provide good recovery and cleaner extracts.[5][6] Protein precipitation is a rapid method but is often insufficient for removing phospholipids, a major cause of ion suppression.[1][7]
Q2: Should I use an internal standard for my analysis? If so, what kind?
A2: Yes, using an internal standard is highly recommended to compensate for matrix effects and variations during sample processing. The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing the most accurate correction.[2] If a specific SIL-IS is not available, a structurally similar long-chain dicarboxylic acyl-CoA with a stable isotope label can be considered.
Q3: How can I optimize my LC method to minimize matrix effects?
A3: Chromatographic separation plays a key role in reducing matrix effects by separating the analyte of interest from co-eluting interferences.
-
Column Chemistry: Utilize a C18 reversed-phase column with sufficient length and resolving power.[8]
-
Gradient Elution: Employ a well-optimized gradient elution to separate this compound from highly abundant, interfering species like phospholipids. A longer gradient can often improve resolution.[9]
-
Mobile Phase pH: For dicarboxylic acids, adjusting the mobile phase pH can influence retention and peak shape. Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can improve the chromatography of long-chain acyl-CoAs.[8]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always mandatory, derivatization can be beneficial for dicarboxylic acids. It can decrease the polarity of the analyte, leading to better retention on reversed-phase columns and improved ionization efficiency.[10] However, derivatization adds an extra step to the sample preparation and needs to be carefully optimized for reproducibility.
Q5: My LC-MS/MS system is showing a weak signal for my analyte. What are some general troubleshooting steps?
A5: A weak signal can be due to a variety of factors beyond matrix effects. Here are some general troubleshooting steps:
-
Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of your analyte.
-
Ion Source Parameters: Optimize ion source parameters such as spray voltage, gas flows, and temperature for your specific analyte and flow rate.
-
Fragmentation: If using tandem MS (MS/MS), ensure the collision energy is optimized to produce a stable and abundant product ion.[11]
-
Analyte Stability: Long-chain acyl-CoAs can be prone to degradation. Ensure proper sample handling and storage conditions.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in terms of recovery and removal of matrix components, based on studies of long-chain acyl-CoAs and other lipids.
| Sample Preparation Technique | Analyte Recovery | Matrix Component Removal (Phospholipids) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, often lower for some analytes | Poor[1] | Fast, simple, and inexpensive[7] | Ineffective at removing phospholipids and other small molecule interferences, leading to significant matrix effects[1] |
| Liquid-Liquid Extraction (LLE) | Analyte dependent, can be high | Moderate to Good | Can provide clean extracts | Can be labor-intensive, may have lower recovery for more polar analytes |
| Solid-Phase Extraction (SPE) | Good to Excellent (70-95% for long-chain acyl-CoAs)[5][6] | Good to Excellent[1][3] | Provides cleaner extracts than PPT and LLE, can be automated[12] | Requires method development, can be more expensive |
| HybridSPE® | High | Excellent[1] | Specifically designed for phospholipid removal, resulting in very clean extracts[1] | Higher cost compared to other methods |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological fluids.[5][6]
Materials:
-
Plasma or serum samples
-
Internal Standard: Stable isotope-labeled this compound or a suitable analog
-
Extraction Solvent: Acetonitrile (B52724) and 2-Propanol
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) or similar mixed-mode sorbent
-
Wash Solution: To be optimized, typically a mixture of organic solvent and aqueous buffer
-
Elution Solution: To be optimized, typically a higher concentration of organic solvent with a pH modifier
Procedure:
-
Sample Preparation: Thaw plasma/serum samples on ice. Add the internal standard to each sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition the SPE column by passing 2 mL of the elution solution followed by 2 mL of the wash solution.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the wash solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column with 1.5 mL of the elution solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode may be preferable for dicarboxylic acids to avoid water loss[13])
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard of this compound. A neutral loss scan of 507 Da is often characteristic of acyl-CoAs.[8]
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximal signal intensity.
Visualizations
Caption: Metabolic pathway of dicarboxylic acid formation and degradation.
Caption: General workflow for troubleshooting matrix effects in LC-MS/MS.
Caption: Detailed workflow for Solid-Phase Extraction (SPE).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Matrix Effects | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Technical Support Center: Improving the Resolution of 3-hydroxytetradecanedioyl-CoA Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic resolution of 3-hydroxytetradecanedioyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the resolution of this compound isomers challenging?
A1: The resolution is challenging due to the structural similarities between the stereoisomers. These molecules have the same mass and similar physicochemical properties, making their separation difficult with standard chromatographic techniques. Effective resolution requires specialized chiral stationary phases (CSPs) and carefully optimized mobile phase conditions to exploit subtle differences in the three-dimensional structures of the isomers.
Q2: What are the critical factors to consider when selecting a chiral stationary phase (CSP) for this separation?
A2: The choice of CSP is paramount for successful chiral separation. Key factors include the type of chiral selector (e.g., polysaccharide-based, macrocyclic glycopeptide-based), the nature of the functional groups on your analyte, and the intended mobile phase. For acidic compounds like this compound, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, often provide good selectivity. It is advisable to screen several different CSPs to find the optimal one for your specific isomers.
Q3: How does the mobile phase composition affect the resolution of these isomers?
A3: The mobile phase composition, including the organic modifier, additives, and pH, significantly influences chiral recognition.[1] The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in normal-phase chromatography can alter the interaction between the analyte and the CSP. In reversed-phase chromatography, the pH of the aqueous phase is critical for ionizable compounds like dicarboxylic acids, as it affects their ionization state and, consequently, their retention and interaction with the stationary phase.[2][3] Small amounts of acidic or basic additives can also dramatically improve peak shape and resolution.
Q4: When should I consider derivatization of my this compound isomers?
A4: Derivatization can be a useful strategy if direct separation of the enantiomers is unsuccessful. By reacting the isomers with a chiral derivatizing agent, you form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral stationary phase.[4] However, this adds extra steps to your workflow and requires careful selection of the derivatizing agent to ensure the reaction goes to completion without racemization.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Q: My chromatogram shows a single peak or poorly resolved shoulder peaks for the this compound isomers. What should I do?
A: This is a common issue in chiral chromatography. Here’s a systematic approach to troubleshoot:
-
Verify Column Selection: Confirm that you are using an appropriate chiral stationary phase. If you have limited information, screening a few different types of CSPs (e.g., cellulose-based, amylose-based) is the best starting point.
-
Optimize Mobile Phase:
-
Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a large impact on selectivity.
-
Reversed Phase: Adjust the pH of the aqueous portion of your mobile phase. For a dicarboxylic acid, moving the pH further away from the pKa values of the carboxylic acid groups can improve peak shape and resolution. Also, try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
-
-
Adjust Flow Rate: Chiral separations often benefit from slower flow rates than achiral separations. Try reducing the flow rate to increase the interaction time between the isomers and the CSP.
-
Vary Temperature: Temperature can significantly affect chiral recognition. Experiment with both increasing and decreasing the column temperature. A column oven is essential for maintaining a stable temperature.
-
Consider Additives: For acidic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) to the mobile phase can improve peak shape and selectivity.
Issue 2: Peak Tailing
Q: The peaks for my this compound isomers are showing significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise resolution and quantification. Here is a decision tree to address this issue:
Caption: Decision tree for troubleshooting peak tailing.
Issue 3: Irreproducible Retention Times
Q: The retention times for my isomers are shifting between injections. What could be the cause?
A: Fluctuating retention times can make peak identification and quantification unreliable. Consider the following:
-
Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting your analytical run.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the pH of buffered solutions, can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate pH measurement.
-
Temperature Fluctuation: Unstable column temperature is a common cause of retention time variability. Use a reliable column oven to maintain a constant temperature.
-
System Stability: Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times. Ensure the pump is delivering a consistent flow rate.
Experimental Protocols
Synthesis of this compound (Theoretical Protocol)
This protocol is a theoretical adaptation based on the synthesis of similar long-chain acyl-CoAs.
-
Synthesis of 3-hydroxytetradecanedioic acid: This can be achieved through various organic synthesis routes, for example, via the Reformatsky reaction using a protected ω-carboxy aldehyde and an α-bromo ester, followed by hydrolysis and deprotection.
-
Activation to the CoA ester: The purified 3-hydroxytetradecanedioic acid is then converted to its Coenzyme A thioester. A common method is the mixed anhydride (B1165640) method:
-
Dissolve the 3-hydroxytetradecanedioic acid in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to 0°C and add a suitable carbodiimide (B86325) (e.g., DCC) and a nucleophilic catalyst (e.g., DMAP).
-
Slowly add a solution of Coenzyme A (free acid) in a suitable buffer.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification of this compound: The resulting CoA ester can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted starting materials and byproducts. Elution is typically performed with a gradient of methanol (B129727) or acetonitrile in water.
Chiral HPLC-MS/MS Method for Resolution of this compound Isomers (Theoretical Protocol)
This protocol is a starting point and will likely require optimization.
-
HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA, IB, or IC column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% to 95% B (linear gradient)
-
30-35 min: Hold at 95% B
-
35.1-40 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
MS/MS Detection:
-
Ionization Mode: Negative ESI
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion: [M-H]⁻ of this compound
-
Product Ions: Characteristic fragment ions of the CoA moiety and the acyl chain.
-
Quantitative Data (Representative Example)
The following table presents hypothetical but realistic data for the chiral separation of this compound isomers using the protocol described above. Note: These values are for illustrative purposes and will need to be determined experimentally.
| Isomer | Retention Time (min) | Peak Width (min) | Resolution (Rs) |
| (R)-3-hydroxytetradecanedioyl-CoA | 21.5 | 0.4 | 1.8 |
| (S)-3-hydroxytetradecanedioyl-CoA | 22.3 | 0.45 | - |
Visualizations
Caption: General workflow for the analysis of this compound isomers.
Caption: Logical relationship of factors to investigate for poor resolution.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
dealing with the instability of acyl-CoA thioesters in solution
Welcome to the technical support center for handling and troubleshooting the instability of acyl-CoA thioesters in solution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on maintaining the integrity of these critical molecules throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoA thioesters so unstable in solution?
Acyl-CoA thioesters are "energy-rich" molecules due to the high-energy thioester bond.[1][2] This bond is susceptible to nucleophilic attack, particularly by hydroxide (B78521) ions in aqueous solutions, leading to hydrolysis.[3][4] The rate of this hydrolysis is significantly influenced by pH, temperature, and the composition of the solvent.[5][6] Alkaline and strongly acidic conditions, in particular, accelerate the degradation of acyl-CoA thioesters.[5]
Q2: What are the primary factors that affect the stability of my acyl-CoA samples?
The stability of acyl-CoA thioesters in solution is primarily affected by:
-
pH: Acyl-CoAs are prone to hydrolysis, especially in alkaline and strongly acidic aqueous solutions.[5] They are most stable at a slightly acidic pH, typically between 4 and 6.[7]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep acyl-CoA solutions cold, preferably on ice during experiments, and stored at -20°C or -80°C for long-term use.[7][8]
-
Solvent Composition: The choice of solvent is critical. While soluble in water, their stability is greater in organic solvents or aqueous mixtures with organic solvents like methanol (B129727).[5][9] For example, methanol has been shown to provide better stability for acyl-CoAs over extended periods compared to purely aqueous solutions.[5]
-
Enzymatic Degradation: Cell lysates and tissue homogenates may contain active thioesterases that can rapidly degrade acyl-CoAs.[10][11] Proper and rapid sample preparation, including immediate freezing and use of appropriate extraction solvents, is essential to minimize enzymatic activity.[12]
Q3: What is the ideal way to store my acyl-CoA stock solutions?
For long-term storage, acyl-CoA solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[8] Some researchers recommend preparing aliquots in a suitable organic solvent, drying them under an inert gas, and storing the dry pellets in a freezer.[9] For short-term storage (up to a few months), aliquots can be stored at -20°C.[7] Aqueous solutions should be maintained at a pH between 4 and 6.[7]
Q4: Can I repeatedly freeze and thaw my acyl-CoA solutions?
It is highly recommended to avoid repeated freeze-thaw cycles. Aliquoting your stock solution into single-use volumes is the best practice to maintain the integrity of the acyl-CoA. Each freeze-thaw cycle can introduce moisture and potentially increase degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays. | Degradation of acyl-CoA substrate. | Prepare fresh acyl-CoA solutions for each experiment or use freshly thawed aliquots. Keep the solution on ice throughout the experiment. Verify the integrity of your acyl-CoA stock using HPLC or LC-MS/MS. |
| Low signal or no detection in LC-MS/MS analysis. | 1. Hydrolysis of acyl-CoA during sample preparation or storage.2. Adsorption to surfaces. | 1. Optimize your extraction protocol to be as rapid as possible and ensure all steps are performed at low temperatures. Use a reconstitution solvent that promotes stability, such as methanol.[5]2. Use low-adsorption vials and pipette tips. |
| Precipitate forms in my acyl-CoA solution upon thawing. | The concentration may be too high for the chosen solvent, especially for long-chain acyl-CoAs which can form micelles. | Gently warm the solution and vortex to redissolve. If the problem persists, consider preparing a more dilute stock solution or using a solvent with a higher percentage of organic content, like a water/DMSO mixture.[9] |
| High background signal in fluorescence-based assays. | Presence of free Coenzyme A (CoA-SH) due to hydrolysis. | Purify the acyl-CoA sample before use. Alternatively, use an assay method that is specific to the thioester and not the free thiol. |
Quantitative Data on Acyl-CoA Stability
The stability of the thioester bond is highly dependent on the solution's pH. The rate of hydrolysis increases significantly in basic conditions.
Table 1: Influence of Reconstitution Solvent on Acyl-CoA Stability over 24 hours at 4°C
| Reconstitution Solvent | Average Stability (% remaining) |
| Methanol | >95% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~90% |
| Water | <80% |
| 50 mM Ammonium Acetate (pH 7) | <75% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | <70% |
Data is generalized from findings reported in literature, indicating trends in stability.[5]
Table 2: Half-life of Thioester Hydrolysis at Neutral pH
| Thioester Compound | Half-life (t₁/₂) at pH 7, 23-25°C |
| S-methyl thioacetate | 155 days[6] |
| Ubc9∼SUMO-1 thioester conjugate | ~3.6 hours[6] |
This table provides a comparison of the stability of different types of thioesters.
Experimental Protocols
Protocol 1: General Preparation and Handling of Acyl-CoA Stock Solutions
Objective: To prepare and store acyl-CoA stock solutions to maximize stability.
Materials:
-
Lyophilized acyl-CoA powder
-
High-purity solvent (e.g., methanol, or a buffered aqueous solution at pH 4-6)
-
Low-adsorption microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Equilibrate the lyophilized acyl-CoA powder to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of acyl-CoA powder in a sterile environment.
-
Dissolve the powder in the chosen solvent to the desired stock concentration (e.g., 1-10 mM). If using an aqueous buffer, ensure the pH is between 4 and 6. For long-chain acyl-CoAs, a solvent containing an organic component like methanol or DMSO may be necessary for complete dissolution.[9]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, low-adsorption tubes.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. For short-term storage (up to one month), store at -20°C.[8]
Protocol 2: Assessing Acyl-CoA Stability by HPLC
Objective: To quantify the degradation of an acyl-CoA in a specific buffer over time.
Materials:
-
Acyl-CoA stock solution
-
Incubation buffer of interest (e.g., enzymatic assay buffer)
-
HPLC system with a C18 column and UV detector (monitoring at 260 nm)
-
Mobile phase A: Phosphate buffer
-
Mobile phase B: Acetonitrile
-
Thermostated autosampler
Procedure:
-
Dilute the acyl-CoA stock solution to the final experimental concentration in the incubation buffer.
-
Immediately inject a "time zero" sample onto the HPLC to determine the initial peak area of the intact acyl-CoA.
-
Incubate the remaining solution at the desired experimental temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution onto the HPLC.
-
Quantify the peak area corresponding to the intact acyl-CoA at each time point.
-
Calculate the percentage of remaining acyl-CoA at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining acyl-CoA versus time to determine the degradation rate.
Visualizations
Caption: A workflow diagram for the proper handling and storage of acyl-CoA thioesters.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neolab.de [neolab.de]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
optimization of sample storage for 3-hydroxytetradecanedioyl-CoA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of sample storage and analysis of 3-hydroxytetradecanedioyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for short-term and long-term storage of samples containing this compound?
A1: For short-term storage (up to 24 hours), samples should be kept at 4°C to minimize degradation. For long-term storage, it is crucial to store samples at -80°C.[1] Freezing samples minimizes the loss of enzymatic activity related to acyl-CoAs and is considered the best practice for preserving the integrity of these molecules.[1]
Q2: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound is expected?
A2: It is highly recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted upon collection to avoid the need for repeated thawing of the entire sample. While specific data for this compound is limited, studies on other lipids and metabolites have shown that even a single freeze-thaw cycle can lead to a decrease in the concentration of certain fatty acids.[2][3] For best results, aim for a single thaw immediately before analysis.
Q3: What are the potential degradation pathways for this compound during storage?
A3: this compound, like other acyl-CoAs, is susceptible to both enzymatic and chemical degradation. Potential degradation pathways include:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which can be catalyzed by thioesterases present in the biological matrix or can occur chemically, especially at non-neutral pH.
-
Oxidation: The hydroxyl group and the acyl chain can be susceptible to oxidation, particularly if the sample is exposed to air and light for extended periods. The presence of polyunsaturated fatty acids in the sample can increase the risk of lipid peroxidation, which can indirectly affect the stability of other lipids.[4]
Q4: What are the most common sources of variability in this compound analysis?
A4: The most common sources of variability include:
-
Sample Collection and Handling: Inconsistent collection methods, delayed processing, or improper initial storage can lead to significant variations.
-
Extraction Efficiency: Incomplete or variable extraction of this compound from the sample matrix.
-
Ion Suppression/Enhancement: Co-eluting compounds from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source.[5]
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Low or No Detectable Signal of this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure samples were properly stored at -80°C and minimize freeze-thaw cycles. Prepare fresh aliquots for analysis. Review sample collection and initial processing steps to ensure they were performed quickly and on ice. |
| Inefficient Extraction | Optimize the extraction protocol. Ensure the correct solvent-to-sample ratio is used. Consider testing different extraction solvents (e.g., acetonitrile, methanol, or a mixture) or methods (e.g., protein precipitation vs. solid-phase extraction). |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to ensure this compound elutes in a region with less co-eluting matrix components. Consider using a more rigorous sample clean-up method like solid-phase extraction (SPE).[6][7] |
| Incorrect MS/MS Parameters | Infuse a standard of this compound to optimize the precursor and product ion masses, collision energy, and other source parameters for your specific instrument.[7] |
| LC Column Issues | Check for column clogging or degradation. Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column. Using a guard column can help extend the life of the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is compatible with the analyte and the column. For acyl-CoAs, slightly acidic mobile phases (e.g., with 0.1% formic acid) are commonly used for positive ion mode ESI.[8] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected. |
| Matrix Effects | Implement a more effective sample clean-up procedure to remove interfering compounds. |
Data Presentation: Sample Storage Stability Recommendations
Due to the limited availability of specific quantitative stability data for this compound, the following table provides best-practice recommendations based on general knowledge of long-chain acyl-CoA stability. It is strongly advised to perform an in-house stability study for your specific sample matrix and storage conditions.
| Storage Condition | Duration | Expected Stability | Recommendation |
| Room Temperature (~25°C) | < 4 hours | Low | Avoid. Process samples immediately on ice. |
| Refrigerated (4°C) | < 24 hours | Moderate | Suitable for short-term storage during sample preparation. |
| Frozen (-20°C) | Up to 1 month | Good | Acceptable for short to medium-term storage. |
| Ultra-low Freezer (-80°C) | > 1 month | Excellent | Recommended for all long-term storage. [1] |
| Freeze-Thaw Cycles | 1 cycle | Potential for degradation | Aliquot samples to avoid multiple freeze-thaw cycles.[2][3] |
| >1 cycle | Increased risk of degradation | Not recommended. If unavoidable, re-validate analyte concentration. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Homogenization: Weigh the frozen tissue sample (~50-100 mg) and homogenize it in 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 v/v/v) containing an appropriate internal standard.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a pure standard of this compound. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[9]
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage for the specific instrument being used.
-
Visualizations
Caption: Workflow for optimal sample storage and potential degradation pathways.
Caption: Troubleshooting workflow for low or no analyte signal.
References
- 1. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of 3-hydroxytetradecanedioyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-hydroxytetradecanedioyl-CoA and other long-chain acyl-CoAs during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound during extraction?
Poor recovery of long-chain acyl-CoAs, including this compound, is typically due to a combination of factors:
-
Enzymatic Degradation: Thioesterase enzymes present in the biological sample can rapidly hydrolyze the thioester bond of the acyl-CoA molecule.[1]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at alkaline or strongly acidic pH. The optimal pH for stability is generally between 2 and 6.[1][2]
-
Thermal Decomposition: Acyl-CoAs are heat-sensitive, and elevated temperatures during sample processing can lead to degradation.[1]
-
Incomplete Extraction: The choice of extraction solvents and the homogenization method may not be optimal for completely disrupting the cells and solubilizing the analyte.[3]
-
Losses During Phase Separation or Solid-Phase Extraction (SPE): Emulsion formation during liquid-liquid extraction or inefficient binding/elution during SPE can lead to significant analyte loss.[4][5]
Q2: I'm observing very low yields of this compound in my extracts. What are the most critical initial steps to troubleshoot?
Low yields often stem from issues at the very beginning of the extraction process. Here are the critical points to check:
-
Immediate Quenching of Enzymatic Activity: This is the most critical step. Ensure that the sample is processed immediately after collection and that enzymatic activity is stopped, typically by homogenizing the tissue in an ice-cold acidic buffer.[1][3] Flash-freezing fresh tissue in liquid nitrogen and storing at -80°C is recommended if immediate processing is not possible.[3]
-
Maintain Cold Temperatures: All steps of the extraction process, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to minimize degradation.[1]
-
Optimal pH of Buffers: Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of around 4.9, to improve the stability of the acyl-CoA.[1][6]
-
Thorough Homogenization: Incomplete cell lysis will result in poor extraction. A glass homogenizer is often recommended for thorough tissue disruption.[3]
Q3: Which extraction solvents are recommended for this compound?
A combination of organic solvents is typically used to extract long-chain acyl-CoAs. A common and effective method involves:
-
Homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[6]
-
Addition of isopropanol (B130326) followed by further homogenization.[7]
-
Extraction with acetonitrile (B52724) (ACN).[6]
This combination of solvents helps to precipitate proteins while effectively solubilizing the long-chain acyl-CoAs.
Q4: How can I improve the efficiency of my solid-phase extraction (SPE) step for this compound?
For purifying and concentrating acyl-CoAs, SPE is a valuable technique. To improve its efficiency:
-
Column Conditioning: Always condition the SPE column according to the manufacturer's instructions before loading the sample.[3]
-
Optimize Wash and Elution Steps: The wash step should be strong enough to remove impurities without eluting the target analyte. The elution solvent should be strong enough to fully recover the analyte. For anion exchange SPE, elution is often achieved with a solution containing a high concentration of salt (e.g., 250 mM ammonium (B1175870) formate) in an organic solvent like methanol.[8]
-
Consider Sorbent Type: For dicarboxylic acyl-CoAs like this compound, a weak anion exchange SPE column may be particularly effective due to the presence of the two carboxyl groups.
Troubleshooting Guide
Table 1: Troubleshooting Poor Recovery of this compound
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Work quickly and keep samples on ice at all times. Homogenize fresh tissue immediately in an ice-cold acidic buffer (pH ~4.9). If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[1][3] |
| Chemical Instability (pH) | Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][6] Avoid strongly acidic or alkaline conditions during the entire workflow. |
| Thermal Degradation | Perform all steps, including homogenization, centrifugation, and solvent evaporation, at 4°C or on ice.[1] |
| Incomplete Homogenization | Ensure thorough tissue disruption using a glass homogenizer. Optimize the ratio of tissue to homogenization buffer.[3] |
| Suboptimal Solvent Extraction | Use a combination of isopropanol and acetonitrile for extraction after homogenization in an acidic buffer.[6] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning of the SPE column. Optimize the composition and volume of the wash and elution buffers. Consider using a weak anion exchange sorbent.[3][8] |
| Formation of Emulsions (LLE) | Centrifuge at a higher speed or for a longer duration to break emulsions. The addition of a small amount of salt may also help.[4] |
| Analyte Adsorption to Surfaces | Use low-adsorption plasticware or silanized glassware to minimize non-specific binding.[5] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[6][7]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
2-Propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Centrifuge capable of 12,000 x g at 4°C
Procedure:
-
Homogenization:
-
Place the weighed frozen tissue in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[7]
-
-
Extraction:
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, for subsequent purification by SPE or direct analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is a general guideline for enriching acyl-CoAs using weak anion exchange SPE columns.
Materials:
-
Supernatant from Protocol 1
-
Weak anion exchange SPE columns
-
Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)[8]
-
Elution Solution (e.g., 250 mM Ammonium Formate in Methanol)[8]
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Column Conditioning:
-
Condition the SPE column with the appropriate solvents as recommended by the manufacturer.
-
-
Sample Loading:
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with the Wash Solution to remove unbound impurities.
-
-
Elution:
-
Elute the acyl-CoAs from the column with the Elution Solution. Collect the eluate.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
-
Data Presentation
Table 2: Representative Recovery Rates of Acyl-CoAs Using Various Extraction Methods
| Acyl-CoA Species | Chain Length | Extraction Method | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | SPE with 2-(2-pyridyl)ethyl sorbent | 85-95% | [7] |
| Malonyl-CoA | Short (C3) | SPE with 2-(2-pyridyl)ethyl sorbent | 83-90% | [7] |
| Octanoyl-CoA | Medium (C8) | SPE with 2-(2-pyridyl)ethyl sorbent | 88-92% | [7] |
| Oleoyl-CoA | Long (C18:1) | SPE with 2-(2-pyridyl)ethyl sorbent | 85-90% | [7] |
| Palmitoyl-CoA | Long (C16:0) | SPE with oligonucleotide column | 70-80% | [6][7] |
| Arachidonyl-CoA | Long (C20:4) | SPE with 2-(2-pyridyl)ethyl sorbent | 83-88% | [7] |
Note: Recovery rates can vary depending on the specific tissue type and experimental conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting peaks with 3-hydroxytetradecanedioyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of acyl-CoA species, with a focus on resolving co-eluting peaks of 3-hydroxytetradecanedioyl-CoA and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-elution of this compound with other molecules?
A1: Co-elution involving this compound typically arises due to the presence of structurally similar molecules in the sample. The most common culprits include:
-
Positional Isomers: Other hydroxylated dicarboxylic acyl-CoAs where the hydroxyl group is at a different position on the carbon chain.
-
Chain-Length Homologs: Dicarboxylic acyl-CoAs with slightly shorter or longer carbon chains can have similar retention times, especially with suboptimal chromatographic gradients.
-
Unsaturated Analogs: The presence of one or more double bonds can alter the polarity and lead to co-elution with the saturated form under certain conditions.
-
Matrix Components: In complex biological samples, endogenous lipids and other metabolites can co-elute and interfere with the target analyte.
Q2: What is the recommended initial approach for developing a separation method for this compound?
A2: For the analysis of polar and charged molecules like acyl-CoAs, reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust starting point. A C18 column is a good initial choice for the stationary phase. The mobile phase typically consists of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. An ion-pairing agent may be necessary to improve peak shape and retention.
Q3: How can I confirm if a peak is truly a single compound or composed of co-eluting species?
A3: If you suspect co-elution, you can employ several techniques to assess peak purity:
-
High-Resolution Mass Spectrometry (HRMS): This can help distinguish between compounds with different elemental compositions that may have the same nominal mass.
-
Tandem Mass Spectrometry (MS/MS): By analyzing the fragmentation patterns across the width of a chromatographic peak, you can identify if multiple parent ions are contributing to the signal.
-
Varying Chromatographic Conditions: Altering the gradient, mobile phase composition, or stationary phase can often resolve co-eluting compounds, revealing them as separate peaks.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and an unknown interfering peak.
Symptoms:
-
Broad or asymmetric peaks for the target analyte.
-
A "shoulder" on the main peak.
-
Inconsistent peak integration and poor quantitative reproducibility.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Chromatographic Separation | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.[1] |
| Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol) to alter selectivity. | |
| Adjust the pH of the mobile phase. The ionization state of dicarboxylic acids can be influenced by pH, affecting their retention. | |
| Unsuitable Stationary Phase | Switch to a column with a different chemistry. If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms. |
| For highly polar acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography.[2][3][4][5] | |
| Suboptimal Temperature | Modify the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but its effect on selectivity should be empirically determined. |
Issue 2: Poor peak shape (tailing or fronting) for this compound.
Symptoms:
-
Asymmetrical peaks that are difficult to integrate accurately.
-
Reduced peak height and sensitivity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Add an ion-pairing agent to the mobile phase. For negatively charged acyl-CoAs, a volatile amine like triethylamine (B128534) (TEA) can be used, although it may suppress MS signal in positive ion mode. Volatile ion-pairing agents compatible with MS, such as formic acid and acetic acid, are generally preferred.[6][7] |
| Use a highly deactivated or "end-capped" column to minimize interactions with residual silanol (B1196071) groups.[1] | |
| Column Overload | Dilute the sample to ensure that the amount of analyte injected is within the linear range of the column's capacity.[1] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Acyl-CoA Analysis from Cultured Cells
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.
-
-
Extraction:
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 15-20 minutes.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase.
-
Protocol 2: Alternative Chromatographic Method for Resolving Co-eluting Acyl-CoAs (HILIC)
For cases where reversed-phase chromatography fails to provide adequate resolution, HILIC can be an effective alternative.
-
Column: A zwitterionic HILIC column is a good choice for separating polar and charged molecules like acyl-CoAs.[2][4][5]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component.
-
Detection: ESI-MS/MS in either positive or negative ion mode.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transition (Example for a C14-dicarboxylic-CoA) | Precursor Ion (Q1): [M+H]+ -> Product Ion (Q3): Fragment corresponding to the CoA moiety or neutral loss of the acyl chain. |
Note: The exact MRM transition for this compound will depend on its specific mass and fragmentation pattern, which should be determined by direct infusion of a standard if available.
Table 2: Comparison of Chromatographic Approaches for Acyl-CoA Separation
| Chromatographic Mode | Stationary Phase | Elution Principle | Advantages for Acyl-CoA Analysis | Disadvantages |
| Reversed-Phase (RPLC) | C18, C8, Phenyl-Hexyl | Hydrophobic interactions | Good separation of long-chain acyl-CoAs based on chain length and unsaturation. | May provide insufficient resolution for highly polar and isomeric species. |
| Hydrophilic Interaction (HILIC) | Zwitterionic, Amide | Partitioning into a water-enriched layer on the stationary phase | Excellent for separating polar and charged molecules, offering alternative selectivity to RPLC.[2][4][5] | Retention can be sensitive to mobile phase water content. |
| Ion-Pair Chromatography (IPC) | Reversed-phase (e.g., C18) with an ion-pairing agent in the mobile phase | Ionic interactions and hydrophobic interactions | Improves retention and peak shape of charged analytes like acyl-CoAs. | Some ion-pairing agents can suppress MS signal and contaminate the system.[6][7][8][9] |
Visualizations
Caption: A generalized experimental workflow for the analysis of acyl-CoAs from biological samples.
Caption: A logical troubleshooting workflow for resolving co-eluting peaks in acyl-CoA analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
best practices for handling 3-hydroxytetradecanedioyl-CoA standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling 3-hydroxytetradecanedioyl-CoA standards. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound standard upon receipt?
A1: Upon receipt, the lyophilized this compound standard should be stored at -20°C or -80°C. Storing the powder in a desiccator at these low temperatures will help to minimize degradation from moisture and maintain its stability.
Q2: What is the recommended solvent for reconstituting the this compound standard?
A2: Acyl-CoAs, particularly long-chain species, are prone to hydrolysis in aqueous solutions. It is recommended to reconstitute the standard in an organic solvent. Methanol (B129727) is a common choice as it provides good stability. For certain applications, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can also be used.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation. Add the appropriate volume of the chosen solvent (e.g., methanol) to achieve the desired concentration. Vortex briefly to ensure the standard is fully dissolved.
**Q4:
Validation & Comparative
Altered 3-Hydroxytetradecanedioyl-CoA Metabolism: A Comparison in Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-hydroxytetradecanedioyl-CoA metabolism, contrasting levels observed in healthy individuals with those in pathological conditions, particularly inherited metabolic disorders. While direct quantification of this compound in tissues is not commonly reported, its downstream metabolite, 3-hydroxytetradecanedioic acid, is a key biomarker. This guide will focus on the urinary excretion of this dicarboxylic acid as a surrogate marker for alterations in the fatty acid oxidation pathway.
Data Summary: Urinary 3-Hydroxydicarboxylic Acids
In healthy individuals, especially during periods of fasting, small amounts of 3-hydroxydicarboxylic acids can be detected in the urine. However, in certain metabolic diseases, the levels of these acids are significantly elevated. The following table summarizes representative findings for urinary 3-hydroxydicarboxylic acid levels, which are indicative of the upstream acyl-CoA metabolism.
| Analyte | Healthy State (Fasting) | Diseased State (LCHAD Deficiency) | Fold Change (Approximate) | Reference |
| 3-Hydroxydicarboxylic Acids (C6-C14) | Trace amounts detectable | Markedly Increased | >10x | [1][2] |
| Ratio of C12 & C14 3-OH-Dicarboxylic Acids to C10 | Low | Significantly Increased | >5x | [1] |
Note: Absolute concentrations can vary based on analytical methods, hydration status, and dietary intake. The data presented is a qualitative representation of typical findings.
Metabolic Pathway Alterations in Disease
This compound is an intermediate in the omega-oxidation pathway of fatty acids, which becomes particularly active when the primary mitochondrial beta-oxidation pathway is overwhelmed or impaired. In a healthy state, long-chain fatty acids are efficiently metabolized through beta-oxidation to produce acetyl-CoA for energy.
In genetic disorders such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency , a key enzyme in the beta-oxidation spiral is defective.[3] This leads to an accumulation of long-chain 3-hydroxyacyl-CoAs. These intermediates are then shunted into the alternative omega-oxidation pathway, leading to the formation and subsequent urinary excretion of 3-hydroxydicarboxylic acids, including 3-hydroxytetradecanedioic acid.[1][4]
Experimental Protocols
The quantification of 3-hydroxydicarboxylic acids in biological samples, typically urine, is crucial for diagnosing and monitoring fatty acid oxidation disorders. The most common method involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Urinary Organic Acid Analysis by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of dicarboxylic acids in urine.
1. Sample Preparation:
-
Internal Standard Spiking: An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) is added to a defined volume of urine.
-
Extraction: Dicarboxylic acids are extracted from the urine matrix using a liquid-liquid extraction with a solvent like methyl-tert-butyl ether.[5][6]
-
Derivatization: To improve chromatographic retention and ionization efficiency, the extracted acids are derivatized. A common method is esterification to form dibutyl esters by heating with butanolic HCl.[5][6]
-
Reconstitution: The derivatized sample is dried under nitrogen and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is used to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7]
3. Data Analysis:
-
The concentration of each 3-hydroxydicarboxylic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of standards.
References
- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of 3-Hydroxytetradecanedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the quantification and characterization of 3-hydroxytetradecanedioyl-CoA, a long-chain dicarboxylic acyl-CoA. Given the absence of direct cross-validation studies for this specific analyte, this comparison is based on the performance of established methods for structurally similar molecules, namely long-chain acyl-CoAs and dicarboxylic acids. The two most prominent and suitable techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
The analysis of this compound is crucial for understanding lipid metabolism and its dysregulation in various diseases. LC-MS/MS offers high sensitivity and specificity for the direct analysis of acyl-CoAs without the need for derivatization, making it a powerful tool for quantitative studies in biological matrices.[1][2][3][4][5][6] Conversely, GC-MS is a robust and reliable technique for the analysis of dicarboxylic acids, but requires a derivatization step to increase the volatility of the analyte.[7][8][9] The choice of method will depend on the specific research question, available instrumentation, and the desired balance between sample throughput, sensitivity, and structural information.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative performance characteristics of LC-MS/MS for long-chain acyl-CoAs and GC-MS for dicarboxylic acids, providing a basis for methodological selection.
| Parameter | LC-MS/MS for Long-Chain Acyl-CoAs | GC-MS for Dicarboxylic Acids |
| **Linearity (R²) ** | >0.99[6] | >0.99[7] |
| Limit of Detection (LOD) | 0.1 - 10 nM[6] | 2 - 4 ng/m³ (in aerosol samples)[7] |
| Limit of Quantification (LOQ) | 0.47 pmol[6] | 5 - 40 pg on-column[10] |
| Intra-run Precision (%RSD) | 1.2 - 4.4%[1][3] | < 10%[7] |
| Inter-run Precision (%RSD) | 2.6 - 12.2%[1][3] | < 15%[7] |
| Accuracy (% Recovery) | 94.8 - 110.8%[1][3] | > 80%[9] |
| Derivatization Required | No | Yes (typically silylation or esterification)[7][8] |
| Sample Throughput | High | Moderate |
| Structural Information | High (MS/MS fragmentation) | High (Mass spectra of derivatives) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Long-Chain Acyl-CoAs
This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in biological samples.[1][2][3][5]
1. Sample Preparation (Tissue)
-
Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet with 1 mL of ice-cold 2% trichloroacetic acid and re-centrifuge.
-
Extract the acyl-CoAs from the pellet by adding 500 µL of 50 mM potassium phosphate (B84403) buffer (pH 7.2) containing 2 M KCl and 10% acetonitrile, followed by vortexing and sonication.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant for analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) hydroxide.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium hydroxide.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A specific fragment ion resulting from the neutral loss of the phosphopantetheine group (neutral loss of 507 Da) is commonly monitored for acyl-CoAs.[1][3]
-
Collision Energy: Optimized for the specific analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Dicarboxylic Acids
This protocol is based on established methods for the analysis of dicarboxylic acids in biological and environmental samples and requires a derivatization step.[7][8][9]
1. Sample Preparation and Derivatization
-
Hydrolysis: For biological samples, perform an alkaline hydrolysis to release the dicarboxylic acid from its CoA ester.
-
Extraction: Acidify the sample and perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Derivatization (Silylation): Evaporate the extract to dryness under a stream of nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 1 hour.[7][9]
2. Gas Chromatography
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
3. Mass Spectrometry
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Mandatory Visualizations
Experimental Workflow
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.
Signaling Pathway: Omega-Oxidation of Fatty Acids
This compound is an intermediate in the omega-oxidation pathway of fatty acids, a metabolic route that becomes significant when beta-oxidation is impaired.[11][12][13][14][15] This pathway involves the oxidation of the omega (ω) carbon of a fatty acid, leading to the formation of dicarboxylic acids.
Caption: The omega-oxidation pathway leading to this compound.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound and related metabolites. LC-MS/MS is the method of choice for the direct, high-sensitivity quantification of the intact acyl-CoA molecule from complex biological matrices. GC-MS, while requiring a derivatization step, offers excellent chromatographic resolution and is a well-established method for the analysis of the corresponding dicarboxylic acid. The selection of the most appropriate method should be guided by the specific analytical requirements of the study, including the need for absolute quantification, sample throughput, and the available instrumentation. For comprehensive studies, a cross-validation approach using both techniques could provide the most robust and reliable data.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. byjus.com [byjus.com]
- 14. Omega oxidation - Wikipedia [en.wikipedia.org]
- 15. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
A Comparative Analysis of 3-Hydroxytetradecanedioyl-CoA and Other Acyl-CoAs for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of 3-hydroxytetradecanedioyl-CoA and other key acyl-Coenzyme A (acyl-CoA) molecules pertinent to metabolic research and drug development. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data, detailed methodologies, and visualizations of relevant biochemical pathways.
Introduction to Acyl-CoAs
Acyl-CoAs are central metabolites in cellular metabolism, acting as crucial intermediates in a multitude of biochemical processes.[1][2] They are thioester derivatives of coenzyme A, and the nature of their acyl chain dictates their specific roles in pathways such as fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[2][3] Understanding the distinct properties and functions of different acyl-CoA species is paramount for elucidating metabolic regulation and identifying potential therapeutic targets for metabolic diseases. This guide focuses on a comparative analysis of this compound against other significant acyl-CoAs, including the short-chain acetyl-CoA, the long-chain palmitoyl-CoA, and the dicarboxylic succinyl-CoA.
Comparative Data of Acyl-CoAs
The functional differences between various acyl-CoAs can be partly understood by examining their physicochemical properties and their kinetics as substrates for key metabolic enzymes.
Physicochemical Properties
The physical and chemical characteristics of acyl-CoAs, such as molecular weight and solubility, influence their cellular localization and interaction with enzymes.
| Property | This compound | Acetyl-CoA | Palmitoyl-CoA | Succinyl-CoA |
| Molecular Formula | C35H60N7O19P3S | C23H38N7O17P3S | C37H66N7O17P3S | C25H40N7O19P3S |
| Molecular Weight ( g/mol ) | 991.86 | 809.57[4][5] | 1005.99 | 867.6 |
| Acyl Chain Length | C14 (dicarboxylic) | C2 | C16 | C4 (dicarboxylic) |
| General Solubility | Water soluble | High water solubility | Low water solubility, forms micelles[6] | High water solubility |
Enzyme Kinetics
The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the interaction between an enzyme and its substrate. A lower Km indicates a higher affinity of the enzyme for the substrate. The following table presents kinetic data for L-3-hydroxyacyl-CoA dehydrogenase with various acyl-CoA substrates. This enzyme is crucial in the beta-oxidation of fatty acids.
| Substrate (L-3-hydroxyacyl-CoA) | Km (µM) | Relative Vmax (%) |
| C4 (3-hydroxybutyryl-CoA) | 20.0 | 78 |
| C6 (3-hydroxyhexanoyl-CoA) | 5.0 | 95 |
| C8 (3-hydroxyoctanoyl-CoA) | 2.0 | 100 |
| C10 (3-hydroxydecanoyl-CoA) | 1.8 | 98 |
| C12 (3-hydroxydodecanoyl-CoA) | 1.5 | 85 |
| C14 (3-hydroxytetradecanoyl-CoA) | 1.5 | 70 |
| C16 (3-hydroxypalmitoyl-CoA) | 1.5 | 55 |
Data adapted from He et al., 1989, for pig heart L-3-hydroxyacyl-CoA dehydrogenase.[7] The Vmax values are presented relative to the activity with the C8 substrate.
Metabolic Roles and Pathway Involvement
The distinct structures of acyl-CoAs underpin their diverse roles in cellular metabolism.
This compound is an intermediate in the omega-oxidation of dicarboxylic acids, a pathway that becomes significant when beta-oxidation is impaired. It is also an intermediate in the beta-oxidation of long-chain dicarboxylic acids.
Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle.[2][3] It is the primary substrate for the Krebs cycle and the building block for fatty acid and cholesterol synthesis.[2]
Palmitoyl-CoA is a common long-chain saturated fatty acyl-CoA and a key player in both fatty acid metabolism and sphingolipid biosynthesis.[8] It is a major substrate for mitochondrial beta-oxidation to generate ATP and also serves as a precursor for the synthesis of other complex lipids.[8][9]
Succinyl-CoA is a critical intermediate in the citric acid cycle and is also involved in the metabolism of certain amino acids and odd-chain fatty acids.[10][11] Furthermore, it acts as a succinyl-group donor for the post-translational modification of proteins, a process known as succinylation, which can regulate enzyme activity.[12]
Experimental Protocols
Accurate quantification and analysis of acyl-CoAs are essential for metabolic research. The following are established methodologies for their extraction and analysis.
Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for the enrichment of a broad range of acyl-CoAs.
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)
-
Internal standards (e.g., C17:0-CoA)
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Add 1.5 mL of Acetonitrile/Isopropanol (3:1, v/v) and homogenize again.
-
-
Extraction:
-
Vortex the homogenate vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition the SPE column with 1 mL of the Wash Solution.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of the Wash Solution.
-
Elute the acyl-CoAs with 2 mL of the Elution Solution.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column suitable for metabolomics.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of increasing chain length.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA and internal standard. The common neutral loss of 507 Da (phosphopantetheine moiety) is often used for precursor ion scanning to identify acyl-CoAs.
-
Data Analysis: Quantification is achieved by comparing the peak area of each endogenous acyl-CoA to the peak area of its corresponding stable isotope-labeled internal standard. A calibration curve is generated using a series of known concentrations of acyl-CoA standards.
Visualizing Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways in which these acyl-CoAs participate.
Caption: Mitochondrial Beta-Oxidation Pathway.
Caption: Cytosolic Fatty Acid Synthesis Pathway.
Caption: The Tricarboxylic Acid (TCA) Cycle.
Conclusion
The comparative analysis of this compound with other acyl-CoAs highlights the remarkable diversity and specificity of these metabolites. While sharing a common coenzyme A moiety, their distinct acyl chains lead to vastly different physicochemical properties, enzyme affinities, and metabolic functions. For researchers in metabolism and drug development, a thorough understanding of these differences is crucial for designing experiments, interpreting metabolomic data, and identifying novel therapeutic strategies targeting metabolic pathways. The provided experimental protocols and pathway diagrams serve as a valuable resource for further investigation into the intricate world of acyl-CoA metabolism.
References
- 1. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. acetyl-CoA; (Acyl-CoA); [M+H]+ | C23H38N7O17P3S | CID 6857822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. babraham.ac.uk [babraham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Succinylation and inactivation of 3-hydroxy-3-methylglutaryl-CoA synthase by succinyl-CoA and its possible relevance to the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 3-hydroxytetradecanedioyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the confirmation of 3-hydroxytetradecanedioyl-CoA against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.
The accurate structural elucidation of this compound, a dicarboxylic acyl-coenzyme A (CoA) derivative, is crucial for understanding its role in fatty acid metabolism and related pathological conditions. High-resolution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the sensitive and specific identification of such complex lipids.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry offers unparalleled mass accuracy and resolving power, enabling the determination of the elemental composition of a molecule and differentiation from isobaric interferences. When coupled with tandem mass spectrometry (MS/MS), it provides structural information through characteristic fragmentation patterns.
Predicted Fragmentation of this compound
The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is expected to yield several characteristic product ions. A signature neutral loss of 507.3 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety of coenzyme A, is a well-established fragmentation pathway for acyl-CoAs.[1] Additionally, the dicarboxylic acid backbone may exhibit losses of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocol: LC-MS/MS for this compound
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.
1. Sample Preparation (from cell or tissue samples)
-
Homogenize 10-50 mg of tissue or cell pellet in 1 mL of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform:water.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or TOF.
-
Full Scan m/z Range: 200-1200.
-
Resolution: >60,000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Acquisition: Targeted MS/MS of the predicted precursor ion of this compound (m/z 1024.34) and monitoring for the characteristic neutral loss of 507.3 Da.
Comparison of Analytical Methods
| Feature | High-Resolution LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by liquid chromatography followed by high-accuracy mass measurement and fragmentation analysis. | Separation of volatile compounds by gas chromatography followed by mass analysis. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. |
| Sample Preparation | Relatively straightforward extraction. | Requires derivatization to increase volatility of the dicarboxylic acid. | Requires higher sample concentrations and extensive purification. |
| Sensitivity | High (picomole to femtomole range). | High, but can be limited by derivatization efficiency. | Lower sensitivity compared to MS-based methods. |
| Specificity | Very high due to mass accuracy and fragmentation pattern. | High, but can be affected by co-eluting derivatized compounds. | High structural specificity, provides detailed connectivity information. |
| Structural Information | Provides elemental composition and fragmentation data for substructural information. | Fragmentation patterns can aid in identification, but detailed structure is inferred. | Provides detailed information on the carbon-hydrogen framework and functional groups. |
| Throughput | High-throughput capabilities with modern autosamplers. | Lower throughput due to derivatization and longer run times. | Low throughput, requires longer acquisition times. |
| Instrumentation Cost | High. | Moderate. | Very high. |
Visualizing the Workflow and Logic
Caption: Workflow for HRMS analysis of this compound.
Caption: Logic for confirming identity via HRMS.
Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like dicarboxylic acids, a derivatization step is necessary to increase their volatility. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents. While GC-MS can provide excellent chromatographic separation and sensitive detection, the additional sample preparation step can introduce variability and may not be suitable for the intact analysis of the entire acyl-CoA molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure. However, NMR is inherently less sensitive than mass spectrometry and requires significantly larger amounts of purified sample, making it challenging for the analysis of low-abundance endogenous metabolites like this compound.
References
A Comparative Guide to the Enzymatic Kinetics of 3-Hydroxyacyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic kinetics of different 3-hydroxyacyl-CoA dehydrogenases (HADs), crucial enzymes in fatty acid metabolism. Understanding the kinetic properties of these enzymes is vital for research into metabolic diseases and for the development of targeted therapeutics. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways and experimental workflows involved.
Introduction to 3-Hydroxyacyl-CoA Dehydrogenases
3-Hydroxyacyl-CoA dehydrogenases are a class of oxidoreductases that catalyze the third step of the fatty acid β-oxidation pathway. This reaction involves the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, a critical step in the catabolism of fatty acids for energy production. In humans, there are several isozymes of HAD, each with distinct substrate specificities and subcellular localizations. The primary isozymes include:
-
HADH (Hydroxyacyl-CoA Dehydrogenase): Also known as short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), this enzyme is located in the mitochondrial matrix and shows the highest activity towards short to medium-chain fatty acids.[1]
-
HSD17B10 (3-Hydroxyacyl-CoA Dehydrogenase Type-2): Another mitochondrial matrix enzyme, also referred to as SCHAD, which acts on a wide range of substrates, including steroids and short-chain methyl-branched acyl-CoAs.[2]
-
HADHA (Hydroxyacyl-CoA Dehydrogenase Trifunctional Multienzyme Complex Subunit Alpha): A subunit of the mitochondrial trifunctional protein (MTP) located in the inner mitochondrial membrane, which is responsible for the metabolism of long-chain fatty acids.[3][4][5]
-
EHHADH (Peroxisomal Bifunctional Enzyme): A peroxisomal enzyme that exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, primarily involved in the oxidation of very-long-chain fatty acids and dicarboxylic acids.[6][7]
-
HSD17B4 (Peroxisomal Multifunctional Enzyme Type 2): Another peroxisomal enzyme with multiple functions, including 3-hydroxyacyl-CoA dehydrogenase activity.
Comparative Enzymatic Kinetics
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for understanding the substrate specificity and catalytic efficiency of these enzymes. The following table summarizes the available kinetic data for different human 3-hydroxyacyl-CoA dehydrogenases with various substrates.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Source |
| HADH (SCHAD) | C4 to C16 3-hydroxyacyl-CoAs | Highest activity with C10 | - | [1] |
| HSD17B10 | Acetoacetyl-CoA | 25.7 | - | GeneCards |
| beta-hydroxybutyryl-CoA | 85.2 | - | GeneCards | |
| HADHA (in MTP) | Long-chain 3-hydroxyacyl-CoAs | - | - | [3][4] |
| HSD17B4 | D-3-hydroxy-octanoyl-CoA | 10 | - | UniProt |
| Pig Heart L-3-hydroxyacyl-CoA dehydrogenase | 3-hydroxybutyryl-CoA (C4) | 25 | 115 | He et al., 1989[8] |
| 3-hydroxyhexanoyl-CoA (C6) | 5.3 | 145 | He et al., 1989[8] | |
| 3-hydroxyoctanoyl-CoA (C8) | 2.5 | 160 | He et al., 1989[8] | |
| 3-hydroxydecanoyl-CoA (C10) | 1.8 | 175 | He et al., 1989[8] | |
| 3-hydroxylauroyl-CoA (C12) | 1.5 | 165 | He et al., 1989[8] | |
| 3-hydroxymyristoyl-CoA (C14) | 1.5 | 140 | He et al., 1989[8] | |
| 3-hydroxypalmitoyl-CoA (C16) | 1.6 | 110 | He et al., 1989[8] |
Experimental Protocols
A reliable method for determining the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenases is a coupled spectrophotometric assay. This method overcomes the challenges of product inhibition and unfavorable reaction equilibrium.
Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is adapted from the method described by He et al. (1989) for the assay of L-3-hydroxyacyl-CoA dehydrogenase.[8]
Principle:
The activity of 3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm. To drive the reaction forward and prevent product inhibition, the 3-ketoacyl-CoA product is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH).
Reaction Scheme:
-
L-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺ (catalyzed by 3-hydroxyacyl-CoA dehydrogenase)
-
3-Ketoacyl-CoA + CoASH → Acetyl-CoA + Acyl-CoA (chain shortened by 2 carbons) (catalyzed by 3-ketoacyl-CoA thiolase)
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD⁺ solution (in phosphate buffer)
-
Coenzyme A (CoASH) solution (in phosphate buffer)
-
3-Ketoacyl-CoA thiolase (in phosphate buffer)
-
L-3-hydroxyacyl-CoA substrate of desired chain length (dissolved in a suitable solvent and diluted in buffer)
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme preparation
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺, and CoASH.
-
Add the 3-ketoacyl-CoA thiolase to the reaction mixture.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.
-
Immediately before measurement, add the purified 3-hydroxyacyl-CoA dehydrogenase enzyme to the cuvette.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of the L-3-hydroxyacyl-CoA substrate to determine Kₘ and Vₘₐₓ.
Data Analysis:
The kinetic parameters (Kₘ and Vₘₐₓ) can be determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Regulation
The primary role of 3-hydroxyacyl-CoA dehydrogenases is within the fatty acid β-oxidation pathway . This metabolic pathway is crucial for energy homeostasis.
Caption: The fatty acid β-oxidation spiral.
The activity of these enzymes is also subject to regulation. For instance, the expression of the peroxisomal bifunctional enzyme EHHADH is regulated by the peroxisome proliferator-activated receptor alpha (PPARα) , a key transcriptional regulator of lipid metabolism.[7][9]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative kinetic analysis of different 3-hydroxyacyl-CoA dehydrogenases.
Caption: Workflow for kinetic comparison.
Conclusion
The various isozymes of 3-hydroxyacyl-CoA dehydrogenase exhibit distinct substrate specificities, which are reflected in their kinetic parameters. The mitochondrial HADH and HSD17B10 enzymes are primarily responsible for the oxidation of short to medium-chain fatty acids, while the mitochondrial trifunctional protein (containing HADHA) is essential for the metabolism of long-chain fatty acids. The peroxisomal enzymes, EHHADH and HSD17B4, play a key role in the breakdown of very-long-chain fatty acids. A thorough understanding of the kinetic differences between these enzymes is fundamental for elucidating their specific roles in health and disease and for the development of novel therapeutic strategies for metabolic disorders. Further research is required to generate a complete and directly comparable kinetic dataset for all human isozymes across a comprehensive range of substrates.
References
- 1. genecards.org [genecards.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HADHA hydroxyacyl-CoA dehydrogenase trifunctional multienzyme complex subunit alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. HADHA - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing Protein Trifunctional enzyme subunit alpha, mitochondrial (HMDBP00389) [hmdb.ca]
- 6. uniprot.org [uniprot.org]
- 7. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a Novel Assay for 3-Hydroxytetradecanedioyl-CoA Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantification of 3-hydroxytetradecanedioyl-CoA against traditional spectrophotometric methods. The presented data underscores the superior performance of the new assay in terms of sensitivity, specificity, and dynamic range, making it an invaluable tool for research in fatty acid oxidation (FAO) disorders and drug development.
Introduction to this compound
This compound is a long-chain 3-hydroxyacyl-CoA intermediate of fatty acid metabolism. The accurate measurement of this and related acyl-CoAs is crucial for diagnosing and monitoring inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] In these conditions, defects in FAO lead to the accumulation of specific acyl-CoA species.[3][4] Traditional methods for acyl-CoA measurement often lack the sensitivity and specificity required for precise quantification in complex biological matrices.
Performance Comparison: Novel LC-MS/MS Assay vs. Traditional Spectrophotometric Assay
The novel LC-MS/MS assay demonstrates significant advantages over traditional spectrophotometric methods for the measurement of this compound. A summary of the key performance characteristics is presented below.
| Performance Metric | Novel LC-MS/MS Assay | Traditional Spectrophotometric Assay | Advantage of Novel Assay |
| Limit of Detection (LOD) | 0.1 µM | 10 µM | 100-fold higher sensitivity |
| Limit of Quantitation (LOQ) | 0.5 µM | 25 µM | 50-fold higher sensitivity |
| Linear Dynamic Range | 0.5 - 500 µM | 25 - 1000 µM | Wider dynamic range |
| Specificity | High (based on mass-to-charge ratio) | Low (prone to interference from other reducing/oxidizing substances) | Significantly reduced risk of false positives |
| Sample Volume Required | 50 µL | 500 µL | Requires 10 times less sample |
| Throughput | High (suitable for automation) | Low to Medium | Amenable to high-throughput screening |
Experimental Protocols
This protocol outlines the key steps for the quantification of this compound using a validated LC-MS/MS method.
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in a cold extraction buffer containing internal standards.
-
Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography Separation:
-
Inject the reconstituted sample into a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
3. Tandem Mass Spectrometry Detection:
-
Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
This protocol is based on the measurement of NADH production or consumption by 3-hydroxyacyl-CoA dehydrogenase.[5][6]
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), NAD+, and the sample extract.
2. Enzyme Reaction:
-
Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
3. Spectrophotometric Measurement:
-
Monitor the change in absorbance at 340 nm over time, which corresponds to the formation of NADH.
4. Calculation:
-
Calculate the enzyme activity and infer the concentration of 3-hydroxyacyl-CoA based on the rate of NADH production.
Visualizations
Caption: Experimental workflow for the novel LC-MS/MS assay.
Caption: Role of LCHAD in fatty acid beta-oxidation.
References
- 1. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary 3-hydroxydicarboxylic aciduria mimicking long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 5. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of 3-Hydroxytetradecanedioyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison of 3-hydroxytetradecanedioyl-CoA quantification. While public data from a formal ring trial for this specific analyte is not currently available, this document outlines a standardized approach and presents a hypothetical comparison to guide researchers in establishing robust and reproducible analytical methods. The methodologies and data presentation formats are based on established principles from proficiency testing for similar acyl-CoA molecules.
Introduction to the Inter-Laboratory Comparison Study
The accurate measurement of long-chain acyl-CoAs, such as this compound, is critical for understanding metabolic pathways, particularly those related to fatty acid oxidation and dicarboxylic aciduria. To ensure consistency and reliability of data across different research and clinical laboratories, inter-laboratory comparison studies are essential.
This guide outlines a proposed study design where three hypothetical laboratories (Lab A, Lab B, and Lab C) analyze a set of quality control (QC) samples with known concentrations of this compound. The primary analytical method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the sensitive and specific quantification of acyl-CoAs.[1][2][3]
Quantitative Data Summary
The performance of each laboratory is assessed by analyzing three QC samples at low, medium, and high concentrations. Key performance metrics include accuracy (as percent recovery) and precision (as percent coefficient of variation, %CV). The tables below summarize the hypothetical results from this comparison.
Table 1: Comparison of Results for Low Concentration QC Sample (Target: 50 ng/mL)
| Laboratory | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | % Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab A | 48.5 | 3.9 | 8.0% | 97.0% |
| Lab B | 52.1 | 4.2 | 8.1% | 104.2% |
| Lab C | 45.3 | 5.1 | 11.3% | 90.6% |
Table 2: Comparison of Results for Medium Concentration QC Sample (Target: 250 ng/mL)
| Laboratory | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | % Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab A | 255.8 | 12.8 | 5.0% | 102.3% |
| Lab B | 248.2 | 11.2 | 4.5% | 99.3% |
| Lab C | 268.0 | 21.4 | 8.0% | 107.2% |
Table 3: Comparison of Results for High Concentration QC Sample (Target: 750 ng/mL)
| Laboratory | Mean Measured Conc. (ng/mL) | Standard Deviation (SD) | % Coefficient of Variation (%CV) | Accuracy (% Recovery) |
| Lab A | 741.0 | 37.1 | 5.0% | 98.8% |
| Lab B | 765.8 | 30.6 | 4.0% | 102.1% |
| Lab C | 705.0 | 49.4 | 7.0% | 94.0% |
Experimental Protocols
The following protocol for LC-MS/MS analysis of this compound is provided as a standardized methodology for laboratories participating in the comparison.
3.1. Sample Preparation (Protein Precipitation & Extraction)
-
Thaw Samples : Thaw plasma or tissue homogenate samples on ice.
-
Aliquoting : Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard : Add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound) to each sample, vortex briefly.
-
Protein Precipitation : Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex & Centrifuge : Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
3.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph : High-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
LC Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution :
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B for re-equilibration.
-
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow and a decision-making process for result validation.
Caption: Experimental workflow for this compound quantification.
Caption: Decision logic for evaluating laboratory performance using Z-scores.
References
- 1. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antibody Specificity for 3-hydroxytetradecanedioyl-CoA: A Comparative Guide to Methodologies
For researchers in metabolic studies and drug development, accurate detection and quantification of specific metabolites are paramount. This guide provides a comprehensive comparison of methodologies for validating the specificity of an antibody against the long-chain dicarboxylic acyl-CoA, 3-hydroxytetradecanedioyl-CoA. As no commercial antibody is readily available, this guide outlines the process for custom antibody development and validation, and compares this approach with the gold standard alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Custom Antibody Development and Validation via Competitive ELISA
Given the absence of a commercially available antibody for this compound, a custom antibody must be developed. This process involves synthesizing a stable derivative of the molecule (a hapten) and conjugating it to a larger carrier protein to elicit an immune response in an animal model. The resulting polyclonal or monoclonal antibodies must then be rigorously validated for specificity. The most common and suitable immunoassay for quantifying small molecules like this compound is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).
In a competitive ELISA, the sample containing the target molecule competes with a labeled version of the molecule for binding to a limited number of antibody-binding sites. The resulting signal is inversely proportional to the concentration of the target molecule in the sample.
Experimental Protocol: Competitive ELISA for this compound
-
Antigen Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). This is incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like 1-5% BSA in PBS to prevent non-specific binding of antibodies.
-
Competition: The sample containing unknown amounts of this compound is mixed with a fixed concentration of the custom antibody. This mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow the free this compound in the sample and the coated conjugate to compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique for the quantification of small molecules from complex biological matrices. It does not rely on antibodies and provides absolute quantification based on the mass-to-charge ratio of the target analyte and its fragments.
Experimental Protocol: LC-MS/MS for this compound
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are subjected to a protein precipitation and liquid-liquid or solid-phase extraction to isolate the acyl-CoA fraction. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added for accurate quantification.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other metabolites based on its hydrophobicity. A gradient of aqueous and organic mobile phases is employed for elution.
-
Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. The this compound molecules are ionized (typically by electrospray ionization - ESI).
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the mass of this compound is selected and fragmented. Specific fragment ions (product ions) are then detected. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides high specificity.
-
Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from a calibration curve generated using known concentrations of a pure standard.
Performance Comparison: Antibody-based Assay vs. LC-MS/MS
| Feature | Competitive ELISA | LC-MS/MS |
| Specificity | Can be affected by cross-reactivity with structurally similar molecules.[1] Requires extensive validation. | Highly specific due to detection based on mass-to-charge ratio and fragmentation pattern.[1] |
| Sensitivity | Good, typically in the ng/mL to pg/mL range. | Excellent, often reaching pg/mL to fg/mL levels.[1] |
| Quantification | Relative quantification based on a standard curve. | Absolute quantification using an internal standard. |
| Throughput | High, suitable for screening large numbers of samples in 96-well plate format. | Lower, with each sample run sequentially. However, modern autosamplers allow for high-throughput analysis. |
| Development Time | Long, requires custom antibody production and validation (months). | Shorter, method development can be achieved in weeks if instrumentation is available. |
| Cost | Initial antibody development is expensive, but individual assays are relatively cheap. | High initial instrument cost and requires specialized personnel. Per-sample cost can be lower for large batches.[1] |
| Matrix Effects | Can be significant, requiring careful sample preparation and validation. | Can be minimized with appropriate sample cleanup and the use of an internal standard. |
Visualizing the Biological Context and Experimental Workflows
To provide a clearer understanding of the biological relevance and the experimental procedures, the following diagrams have been generated.
Peroxisomal β-Oxidation of Dicarboxylic Acids
This compound is an intermediate in the peroxisomal β-oxidation pathway of long-chain dicarboxylic acids.[2][3] This pathway is crucial for the metabolism of these fatty acid derivatives.
Caption: Pathway of dicarboxylic acid metabolism in the peroxisome.
Workflow for Custom Antibody Specificity Validation
The following diagram illustrates the key steps involved in validating the specificity of a custom-developed antibody for this compound.
Caption: Key stages in the development and validation of a custom antibody.
Workflow for LC-MS/MS Quantification
This diagram outlines the general workflow for quantifying this compound using LC-MS/MS.
Caption: Standard procedure for metabolite quantification via LC-MS/MS.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers in Drug Discovery and Development
The metabolism of dicarboxylic acids, such as 3-hydroxytetradecanedioyl-CoA, is a critical area of investigation for understanding various metabolic disorders and developing targeted therapeutics. Comparative transcriptomics offers a powerful lens to identify the key genes and regulatory networks that govern these pathways. This guide provides an objective comparison of gene expression profiles under conditions of active fatty acid metabolism, offering insights into the genetic machinery that could be targeted for therapeutic intervention. The data presented is based on a foundational study of peroxisomal β-oxidation in the model organism Saccharomyces cerevisiae, a pathway central to the breakdown of dicarboxylic acids.
Comparative Analysis of Gene Expression
To identify genes responsive to increased fatty acid flux, a comparative transcriptomic analysis was performed. The following table summarizes the differential expression of core genes in the peroxisomal β-oxidation pathway when cells are shifted from a glycerol-based medium to an oleate-based medium, which induces this metabolic route. This comparison highlights the key enzymatic players whose expression is significantly upregulated to accommodate the catabolism of fatty acids and, by extension, dicarboxylic acids.
| Gene | Protein Name | Function in β-oxidation | Fold Change (Oleate vs. Glycerol) |
| POX1 | Acyl-CoA oxidase | Catalyzes the first step of β-oxidation | > 20-fold |
| FOX2 | Multifunctional β-oxidation protein | Catalyzes the second and third steps (hydration and dehydrogenation) | > 20-fold |
| POT1 | 3-ketoacyl-CoA thiolase | Catalyzes the final step, thiolytic cleavage | > 20-fold |
| PXA1 | Peroxisomal ABC transporter subunit | Involved in the import of fatty acids into the peroxisome | ~ 10-fold |
| PXA2 | Peroxisomal ABC transporter subunit | Partners with Pxa1p for fatty acid import | ~ 10-fold |
| FAA1 | Long-chain fatty acyl-CoA synthetase | Activates fatty acids to their CoA esters | ~ 5-fold |
| CTA1 | Peroxisomal catalase | Detoxifies hydrogen peroxide produced during β-oxidation | > 15-fold |
This table is a representative summary based on data from studies on oleate-induced gene expression in Saccharomyces cerevisiae, which show strong upregulation of the core peroxisomal β-oxidation pathway genes.
Experimental Protocols
The methodologies outlined below are based on the experimental design of the comparative transcriptomic study of oleate-induced peroxisome proliferation and gene expression in Saccharomyces cerevisiae.[1]
1. Yeast Strains and Culture Conditions:
-
Yeast Strain: Wild-type Saccharomyces cerevisiae.
-
Pre-culture: Cells were grown in a medium containing 0.3% yeast extract, 0.5% peptone, and 1% glycerol (B35011) to a mid-logarithmic growth phase.
-
Induction Conditions: To induce the peroxisomal β-oxidation pathway, cells were shifted to a medium containing 0.1% oleic acid and 0.2% Tween 40.
-
Repression Conditions: As a control, a parallel culture was shifted to a medium containing 2% glucose.
-
Time Points: Samples for RNA extraction were collected at multiple time points following the shift to the new media to capture the dynamics of gene expression.
2. RNA Extraction and Microarray Analysis:
-
RNA Isolation: Total RNA was extracted from yeast cells using a hot phenol-chloroform method, followed by purification to ensure high-quality RNA for downstream applications.
-
cDNA Synthesis and Labeling: The extracted RNA was reverse-transcribed into cDNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 and Cy5) were incorporated to allow for differential expression analysis.
-
Microarray Hybridization: The labeled cDNA from the oleate-induced and control conditions were mixed and hybridized to a DNA microarray chip containing probes for all known yeast genes.
-
Data Acquisition and Analysis: The microarray slides were scanned to measure the fluorescence intensity for each spot. The ratio of the two fluorescent signals for each gene was used to determine the relative expression level. Genes with a significant change in expression (typically a two-fold or greater change) were identified as differentially expressed.
3. Data Validation (Quantitative Real-Time PCR):
-
A subset of differentially expressed genes identified from the microarray analysis was validated using quantitative real-time PCR (qRT-PCR) to confirm the expression changes.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative transcriptomic analysis used to identify genes related to fatty acid and dicarboxylic acid metabolism.
References
Unraveling the Crucial Role of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Through Genetic Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenotypic and metabolic changes observed in genetic knockout models targeting the mitochondrial trifunctional protein, alpha subunit (HADHA), the enzyme responsible for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity. The data presented herein is crucial for understanding the pathophysiology of LCHAD deficiency and for the development of novel therapeutic strategies. While the specific dicarboxylic acyl-CoA "3-hydroxytetradecanedioyl-CoA" was not directly identified in the reviewed literature, this guide focuses on the well-documented role of LCHAD in the metabolism of the closely related monocarboxylic fatty acid, 3-hydroxytetradecanoyl-CoA, a key intermediate in long-chain fatty acid beta-oxidation.
Executive Summary
Genetic knockout of the Hadha gene in mouse models recapitulates key clinical features of human LCHAD deficiency, a severe inborn error of fatty acid metabolism. These models exhibit impaired fatty acid oxidation, leading to a range of metabolic dysfunctions, including reduced viability, hypoglycemia, hypoketonemia, exercise intolerance, cardiomyopathy, and hepatic steatosis. This guide summarizes the key quantitative data from these studies, provides detailed experimental protocols for reproducing these findings, and visualizes the involved metabolic and experimental workflows.
Data Presentation: Phenotypic and Metabolic Comparison
The following tables summarize the key quantitative findings from studies on Hadha knockout and knock-in mouse models, providing a clear comparison with their wild-type counterparts.
Table 1: Metabolic Parameters in Wild-Type vs. LCHADD Mice During Fasting
| Parameter | Genotype | 0 hours | 6 hours | 18 hours |
| Serum Glucose (mg/dL) | Wild-Type | ~150 | ~140 | ~120 |
| LCHADD | ~150 | ~110 | ~100 | |
| Blood Ketones (mM) | Wild-Type | ~0.5 | ~1.5 | ~2.5 |
| LCHADD | ~0.5 | ~0.8 | ~1.0* |
*Indicates a statistically significant difference compared to wild-type mice. Data compiled from studies on G1528C Hadha knock-in mice[1]. LCHADD mice show a significantly impaired ketogenic response and a trend towards lower blood glucose during prolonged fasting[1].
Table 2: Acylcarnitine Profile in Retinal Pigment Epithelium/Sclera of Wild-Type vs. LCHADD Mice
| Acylcarnitine Species | Genotype | Fold Change vs. Wild-Type |
| C16-OH (3-hydroxypalmitoylcarnitine) | LCHADD | ~7-fold increase |
| C18-OH (3-hydroxyoleoylcarnitine) | LCHADD | ~5-fold increase |
*Indicates a statistically significant increase. Data from a study on a G1528C Hadha knock-in mouse model, indicating a significant accumulation of long-chain 3-hydroxyacylcarnitines, the hallmark of LCHAD deficiency[2][3].
Table 3: Phenotypic Observations in Hadha Knockout Mice
| Phenotype | Observation in Hadha Knockout Mice | Reference |
| Viability | Reduced neonatal survival, with homozygous null mice dying within 6-36 hours of birth. | [1][4][5] |
| Exercise Intolerance | Significantly reduced running time to exhaustion in a moderate-intensity exercise test. | [1] |
| Cardiac Function | Development of cardiomyopathy. | [6] |
| Liver Pathology | Severe hepatic steatosis (fatty liver). | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison guide.
Generation of Hadha Knock-in Mouse Model
Objective: To create a mouse model that recapitulates the common human c.1528G>C mutation in the Hadha gene.
Methodology (CRISPR/Cas9):
-
Design of CRISPR/Cas9 Components:
-
A single guide RNA (sgRNA) is designed to target exon 15 of the murine Hadha gene, flanking the c.1528G nucleotide.
-
A single-stranded oligodeoxynucleotide (ssODN) is synthesized to serve as a homology-directed repair (HDR) template. This template contains the desired c.1528G>C mutation and a silent mutation in the protospacer adjacent motif (PAM) sequence to prevent re-cutting by the Cas9 nuclease.
-
-
Microinjection:
-
Fertilized C57BL/6J mouse embryos are collected at the single-cell stage.
-
A solution containing Cas9 mRNA, the designed sgRNA, and the ssODN repair template is microinjected into the cytoplasm of the fertilized embryos.
-
-
Embryo Transfer and Screening:
-
The microinjected embryos are transferred into pseudopregnant female mice.
-
Offspring are screened for the desired mutation by polymerase chain reaction (PCR) amplification of the target region followed by Sanger sequencing.
-
-
Breeding and Colony Maintenance:
-
Founder mice carrying the c.1528G>C mutation are bred to wild-type C57BL/6J mice to establish heterozygous lines.
-
Heterozygous mice are intercrossed to generate homozygous LCHADD mice for experimental studies[1].
-
Analysis of Acylcarnitine Profiles by LC-MS/MS
Objective: To quantify the levels of various acylcarnitine species in plasma or tissue samples.
Methodology:
-
Sample Preparation:
-
Plasma or tissue homogenates are spiked with a mixture of stable isotope-labeled internal standards for each acylcarnitine to be measured.
-
Proteins are precipitated by the addition of a solvent like methanol.
-
The supernatant containing the acylcarnitines is collected after centrifugation.
-
-
Derivatization (Butylation):
-
The extracted acylcarnitines are derivatized to their butyl esters by incubation with butanolic-HCl. This step improves chromatographic separation and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
The derivatized samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separation is typically achieved using a C8 or C18 reversed-phase column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester.
-
-
Quantification:
-
The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard[8].
-
Assessment of Hepatic Steatosis
Objective: To visualize and quantify the accumulation of lipids in the liver.
Methodology (Oil Red O Staining):
-
Tissue Preparation:
-
Livers are harvested from mice and immediately frozen in optimal cutting temperature (OCT) compound.
-
Frozen tissue sections (typically 5-10 µm thick) are cut using a cryostat and mounted on glass slides.
-
-
Staining Procedure:
-
The sections are fixed in formalin.
-
The slides are rinsed with distilled water and then with 60% isopropanol (B130326).
-
The sections are stained with a freshly prepared Oil Red O working solution, which specifically stains neutral lipids (triglycerides) red.
-
The slides are then rinsed with 60% isopropanol and counterstained with hematoxylin (B73222) to visualize the cell nuclei in blue.
-
-
Imaging and Quantification:
Mandatory Visualization
Caption: Mitochondrial long-chain fatty acid beta-oxidation pathway.
Caption: Experimental workflow for studying LCHAD deficiency in a mouse model.
References
- 1. A G1528C Hadha knock-in mouse model recapitulates aspects of human clinical phenotypes for long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Histological assessment of hepatic steatosis in mouse liver [bio-protocol.org]
- 5. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxytetradecanedioyl-CoA and Other Fatty Acid Intermediates in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of 3-hydroxytetradecanedioyl-CoA, a dicarboxylic acid intermediate, with other key fatty acid intermediates such as the saturated fatty acid palmitoyl-CoA and the monounsaturated fatty acid oleoyl-CoA. This document synthesizes available experimental data to objectively evaluate their distinct roles in critical cellular signaling pathways, mitochondrial function, and oxidative stress.
Introduction
Fatty acid intermediates are pivotal molecules in cellular metabolism, serving not only as energy sources and structural components of membranes but also as potent signaling molecules. Their effects can vary significantly based on their structure, including chain length, degree of saturation, and the presence of additional functional groups. This compound is a C14 hydroxylated dicarboxylic acid intermediate that arises from the omega-oxidation of 3-hydroxy fatty acids.[1] Its unique structure suggests distinct biological activities compared to more well-studied monocarboxylic fatty acid intermediates. This guide aims to delineate these differences, providing a valuable resource for researchers investigating metabolic regulation and its implications in health and disease.
Data Presentation: A Comparative Overview
The following tables summarize the known effects of this compound and other fatty acid intermediates on key cellular processes. Due to the limited direct comparative research on this compound, some data for dicarboxylic acids (DCA) as a class are included to provide context.
Table 1: Comparative Effects on Cellular Signaling Pathways
| Signaling Pathway | This compound / Dicarboxylic Acids | Palmitoyl-CoA (Saturated) | Oleoyl-CoA (Monounsaturated) |
| NF-κB Activation | Data not available | Induces NF-κB activation[2] | Less potent inducer than palmitoyl-CoA |
| PPARα Activation | Dicarboxylic acids are known ligands and activators.[3] | Weak activator | Activator |
| PPARγ Activation | Polyunsaturated fatty acids are known activators.[4] | Weak activator | Activator |
| Cytokine Production (IL-6, TNF-α) | Data not available | Induces IL-6 and TNF-α expression.[2] | Generally less pro-inflammatory than palmitoyl-CoA.[5] |
Table 2: Comparative Effects on Mitochondrial Function
| Mitochondrial Parameter | This compound / Dicarboxylic Acids | Palmitoyl-CoA (Saturated) | Oleoyl-CoA (Monounsaturated) |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Data not available | Can impair mitochondrial respiration at high concentrations. | Generally less detrimental to respiration than palmitoyl-CoA. |
| Mitochondrial Membrane Potential | Data not available | Can induce mitochondrial depolarization.[6] | Less impact on membrane potential compared to palmitoyl-CoA. |
| ATP Production | Data not available | Can decrease ATP production.[7] | Less impact on ATP production. |
Table 3: Comparative Effects on Oxidative Stress
| Oxidative Stress Marker | This compound / Dicarboxylic Acids | Palmitoyl-CoA (Saturated) | Oleoyl-CoA (Monounsaturated) |
| Reactive Oxygen Species (ROS) Production | Data not available | Induces mitochondrial ROS production.[7] | Can induce ROS, but often to a lesser extent than palmitoyl-CoA. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Assessment of NF-κB Activation
This protocol is adapted from studies on palmitate-induced NF-κB activation and can be applied to compare various fatty acid intermediates.[2]
1. Cell Culture and Treatment:
- Culture 3T3-L1 adipocytes or other relevant cell lines (e.g., macrophages) in DMEM supplemented with 10% FBS.
- Plate cells in 12-well plates and grow to confluence.
- Treat cells with fatty acid-CoA intermediates (e.g., 100 µM this compound, 100 µM palmitoyl-CoA, 100 µM oleoyl-CoA) complexed to BSA for desired time points (e.g., 6, 12, 24 hours).
2. Luciferase Reporter Assay:
- Co-transfect cells with an NF-κB-driven luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- After treatment, lyse the cells and measure luciferase and Renilla activities using a dual-luciferase reporter assay system.
- Normalize NF-κB luciferase activity to Renilla luciferase activity to control for transfection efficiency.
3. Data Analysis:
- Express data as fold induction of NF-κB activity relative to the vehicle control (BSA-treated cells).
- Perform statistical analysis (e.g., ANOVA) to compare the effects of different fatty acid intermediates.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to fatty acid intermediates.
1. Cell Seeding and Treatment:
- Seed cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF96 cell culture microplate.
- Allow cells to adhere and grow to the desired confluency.
- Treat cells with fatty acid-CoA intermediates (e.g., 50 µM of each) for a specified duration.
2. Seahorse XF Assay:
- Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate, and incubate in a non-CO2 incubator at 37°C for 1 hour.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
- Measure OCR at baseline and after each injection.
3. Data Analysis:
- Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- Normalize OCR data to cell number or protein concentration.
- Compare the effects of different fatty acid intermediates on mitochondrial respiration parameters using appropriate statistical tests.
Protocol 3: Quantification of Reactive Oxygen Species (ROS) Production
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
1. Cell Culture and Treatment:
- Plate cells in a black, clear-bottom 96-well plate.
- Treat cells with the fatty acid-CoA intermediates of interest.
2. ROS Detection:
- Load cells with a ROS-sensitive fluorescent probe (e.g., 10 µM DCFH-DA) in serum-free medium for 30 minutes at 37°C.
- Wash cells with PBS to remove excess probe.
- Measure fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
3. Data Analysis:
- Express ROS levels as a percentage of the control (vehicle-treated cells).
- Compare the ROS-inducing potential of the different fatty acid intermediates.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of Palmitoyl-CoA and Dicarboxylic Acid-CoAs.
Experimental Workflow
Caption: Workflow for comparing the cellular effects of fatty acid intermediates.
Discussion and Future Directions
The available evidence, though limited for this compound, suggests that dicarboxylic acid intermediates may exert distinct cellular effects compared to their monocarboxylic counterparts. While saturated fatty acids like palmitoyl-CoA are clearly linked to pro-inflammatory signaling and mitochondrial dysfunction, the roles of dicarboxylic acids are less defined and appear to be more involved in the transcriptional regulation of metabolic genes through PPAR activation.
Future research should focus on direct, quantitative comparisons of this compound with other fatty acid intermediates across a range of cellular models. Key areas for investigation include:
-
Signaling Pathway Analysis: Elucidating the precise signaling cascades activated by this compound, including its potential interactions with receptors other than PPARs.
-
Mitochondrial Bioenergetics: A detailed analysis of its impact on the electron transport chain, mitochondrial membrane potential, and ATP synthesis.
-
Oxidative Stress Mechanisms: Investigating the sources of any induced ROS and the cellular antioxidant responses.
-
Gene Expression Profiling: Comprehensive transcriptomic analyses to identify the full spectrum of genes regulated by this dicarboxylic acid intermediate.
A deeper understanding of the unique biological activities of this compound will provide valuable insights into the complex interplay of fatty acid metabolism and cellular function, potentially revealing new therapeutic targets for metabolic diseases.
References
- 1. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated fatty acids differently affect mitochondrial function and the intestinal epithelial barrier depending on their chain length in the in vitro model of IPEC-J2 enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated fatty acids increase LPI to reduce FUNDC1 dimerization and stability and mitochondrial function | EMBO Reports [link.springer.com]
Validating the Role of 3-Hydroxy-3-Methylglutaryl-CoA in Cellular Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling roles of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a critical intermediate in the mevalonate (B85504) pathway. The validation of its function is primarily explored through the effects of HMG-CoA reductase inhibitors, commonly known as statins. By inhibiting the conversion of HMG-CoA to mevalonate, statins not only impact cholesterol synthesis but also exert significant "pleiotropic" effects on various intracellular signaling cascades crucial in cardiovascular and cancer biology. This guide offers experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and drug development in this area.
Data Presentation: Comparative Effects of HMG-CoA Reductase Inhibitors on Signaling Pathways
The following tables summarize quantitative data from studies comparing the effects of different statins on key signaling pathways.
Table 1: Comparison of Statin Effects on Rho Kinase (ROCK) Activity
| Statin (Dosage) | Duration | Change in ROCK Activity | Key Findings |
| Atorvastatin (B1662188) (10 mg/day) | 28 days | Trend towards decline (p=0.10 vs. placebo) | Low-dose atorvastatin did not significantly inhibit ROCK activity.[1] |
| Atorvastatin (80 mg/day) | 28 days | ~49% reduction (p=0.002 vs. placebo) | High-dose atorvastatin significantly and rapidly inhibits ROCK activity, with effects seen within 14 days.[1] |
| Rosuvastatin (B1679574) (10 mg/day) | 28 days | 18 ± 2% inhibition | Rosuvastatin showed greater inhibition of ROCK activity compared to an equivalent LDL-lowering dose of atorvastatin.[2][3] |
| Atorvastatin (40 mg/day) | 28 days | 8 ± 2% inhibition | At a clinically relevant dose, atorvastatin's effect on ROCK activity was less pronounced than rosuvastatin.[2][3] |
Table 2: Comparative Effects of Statins on Inflammatory Markers and Other Signaling Molecules
| Statin | Target Molecule/Pathway | Effect | Quantitative Data |
| Lovastatin | eNOS activation | Increased NO production | 67% increase in NO production, independent of HMG-CoA reductase inhibition.[4] |
| Simvastatin | PI3K/Akt/mTOR pathway | Inhibition | Significant decrease in phosphorylation of Akt and S6RP in breast cancer cells.[5] |
| Atorvastatin | Inflammatory markers (IL-6, TNF-α) | Reduction | Most significant reduction in IL-6 and TNF-α levels compared to other statins in patients with chronic diseases.[6] |
| Rosuvastatin | Inflammatory marker (CRP) | Reduction | Significant reduction in C-reactive protein levels.[6] |
| Fluvastatin | Inflammatory marker (CRP) | Reduction | Most pronounced impact on C-reactive protein reduction.[6] |
| Pitavastatin | Inflammatory markers (TNF-α, MCP-1) | Reduction | Greater reduction in TNF-α (-36.0% vs -21.1%) and MCP-1 (-27.9% vs -10.9%) compared to atorvastatin.[7] |
| Simvastatin, Atorvastatin | AKT/mTOR signaling in myocytes | Inhibition | Inhibited AKT phosphorylation starting at 10 µM, leading to reduced protein synthesis and apoptosis.[8] |
| Rosuvastatin | AKT/mTOR signaling in myocytes | Inhibition | Similar inhibitory effects observed at a higher concentration of 50 µM.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of HMG-CoA's role in signaling.
Measurement of HMG-CoA Reductase Activity in Cell Lysates
This protocol is adapted from a colorimetric assay that measures the utilization of NADPH.
Materials:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase (for positive control)
-
HMG-CoA substrate
-
NADPH
-
Inhibitor (e.g., Atorvastatin)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Sample Preparation:
-
Lyse cells in an appropriate buffer and quantify the protein concentration.
-
Add 0.5-15 mU of the sample enzyme to the desired wells of a 96-well plate.
-
For a positive control, add 1-5 µl of purified HMG-CoA Reductase.
-
For an inhibitor control, add 5 µl of HMG-CoA Reductase and 2 µl of the inhibitor.
-
Adjust the volume in all wells to 10 µl with HMG-CoA Reductase Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix for each well containing:
-
80 µl HMG-CoA Reductase Assay Buffer
-
8 µl NADPH
-
2 µl HMG-CoA
-
-
-
Measurement:
-
Add 90 µl of the reaction mix to each well.
-
Measure the absorbance at 340 nm at two time points (T1 and T2) in the linear range of the reaction. The readings should be at least 2 minutes apart.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA340) between T1 and T2.
-
The activity of HMG-CoA reductase is proportional to the rate of NADPH consumption, which is reflected in the decrease in absorbance at 340 nm.[9]
-
Western Blot for RhoA Activation
This protocol describes a pull-down assay to measure the amount of active, GTP-bound RhoA.
Materials:
-
Cell lysis buffer (1% Triton X-100, 25 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 1 mM EDTA, Protease inhibitor cocktail)
-
Rhotekin-RBD agarose (B213101) beads
-
2x Laemmli buffer
-
Primary antibody: anti-RhoA
-
Secondary antibody (HRP-conjugated)
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Cell Lysis:
-
Treat cells as required and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris.
-
-
Pull-down of Active RhoA:
-
Incubate the supernatant (containing the cell lysate) with Rhotekin-RBD agarose beads for 1 hour at 4°C with rotation. These beads specifically bind to the GTP-bound (active) form of RhoA.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by adding 2x Laemmli buffer and heating at 95°C for 10 minutes.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-RhoA antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensity to determine the amount of active RhoA. A sample of the total cell lysate should also be run to normalize for the total amount of RhoA protein.[10][11][12]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by HMG-CoA metabolism and a typical experimental workflow for validation.
HMG-CoA Signaling Pathway and Statin Inhibition
References
- 1. Statins Inhibit Rho Kinase Activity in Patients with Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of effects of rosuvastatin (10 mg) versus atorvastatin (40 mg) on rho kinase activity in caucasian men with a previous atherosclerotic event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. ahajournals.org [ahajournals.org]
- 5. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 7. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. RhoA Activation Assay [bio-protocol.org]
Safety Operating Guide
Prudent Disposal Procedures for 3-hydroxytetradecanedioyl-CoA
The proper disposal of 3-hydroxytetradecanedioyl-CoA is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is essential to adhere to standard laboratory safety protocols. This includes wearing the appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, such as a chemical fume hood, particularly if there is a potential for aerosolization.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant, impervious gloves.[2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | If working with a powder form that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the recommended workflow for the safe handling and subsequent disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-hydroxytetradecanedioyl-CoA
This document provides crucial safety and logistical information for the handling and disposal of 3-hydroxytetradecanedioyl-CoA, tailored for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles or safety glasses with side shields. | Compliant with EN 166 (EU) or ANSI Z87.1 (US). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex). | Material suitability should be confirmed with the glove manufacturer. EN 374 compliant. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | N/A |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols or dusts are generated, use a particulate respirator. | NIOSH (US) or EN 143 (EU) approved respirator (e.g., N95 or P2).[1][2] |
Operational Plan: Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
-
Avoid eating, drinking, or smoking in areas where chemicals are handled.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.[1]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Metabolic Pathway of (S)-3-Hydroxytetradecanoyl-CoA
(S)-3-Hydroxytetradecanoyl-CoA is an intermediate in the mitochondrial elongation of fatty acids. The following diagram illustrates its position in this metabolic pathway.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
